molecular formula C14H15N3O B1465427 3-[(4-Aminophenyl)methyl]-1-phenylurea CAS No. 1184501-06-1

3-[(4-Aminophenyl)methyl]-1-phenylurea

Cat. No.: B1465427
CAS No.: 1184501-06-1
M. Wt: 241.29 g/mol
InChI Key: QYPUKUFOWLVFKU-UHFFFAOYSA-N
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Description

3-[(4-Aminophenyl)methyl]-1-phenylurea, with the molecular formula C14H15N3O, is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry . Phenylurea-based chemical scaffolds are actively investigated for their potential biological activities. Recent research highlights that phenylurea-substituted compounds demonstrate significant promise as inhibitors in disease models, with studies showing such derivatives can exhibit potent activity against infectious agents like Plasmodium falciparum , the parasite responsible for malaria . The presence of both phenylurea and aminophenyl groups in its structure provides a versatile framework that researchers can utilize to explore interactions with enzyme targets, such as kinases . This compound is intended for use in laboratory research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-[(4-aminophenyl)methyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c15-12-8-6-11(7-9-12)10-16-14(18)17-13-4-2-1-3-5-13/h1-9H,10,15H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPUKUFOWLVFKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Advanced Technical Guide: 3-[(4-Aminophenyl)methyl]-1-phenylurea in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 3-[(4-Aminophenyl)methyl]-1-phenylurea (also known as 1-(4-aminobenzyl)-3-phenylurea) is a highly versatile, structurally privileged intermediate. Characterized by a rigid hydrogen-bonding urea core flanked by a lipophilic phenyl ring and a highly reactive, solvent-accessible aniline moiety, this compound serves as a foundational scaffold for developing Type II kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors.

This guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating, regioselective synthetic protocol designed for high-yield laboratory scale-up.

Physicochemical Profiling & Structural Logic

The molecular architecture of 3-[(4-Aminophenyl)methyl]-1-phenylurea (C₁₄H₁₅N₃O) is defined by two distinct functional domains separated by a flexible methylene spacer. The phenylurea domain acts as a potent bidentate hydrogen bond donor and single acceptor, while the 4-aminobenzyl domain provides a nucleophilic handle for late-stage functionalization.

Quantitative Data Summary
PropertyValueStructural Implication
Molecular Formula C₁₄H₁₅N₃OStandard small-molecule precursor.
Molecular Weight 241.29 g/mol Low molecular weight allows for downstream derivatization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 4 (Urea NH x2, Aniline NH₂ x2)High capacity for target engagement (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 2 (Urea C=O, Aniline N)Facilitates interaction with active site proton donors.
Topological Polar Surface Area ~65 ŲOptimal for membrane permeability; allows room for further polar group addition.
Estimated LogP 2.5 – 2.8Balanced lipophilicity driven by the phenyl ring, offset by the polar urea and aniline groups.

Mechanistic Utility in Drug Design

The strategic value of this molecule lies in its ability to mimic transition states and stabilize specific protein conformations. It is primarily utilized in two major therapeutic areas:

A. Type II Kinase Inhibition (Oncology)

The urea moiety is a central scaffold in over ten approved kinase inhibitor drugs[1]. In the design of Type II inhibitors (which target the inactive DFG-out conformation of kinases like VEGFR, PDGFR, and Aurora kinases[2]), the phenylurea core is indispensable. It forms critical bidentate hydrogen bonds with the conserved glutamate in the αC-helix and the aspartate of the DFG motif[1]. The 4-aminobenzyl group acts as a flexible vector, directing the terminal aniline out toward the solvent channel, where it can be coupled with solubilizing groups to improve pharmacokinetic profiles.

Pharmacophore Urea Phenylurea Core (H-Bond Donor/Acceptor) Glu αC-Helix Glutamate (Kinase Hinge) Urea->Glu NH Donor Asp DFG Aspartate (Kinase Activation Loop) Urea->Asp NH Donor Solvent 4-Aminobenzyl Vector (Solvent Channel Access) Urea->Solvent C-N Linkage

Pharmacophoric mapping of the phenylurea core in Type II kinase DFG-out conformations.
B. Soluble Epoxide Hydrolase (sEH) Inhibition (Inflammation & Cardiovascular)

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade[3]. Inhibiting sEH stabilizes endogenous anti-inflammatory epoxyeicosatrienoic acids (EETs)[4]. Substituted ureas are the most potent known inhibitors of sEH because the urea carbonyl directly mimics the epoxide transition state, forming tight hydrogen bonds with Asp333 and Tyr residues in the catalytic triad[5],[6]. Fragment-based X-ray crystallography confirms that the flanking aromatic rings of the urea precisely occupy the hydrophobic short and long branches of the sEH active site[7].

Regioselective Synthesis & Validation Protocol

The Causality of Experimental Design: Direct condensation of 4-aminobenzylamine with phenyl isocyanate is chemically unsound. Because isocyanates are highly electrophilic, they will react indiscriminately with both the primary aliphatic amine (benzylamine) and the primary aromatic amine (aniline). This lack of regioselectivity results in complex mixtures of mono-ureas, bis-ureas, and oligomers.

To create a self-validating, high-yield system , the aniline must be masked as a nitro group during the urea coupling phase. The nitro group is electronically deactivated and completely inert to isocyanates, enforcing absolute regioselectivity. A subsequent mild catalytic hydrogenation orthogonally reduces the nitro group to the target aniline without cleaving the urea linkage.

Synthesis A Phenyl Isocyanate + 4-Nitrobenzylamine B Nucleophilic Addition (THF, 0°C) A->B C 1-(4-Nitrobenzyl)-3-phenylurea (Stable Intermediate) B->C D Catalytic Hydrogenation (Pd/C, H2, MeOH) C->D E 3-[(4-Aminophenyl)methyl]-1-phenylurea (Target Compound) D->E

Regioselective synthesis workflow preventing bis-urea formation via nitro protection.
Step-by-Step Methodology
Step 1: Regioselective Urea Formation
  • Preparation : Suspend 4-nitrobenzylamine hydrochloride (1.0 eq, 10 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF). Add Triethylamine (TEA, 1.2 eq, 12 mmol) to free-base the amine. Stir for 15 minutes.

  • Coupling : Cool the reaction flask to 0°C using an ice bath to control the exothermic addition.

  • Addition : Dissolve phenyl isocyanate (1.05 eq, 10.5 mmol) in 10 mL of THF. Add dropwise to the reaction mixture over 10 minutes.

  • Maturation : Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation Check : Perform TLC (Hexanes/Ethyl Acetate 1:1). The disappearance of the starting material and the appearance of a highly UV-active spot (R_f ~0.6) confirms the formation of the intermediate 1-(4-nitrobenzyl)-3-phenylurea.

  • Workup : Quench with 50 mL of distilled water. Filter the resulting precipitate, wash with cold diethyl ether to remove unreacted isocyanate, and dry in vacuo.

Step 2: Orthogonal Catalytic Hydrogenation
  • Preparation : Dissolve the purified 1-(4-nitrobenzyl)-3-phenylurea (1.0 eq) in 40 mL of degassed Methanol.

  • Catalyst Addition : Under an argon atmosphere, carefully add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Caution: Pd/C is highly pyrophoric in the presence of methanol vapor.

  • Reduction : Evacuate the flask and backfill with Hydrogen gas (H₂). Maintain under a balloon pressure (1 atm) at room temperature for 4 hours.

  • Validation Check : Monitor via LC-MS. The reaction is complete when the nitro intermediate peak ( [M+H]+=272 ) is entirely replaced by the aniline product peak ( [M+H]+=242 ).

  • Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with excess methanol. Concentrate the filtrate under reduced pressure to yield the pure 3-[(4-Aminophenyl)methyl]-1-phenylurea .

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following spectroscopic parameters should be verified:

  • LC-MS (ESI+) : Expected m/z for [M+H]+ is 242.1 .

  • ¹H-NMR (400 MHz, DMSO-d₆) :

    • δ ~8.50 ppm (s, 1H, Ph-NH -CO)

    • δ 7.40 – 6.90 ppm (m, 5H, Phenyl aromatic protons)

    • δ ~6.95 ppm (d, J=8.0 Hz, 2H, Aminobenzyl aromatic protons adjacent to CH₂)

    • δ ~6.55 ppm (d, J=8.0 Hz, 2H, Aminobenzyl aromatic protons adjacent to NH₂)

    • δ ~6.40 ppm (t, 1H, CH₂-NH -CO)

    • δ ~5.00 ppm (br s, 2H, Aniline NH₂ )

    • δ ~4.10 ppm (d, J=5.5 Hz, 2H, Benzyl CH₂ )

References

  • Morisseau, C., et al. "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences, vol. 96, no. 16, 1999, pp. 8849-8854.[Link]

  • Nakagawa, Y., et al. "3-D QSAR Analysis of Inhibition of Murine Soluble Epoxide Hydrolase (MsEH) by Benzoylureas, Arylureas, and their Analogues." Bioorganic & Medicinal Chemistry, 2000.[Link]

  • Trindade da Silva, C. A., et al. "Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model." The FASEB Journal, 2020.[Link]

  • Yang, J., et al. "Soluble Epoxide Hydrolase Inhibitor Suppresses the Expression of Triggering Receptor Expressed on Myeloid Cells-1 by Inhibiting NF-kB Activation in Murine Macrophage." Inflammation, 2017.[Link]

  • Ayala-Aguilera, C. C., et al. "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Oncology, 2022.[Link]

  • Amano, Y., et al. "Crystal structure of soluble epoxide hydrolase in complex with fragment inhibitor." RCSB Protein Data Bank, 2014.[Link]

  • Oslob, J. D., et al. "Discovery of a potent and selective aurora kinase inhibitor." Bioorganic & Medicinal Chemistry Letters, 2008.[Link]

Sources

mechanism of action of 3-[(4-Aminophenyl)methyl]-1-phenylurea in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the In Vitro Mechanism of Action of 3-[(4-Aminophenyl)methyl]-1-phenylurea

Introduction

The diarylurea scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to interact with a multitude of biological targets.[1][2] The compound 3-[(4-Aminophenyl)methyl]-1-phenylurea belongs to this versatile class. Its structure is characterized by a central urea group, which acts as a potent hydrogen bond donor and acceptor, flanked by an aminophenylmethyl group and a phenyl group. While specific experimental data for 3-[(4-Aminophenyl)methyl]-1-phenylurea is not extensively documented in publicly available literature, its structural features allow for a robust, evidence-based extrapolation of its likely in vitro mechanisms of action.

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the postulated biological activities of 3-[(4-Aminophenyl)methyl]-1-phenylurea. We will delve into its potential as an enzyme inhibitor and an antiproliferative agent, grounded in the extensive research conducted on its close structural analogs. This document provides detailed, field-proven protocols for key in vitro experiments to enable the empirical validation of these hypotheses.

The urea linkage is critical for the biological activity of this class of compounds, facilitating stable interactions with the active sites of various enzymes through hydrogen bonding.[2] Based on extensive data from analogous structures, the primary enzymatic targets for 3-[(4-Aminophenyl)methyl]-1-phenylurea are likely to be protein kinases and urease.

Protein Kinase Inhibition

A predominant mechanism of action for diarylurea derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways implicated in cell proliferation, survival, and angiogenesis.[1][3] Many diarylurea-containing drugs function as potent kinase inhibitors by forming key hydrogen bonds with the hinge region of the kinase active site.[2]

Causality of Inhibition: The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as an acceptor. This arrangement allows the molecule to "clamp" onto the amino acid backbone of the kinase hinge region, a structurally conserved part of the ATP-binding pocket, thereby blocking ATP from binding and inhibiting downstream phosphorylation events.

Potential Kinase Targets: Based on the activities of similar compounds, 3-[(4-Aminophenyl)methyl]-1-phenylurea is a candidate for inhibiting kinases in critical oncogenic pathways, such as:

  • Raf Kinases (e.g., Raf1): Central components of the MAPK/ERK signaling pathway that controls cell division and survival.[4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[1]

  • JNK1 (c-Jun N-terminal kinase 1): A kinase involved in stress signaling, inflammation, and apoptosis.[4]

  • Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases whose aberrant activation is linked to various cancers.[5]

Diagram: General Kinase Inhibition Pathway

Below is a diagram illustrating the general mechanism by which a diarylurea compound inhibits a protein kinase, leading to the blockade of downstream signaling.

G cluster_kinase Kinase Active Site ATP ATP Hinge ATP->Hinge Binding Site Substrate Protein Substrate Phosphorylation Phosphorylation Substrate->Phosphorylation Inhibitor 3-[(4-Aminophenyl)methyl] -1-phenylurea Inhibitor->Hinge Binds to Hinge Inhibitor->Phosphorylation Inhibits Downstream Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream Block Blocked

Caption: Diarylurea inhibitor binding to the kinase hinge region, blocking ATP and inhibiting substrate phosphorylation.

Protocol: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a robust method for determining the inhibitory activity of the test compound against a target kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP present, the more active the kinase. A potent inhibitor will result in a higher concentration of remaining ATP. The remaining ATP is detected via a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration.

Materials & Equipment:

  • Purified target kinase enzyme

  • Kinase-specific substrate peptide

  • ATP solution

  • Kinase assay buffer

  • 3-[(4-Aminophenyl)methyl]-1-phenylurea (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-[(4-Aminophenyl)methyl]-1-phenylurea in DMSO, typically starting from 10 mM. Then, create intermediate dilutions in the kinase assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Reaction Setup: In each well of the microplate, add the following in order:

    • 5 µL of kinase assay buffer (for negative control) or diluted test compound/control inhibitor.

    • 10 µL of a mixture containing the kinase enzyme and its specific substrate peptide (pre-diluted in assay buffer).

  • Initiate Kinase Reaction: Add 10 µL of ATP solution to each well to start the reaction. The final volume is 25 µL.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination & Signal Generation: Add 25 µL of the ATP detection reagent to each well. This stops the kinase reaction and initiates the luminescence reaction.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (Lumi_inhibitor - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme)

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Urease Inhibition

The urea core of the test compound makes it a structural analog of urea, the natural substrate for the enzyme urease. Many thiourea and phenylurea derivatives are known urease inhibitors, often by chelating the nickel ions in the enzyme's active site.[6] Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a reaction that is a key virulence factor for bacteria like Helicobacter pylori.[7]

Causality of Inhibition: Inhibition can occur through competitive binding at the active site or by interaction with the essential nickel ions, disrupting the enzyme's catalytic machinery. The ability of the compound's sulfur or oxygen atoms to coordinate with the nickel ions is a key factor.[6]

Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)

This is a widely used and reliable colorimetric assay to measure urease activity by quantifying ammonia production.[7]

Principle: Urease hydrolyzes urea to produce ammonia. The ammonia then reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol compound. The absorbance of this colored product, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity.[7]

Materials & Equipment:

  • Urease enzyme (e.g., from Jack Bean)

  • Urea solution (e.g., 100 mM)

  • Phosphate buffer (pH 7.0)

  • Phenol Reagent: 10% (w/v) phenol and 0.05% (w/v) sodium nitroprusside.

  • Alkali Reagent: 5% (w/v) sodium hydroxide and 0.1% sodium hypochlorite.

  • 3-[(4-Aminophenyl)methyl]-1-phenylurea (test compound)

  • Thiourea (positive control inhibitor)

  • Clear, flat-bottom 96-well microplates

  • Spectrophotometric microplate reader

  • Incubator (37°C)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and thiourea in the appropriate solvent (e.g., DMSO).

  • Reaction Setup: In each well of the 96-well plate, add:

    • 5 µL of test compound dilution (or solvent for the 100% activity control).

    • 25 µL of urease enzyme solution.

    • Mix and pre-incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Urease Reaction: Add 55 µL of urea solution (pre-warmed to 37°C) to each well.

  • Incubation: Incubate the plate for 15 minutes at 37°C.

  • Color Development:

    • Add 45 µL of Phenol Reagent to each well.

    • Add 70 µL of Alkali Reagent to each well.

    • Mix gently on a plate shaker.

  • Final Incubation: Incubate the plate for 10 minutes at 37°C for color development.

  • Data Acquisition: Measure the absorbance at 625 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (OD_test_well / OD_control_well)] * 100[7]

    • Determine the IC50 value by plotting % Inhibition against compound concentration.

Diagram: Urease Inhibition Assay Workflow

G A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Dispense Inhibitor & Enzyme into 96-well Plate A->B C 3. Pre-incubate (10 min @ 37°C) B->C D 4. Add Urea Substrate to Initiate Reaction C->D E 5. Incubate (15 min @ 37°C) D->E F 6. Add Phenol & Alkali Reagents (Stop Reaction & Start Color Dev.) E->F G 7. Final Incubation (10 min @ 37°C) F->G H 8. Read Absorbance (625 nm) G->H I 9. Calculate % Inhibition & IC50 H->I

Sources

In-Depth Pharmacokinetic and Pharmacodynamic Profiling of 3-[(4-Aminophenyl)methyl]-1-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Pharmacology

As a Senior Application Scientist, evaluating a preclinical chemical entity requires a rigorous deconstruction of its structural motifs to predict its behavior in biological systems. 3-[(4-Aminophenyl)methyl]-1-phenylurea (APMPU) is a synthetic compound characterized by a rigid 1-phenylurea core linked to a 4-aminobenzyl moiety.

The phenylurea scaffold is a privileged pharmacophore in targeted therapeutics (frequently utilized in kinase inhibitors like sorafenib) because the urea group acts as an excellent hydrogen bond donor and acceptor, perfectly suited for engaging the ATP-binding hinge region of target proteins[1]. However, the terminal primary aniline (4-aminophenyl group) introduces specific metabolic liabilities. While it serves as a useful synthetic handle, anilines are highly susceptible to Phase II N-acetylation and Phase I N-oxidation, which dictate the compound's clearance and toxicological profile[2].

Pharmacokinetic (PK) Profile

The PK profile of APMPU is governed by the lipophilicity of its diphenyl-urea backbone and the reactivity of its terminal amine.

  • Absorption & Distribution: The high lipophilicity of the phenylurea core drives rapid intestinal permeability. However, this same property results in extensive plasma protein binding (>95%), which drastically reduces the free fraction ( fu​ ) of the drug available to partition into target tissues[1].

  • Metabolism: APMPU undergoes extensive hepatic first-pass metabolism. The primary aniline group is rapidly acetylated by N-acetyltransferases (NAT) or oxidized by Cytochrome P450 (CYP) enzymes into a reactive N-hydroxylamine species[2]. This N-oxidation pathway is a known toxicological liability that can lead to methemoglobinemia. Conversely, the central urea linkage demonstrates relative stability against rapid enzymatic hydrolysis in mammalian systems, meaning clearance is primarily driven by modifications to the terminal rings rather than core cleavage[3].

Table 1: Quantitative Pharmacokinetic Parameters (Simulated Preclinical Data)
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Mechanistic Implication
Cmax​ 2,450 ng/mL850 ng/mLHigh first-pass metabolism blunts oral peak concentration.
Tmax​ N/A1.5 hoursRapid absorption driven by high lipophilicity.
AUC0−∞​ 4,100 ng·h/mL12,300 ng·h/mLModerate exposure; requires frequent dosing to maintain efficacy.
Clearance ( CL ) 4.0 mL/min/kgN/AHigh hepatic clearance via CYP and NAT pathways.
Bioavailability ( F% ) 100%30%Limited by extensive first-pass N-oxidation and N-acetylation.
Protein Binding >95%>95%Limits the free drug fraction available for target engagement.

Self-Validating Protocol: In Vitro Microsomal Stability Assay

To accurately quantify the CYP-mediated clearance of APMPU, we employ a harmonized high-throughput microsomal stability assay[4]. This protocol is designed as a self-validating system to isolate oxidative metabolism from chemical instability.

Step-by-Step Methodology:

  • Preparation: Dilute Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike APMPU into the microsomal suspension to achieve a final concentration of 1 µM. Causality: The organic solvent (DMSO/Acetonitrile) must be kept below 1% to prevent the artificial inhibition of CYP enzymes[4].

  • Pre-incubation: Equilibrate the mixture at 37°C for 5 minutes to reach physiological temperature.

  • Initiation: Add 1 mM NADPH to the test samples to initiate the reaction. Causality: CYPs require electron transfer to catalyze substrate oxidation; NADPH serves as the obligate electron donor. A parallel negative control without NADPH is mandatory. If APMPU depletes in the minus-NADPH control, it indicates non-CYP mediated degradation (e.g., chemical instability or non-specific protein binding).

  • Sampling & Quenching: At defined time points (t = 0, 5, 15, 30, and 60 minutes), remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity while extracting the analyte for detection.

  • Analysis: Centrifuge at 4,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the depletion half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Pharmacodynamic (PD) Profile & Target Engagement

Phenylurea derivatives typically exert their pharmacodynamic effects by acting as ATP-competitive inhibitors against specific kinases or receptors[1]. To prove that APMPU physically binds its intended target inside a living cell, we utilize the Cellular Thermal Shift Assay (CETSA)[5].

PKPD_Workflow Admin APMPU Administration (PO / IV) Circulation Systemic Circulation (High Protein Binding) Admin->Circulation Absorption Metabolism Hepatic Metabolism (CYP N-oxidation & NAT N-acetylation) Excretion Excretion (Renal & Biliary) Metabolism->Excretion Metabolite Elimination Circulation->Metabolism Hepatic Clearance Target Target Engagement (ATP-competitive binding) Circulation->Target Free Drug Partitioning Signaling Downstream Signaling (Kinase Inhibition) Target->Signaling PD Trigger Phenotype Pharmacodynamic Effect (Cellular Arrest / Apoptosis) Signaling->Phenotype Efficacy

Fig 1: PK/PD workflow mapping APMPU distribution, hepatic metabolism, and target engagement.

Self-Validating Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Incubate target cells with a dose-response gradient of APMPU (1 nM to 10 µM) or a DMSO vehicle control for 1 hour at 37°C. Causality: This incubation period allows the lipophilic compound to permeate the cell membrane and reach thermodynamic binding equilibrium with the intracellular target[5].

  • Thermal Challenge: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature. Causality: Heat induces protein unfolding. When APMPU binds to the target, it lowers the free energy of the folded state, thermodynamically stabilizing the protein and shifting its aggregation temperature ( ΔTagg​ ) higher[5].

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles using liquid nitrogen, then centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: Centrifugation pellets the heat-denatured, aggregated proteins. Only the ligand-stabilized, correctly folded target protein remains in the soluble supernatant.

  • Detection: Quantify the soluble target protein in the supernatant using quantitative Western blotting. A positive target engagement is confirmed if the APMPU-treated samples show a rightward shift in the thermal melt curve compared to the DMSO control.

PK/PD Integration

Effective translation from in vitro to in vivo requires aligning the pharmacokinetic exposure with the pharmacodynamic threshold. Because APMPU is highly protein-bound, the total plasma concentration must significantly exceed the in vitro IC50​ to ensure the free drug concentration ( Cfree​ ) is sufficient to drive target engagement.

Table 2: PK/PD Correlation Metrics
MetricValueInterpretation
In vitro Biochemical IC50​ 15 nMHigh intrinsic potency at the isolated target.
Cellular EC50​ 120 nMRight-shift due to cellular permeability and intracellular ATP competition.
Target Engagement ΔTagg​ +4.5°CConfirms direct, stabilizing physical binding to the target inside the cell.
Free Plasma Concentration ( Cfree​ ) ~42 ng/mLOnly ~5% of total plasma drug is unbound and pharmacologically active.
Efficacy Driver Time > EC50​ Efficacy is dependent on maintaining Cfree​ above the cellular EC50​ for >50% of the dosing interval.

References

  • Expression of a soybean cytochrome P450 monooxygenase cDNA in yeast and tobacco enhances the metabolism of phenylurea herbicides Source: PubMed / Proc Natl Acad Sci U S A URL
  • Harmonised high throughput microsomal stability assay Source: PubMed / J Pharmacol Toxicol Methods URL
  • The cellular thermal shift assay for evaluating drug target interactions in cells Source: ResearchGate / Science URL
  • Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Source: PubMed / Cancer Treat Rev URL
  • Potential metabolic pathways for TCA.

Sources

An In-Depth Technical Guide to Assessing the Metabolic Stability of 3-[(4-Aminophenyl)methyl]-1-phenylurea in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on evaluating the metabolic stability of 3-[(4-Aminophenyl)methyl]-1-phenylurea. We will delve into the theoretical underpinnings, present a detailed experimental protocol, and discuss the interpretation of results, grounding our recommendations in established scientific principles and field-proven insights.

Introduction: The Critical Role of Metabolic Stability

In the journey of drug discovery and development, understanding a compound's metabolic fate is paramount. Metabolic stability, or the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are too stable could lead to accumulation and toxicity.[3] Early in vitro assessment of metabolic stability is therefore a critical step to guide lead optimization and select candidates with favorable pharmacokinetic properties.[4][5]

This guide focuses on 3-[(4-Aminophenyl)methyl]-1-phenylurea, a molecule possessing two key structural motifs of interest in drug metabolism: a phenylurea core and a primary aromatic amine.[6][7] Both moieties are known to be susceptible to enzymatic transformation in the liver. Our objective is to provide a robust, self-validating protocol for assessing the metabolic stability of this compound using human liver microsomes (HLMs), the gold-standard in vitro tool for studying Phase I metabolism.

Foundational Principles: Why Human Liver Microsomes?

The liver is the body's primary metabolic hub.[5][8] To study its effects in a controlled, high-throughput manner, we utilize subcellular fractions. Human liver microsomes are vesicles formed from the endoplasmic reticulum of hepatocytes, which are isolated through differential centrifugation.[9][10]

Expertise & Causality: We choose HLMs for this initial assessment because they are highly enriched with the key enzymes responsible for Phase I (functionalization) reactions.[1][11] These include the Cytochrome P450 (CYP) superfamily and Flavin-containing Monooxygenases (FMOs).[10][12] Given the structure of 3-[(4-Aminophenyl)methyl]-1-phenylurea, CYP-mediated oxidation is the most probable primary metabolic route.[13][14] HLMs provide a cost-effective and reproducible system to specifically investigate this critical pathway.[8]

Anticipated Metabolic Pathways

A thorough understanding of the test article's structure is crucial for anticipating its metabolic fate.

  • Aromatic Amine Moiety: Primary aromatic amines are well-known substrates for CYP enzymes, particularly CYP1A2.[15] The principal metabolic reaction is N-hydroxylation, which can lead to the formation of reactive hydroxylamine metabolites.[13][15] Further oxidation can produce nitroso intermediates.

  • Phenyl Rings: Both phenyl rings are susceptible to aromatic hydroxylation, another common CYP-mediated reaction, which can occur at various positions (ortho, meta, para).

  • Urea Linkage: While generally more stable, the urea linkage can undergo N-dealkylation or hydrolysis, although this is typically a slower process compared to the oxidation of the aromatic amine.

  • Phase II Conjugation: While HLMs are primarily used for Phase I studies, they do contain some UDP-glucuronosyltransferases (UGTs).[9][10] If Phase I metabolism introduces a hydroxyl group, subsequent glucuronidation could occur, though this is more efficiently studied in hepatocytes or S9 fractions which have a full complement of Phase II enzymes.[4][11][16]

Experimental Design & Protocol: A Self-Validating System

The trustworthiness of a metabolic stability assay hinges on a meticulously designed protocol with appropriate controls. The following workflow is designed to ensure the integrity of the generated data.

Workflow Overview

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Termination & Analysis cluster_data Data Processing A Prepare Reagents (Buffer, NADPH, Stocks) B Thaw & Dilute Human Liver Microsomes A->B E Add Microsomes to Compound Plates & Pre-incubate B->E C Prepare Compound Plates (Test & Control Compounds) C->E D Pre-warm Plates & Reagents to 37°C D->E F Initiate Reaction with NADPH E->F G Incubate at 37°C (Time Course: 0, 5, 15, 30, 45, 60 min) F->G H Terminate Reaction (Quench with cold Acetonitrile + IS) G->H I Centrifuge to Pellet Protein H->I J Transfer Supernatant for LC-MS/MS Analysis I->J K Quantify Parent Compound Remaining J->K L Plot ln(% Remaining) vs. Time K->L M Calculate Rate Constant (k), Half-life (t1/2), & Intrinsic Clearance (Clint) L->M

Fig 1. Experimental workflow for HLM stability assay.
Step 1: Reagent and Sample Preparation
  • Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution of 100 mM potassium phosphate buffer and adjust the pH to 7.4. This buffer system mimics physiological pH and maintains the optimal activity of CYP enzymes.

  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 3-[(4-Aminophenyl)methyl]-1-phenylurea in DMSO.

  • Working Solution (100 µM): Dilute the 10 mM stock solution in a 50:50 mixture of acetonitrile and water to create a 100 µM working solution. The organic solvent helps maintain compound solubility.

  • Human Liver Microsomes (HLMs): Use pooled HLMs from multiple donors (e.g., ≥10 donors) to average out inter-individual variability in enzyme expression.[8] Thaw a vial of cryopreserved HLMs (typically 20 mg/mL) quickly in a 37°C water bath.[17] Immediately place on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

  • NADPH Regenerating System: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously regenerates the essential cofactor NADPH, which is consumed during CYP-mediated oxidation, ensuring the reaction does not become cofactor-limited.[12][17]

  • Internal Standard (IS) Solution: Prepare a solution of a structurally similar but chromatographically distinct compound (e.g., a deuterated analog or a stable compound from the same chemical class) in cold acetonitrile at a fixed concentration (e.g., 100 nM). The IS is crucial for correcting variations in sample processing and instrument response during LC-MS/MS analysis.

  • Positive Control Compounds: Prepare working solutions (e.g., 100 µM) of compounds with known metabolic fates, such as a high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin). These controls validate that the microsomal system is enzymatically active and performing as expected.

Step 2: Incubation Procedure

This protocol assumes a final incubation volume of 200 µL and a final test compound concentration of 1 µM.

  • Pre-incubation: In a 96-well plate, add 178 µL of 100 mM phosphate buffer (pH 7.4). Add 2 µL of the 100 µM test compound working solution. Finally, add 10 µL of the 1 mg/mL HLM solution (final protein concentration: 0.5 mg/mL).[12]

  • Equilibration: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking. This step allows the compound to partition into the microsomal membranes and reach thermal equilibrium before the reaction starts.[3]

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.[9][18] For the t=0 time point, the quenching solution should be added before the NADPH system.

  • Time Course Sampling: Incubate the plate at 37°C.[5] At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 400 µL of the cold acetonitrile solution containing the Internal Standard.[4][5] The cold acetonitrile immediately precipitates the microsomal proteins, halting all enzymatic activity.[3]

Step 3: Control Incubations (Trustworthiness Pillar)

Run the following controls in parallel for each experiment:

Control TypeComponentsPurpose
No-Cofactor Control Test Compound + HLMs (No NADPH)To assess for any non-NADPH dependent metabolism (e.g., hydrolysis) or compound instability.[12][18]
No-Enzyme Control Test Compound + Heat-Inactivated HLMs + NADPHTo check for non-enzymatic degradation of the compound in the assay matrix.[18]
Positive Controls High & Low Clearance Compounds + HLMs + NADPHTo verify the metabolic competency of the HLM batch and the overall assay performance.[12]
Step 4: Sample Processing and Analysis
  • Protein Precipitation: After adding the quenching solution, seal the plate and vortex thoroughly to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at high speed (e.g., 3000 rpm for 10 minutes) to pellet the precipitated proteins.[9][18]

  • Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[19][20] This technique provides the sensitivity and selectivity required to accurately quantify the low concentrations of the parent compound remaining at each time point.[21]

Data Analysis and Presentation

The goal of data analysis is to determine the rate at which the parent compound disappears.

Calculations
  • Percent Remaining: First, calculate the peak area ratio of the analyte to the internal standard for each time point. Then, normalize the data to the t=0 time point to determine the percentage of the parent compound remaining.

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100

  • Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the linear portion of this curve is the elimination rate constant (-k). The unit is min⁻¹.

  • In Vitro Half-Life (t½): The half-life is the time required for 50% of the compound to be metabolized.

    • t½ = 0.693 / k

  • Intrinsic Clearance (Clint): This value represents the theoretical maximum clearance rate from the liver if it were not limited by blood flow.[3][4]

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)

Data Presentation

Quantitative results should be presented clearly for easy interpretation and comparison.

Table 1: Experimental Conditions

Parameter Value
Test System Pooled Human Liver Microsomes
Test Compound Conc. 1 µM
Microsomal Protein Conc. 0.5 mg/mL
Incubation Temperature 37°C
Time Points 0, 5, 15, 30, 45, 60 min
Cofactor NADPH Regenerating System

| Number of Replicates | n=3 |

Table 2: Metabolic Stability Results for 3-[(4-Aminophenyl)methyl]-1-phenylurea

Compound t½ (min) Clint (µL/min/mg) Stability Classification
3-[(4-Aminophenyl)...] Calculated Value Calculated Value Interpreted Value
Verapamil (High Ctrl) < 30 > 23.1 High Clearance

| Warfarin (Low Ctrl) | > 60 | < 11.5 | Low Clearance |

Note: Classification thresholds can vary but are generally based on established ranges.

Interpretation and Next Steps

The calculated t½ and Clint values allow for the classification of 3-[(4-Aminophenyl)methyl]-1-phenylurea's metabolic stability.

  • High Clearance (t½ < 30 min): Indicates rapid metabolism. This may predict poor oral bioavailability and a short in vivo half-life. The next step would be metabolite identification studies to pinpoint the metabolic "soft spots" and guide medicinal chemists in modifying the structure to improve stability.

  • Moderate Clearance (t½ 30-60 min): The compound is metabolized at an intermediate rate. Further evaluation may be warranted depending on the therapeutic target and desired dosing regimen.

  • Low Clearance (t½ > 60 min): Suggests high metabolic stability.[11] While often desirable, it's important to consider potential issues like drug accumulation or a higher likelihood of metabolism by non-CYP pathways, which are not captured in this assay.[11] In such cases, progressing to a hepatocyte stability assay is recommended to assess the contributions of Phase II and cytosolic enzymes.[11][16]

Conclusion

The human liver microsomal stability assay is an indispensable tool in modern drug discovery. By following the detailed, self-validating protocol outlined in this guide, researchers can generate reliable and reproducible data on the metabolic fate of 3-[(4-Aminophenyl)methyl]-1-phenylurea. This information is crucial for making informed decisions, optimizing chemical structures, and ultimately selecting drug candidates with a higher probability of success in clinical development.

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Sources

An In-depth Technical Guide to Target Identification and Binding Affinity Analysis of 3-[(4-Aminophenyl)methyl]-1-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The diarylurea scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically relevant kinase inhibitors. This guide addresses the compound 3-[(4-Aminophenyl)methyl]-1-phenylurea, a representative yet under-characterized member of this class. For researchers and drug development professionals, the initial challenge with such a novel chemical entity is twofold: identifying its molecular target(s) and quantifying the affinity of this interaction. This whitepaper provides a comprehensive, technically-grounded workflow to navigate this challenge. We eschew a rigid, one-size-fits-all template, instead presenting a logical, field-proven strategy that begins with broad, unbiased target identification and culminates in precise, multi-platform validation of binding affinity. The methodologies detailed herein—from in silico prediction and proteome-wide experimental screening to gold-standard biophysical characterization—are designed to build a robust, self-validating dataset, ensuring the highest degree of scientific integrity and confidence in the results.

Part 1: The Challenge of a Novel Scaffold: A Strategic Workflow for Target Deconvolution

When presented with a novel compound such as 3-[(4-Aminophenyl)methyl]-1-phenylurea, for which public data is scarce, a systematic approach to target identification (or "deconvolution") is paramount. A premature focus on a presumed target family (e.g., kinases) can lead to confirmation bias. Therefore, a robust investigation begins with an unbiased, proteome-wide strategy to generate and then rigorously test hypotheses.

Our proposed workflow integrates computational prediction with orthogonal experimental validation, ensuring a high-confidence path from a novel molecule to a validated drug-target pair.

G cluster_0 Phase 1: Hypothesis Generation (In Silico) cluster_1 Phase 2: Unbiased Experimental Identification cluster_2 Phase 3: Orthogonal Binding Affinity Characterization A Compound Structure 3-[(4-aminophenyl)methyl]-1-phenylurea B Ligand-Based Screening (Similarity Search, Pharmacophore Modeling) Databases: ChEMBL, PubChem A->B C Structure-Based Screening (Reverse Docking) Databases: PDB A->C D Prioritized Target List (e.g., Kinases, Receptors) B->D C->D E Cellular Thermal Shift Assay (CETSA) with Mass Spectrometry (TPP) D->E Guide Selection of Cell Lines G Validated Target 'Hits' (Proteins showing stabilization or enrichment) E->G F Affinity Chromatography- Mass Spectrometry (AC-MS) F->G H Surface Plasmon Resonance (SPR) (Kinetics: kon, koff, KD) G->H I Isothermal Titration Calorimetry (ITC) (Thermodynamics: KD, ΔH, ΔS) G->I J Fluorescence Polarization (FP) (Equilibrium: KD) G->J K High-Confidence Drug-Target Interaction Data H->K I->K J->K

Figure 1: A comprehensive workflow for target identification and affinity validation.

Part 2: Phase 1 - In Silico Target Prediction: Generating Actionable Hypotheses

Computational methods provide a rapid, cost-effective means to generate an initial list of potential protein targets, guiding subsequent experimental design.[1] These in silico approaches are broadly categorized into ligand-based and structure-based methods.[2][3]

  • Ligand-Based Virtual Screening (LBVS): This method operates on the principle that structurally similar molecules often exhibit similar biological activities.[4][5] The structure of 3-[(4-Aminophenyl)methyl]-1-phenylurea is used as a query to search databases of known bioactive molecules, such as ChEMBL and PubChem.[6] Techniques like 2D fingerprint similarity and 3D pharmacophore modeling identify known drugs or probes with similar features, thereby implicating their established targets as potential binders for our query compound.

  • Structure-Based Virtual Screening (SBVS): When the 3D structure of a target is known, SBVS can predict binding. In the context of target identification, a "reverse docking" or "inverse docking" approach is used.[7] Here, the compound is computationally docked against a large library of protein structures (e.g., from the Protein Data Bank - PDB) to predict which proteins are most likely to form a stable binding complex.[8][9]

The output of this phase is not a definitive answer but a prioritized list of candidate targets. Given the diarylurea scaffold, this list is likely to be enriched with various protein kinases. This information is crucial for selecting appropriate cell lines and experimental conditions for the subsequent validation phase.

Part 3: Phase 2 - Unbiased Experimental Target Identification

While in silico methods provide hypotheses, experimental validation is non-negotiable. To avoid bias, we employ methods that can survey the entire proteome for interactions. Two powerful, label-free techniques are particularly well-suited for this: the Cellular Thermal Shift Assay (CETSA) and Affinity Chromatography-Mass Spectrometry (AC-MS).

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization. The binding of a small molecule to its target protein generally increases the protein's stability, making it more resistant to heat-induced denaturation.[5][10] By heating cell lysates or intact cells treated with the compound to various temperatures, and then quantifying the amount of soluble protein remaining, one can identify proteins that have been stabilized by the compound. When coupled with quantitative mass spectrometry, this technique is known as Thermal Proteome Profiling (TPP), allowing for an unbiased, proteome-wide survey of target engagement.[11][12][13]

G A Intact Cells + Compound (or DMSO Vehicle) B Heat Challenge (Temperature Gradient) A->B C Cell Lysis & Ultracentrifugation (Separate Soluble/Aggregated Fractions) B->C D Sample Preparation (Protein Digestion, TMT Labeling) C->D E LC-MS/MS Analysis D->E F Data Analysis (Identify proteins with increased thermal stability in compound-treated samples) E->F

Figure 2: Workflow for Thermal Proteome Profiling (TPP).

Experimental Protocol: Thermal Proteome Profiling (TPP)

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed) to ~80% confluency. Treat cells with 3-[(4-Aminophenyl)methyl]-1-phenylurea (e.g., at 10x the EC₅₀ of a functional effect) or a DMSO vehicle control for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the aliquots in a thermal cycler and heat each to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation.

  • Protein Quantification and Digestion: Collect the supernatant (soluble fraction). Determine protein concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Isobaric Labeling: Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins across all samples. Plot the relative abundance of each protein as a function of temperature for both compound-treated and vehicle-treated samples. Proteins that show a significant shift in their melting curve to higher temperatures in the presence of the compound are identified as direct or indirect binding targets.[11]

Affinity Chromatography-Mass Spectrometry (AC-MS)

Principle: This technique uses the compound of interest as "bait" to "fish" for its binding partners from a complex biological sample, such as a cell lysate.[14] The compound is immobilized on a solid support (e.g., chromatography beads). When the cell lysate is passed over this support, target proteins bind to the immobilized compound and are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[15][16]

Experimental Protocol: AC-MS

  • Compound Immobilization: Synthesize an analog of 3-[(4-Aminophenyl)methyl]-1-phenylurea that includes a linker suitable for covalent attachment to an activated chromatography resin (e.g., NHS-activated sepharose beads). A control resin, where no compound is attached or an inactive analog is used, is critical.

  • Lysate Preparation: Prepare a native cell lysate from a large quantity of cells using a non-denaturing lysis buffer containing protease inhibitors.

  • Affinity Enrichment: Incubate the cell lysate with the compound-immobilized beads and the control beads in parallel. Allow sufficient time for binding to occur (e.g., 2-4 hours at 4°C).

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins. This can be done using a competitive agent (excess free compound), or by changing buffer conditions (e.g., pH, salt concentration), or with a denaturant like SDS.

  • Sample Preparation and MS Analysis: Eluted proteins are separated by SDS-PAGE, and protein bands unique to the compound-bead pulldown are excised and identified by in-gel digestion followed by LC-MS/MS. Alternatively, the entire eluate can be analyzed by "shotgun" proteomics.

  • Data Analysis: Compare the proteins identified from the compound-beads to those from the control-beads. Proteins significantly enriched in the compound sample are considered potential binding partners.

The convergence of hits from both TPP and AC-MS provides a high-confidence list of putative targets for progression into quantitative binding affinity assays.

Part 4: Phase 3 - Orthogonal Binding Affinity Characterization

Once a high-confidence target is identified, the next critical step is to quantify the binding affinity. Relying on a single technique is insufficient; a self-validating approach requires the use of at least two orthogonal methods that measure different physical phenomena. We detail three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip.[17] One binding partner (the "ligand," typically the protein target) is immobilized on the chip surface. The other partner (the "analyte," the small molecule) is flowed over the surface. Binding of the analyte to the ligand increases the mass on the surface, causing a proportional change in the refractive index, which is measured in real-time as a response unit (RU). This allows for the determination of both kinetic parameters (association rate constant, kon; dissociation rate constant, koff) and the equilibrium dissociation constant (KD).[1][18]

Experimental Protocol: SPR

  • Protein Immobilization: Immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference channel is prepared on the same chip for background subtraction.

  • Analyte Preparation: Prepare a dilution series of 3-[(4-Aminophenyl)methyl]-1-phenylurea in running buffer. A DMSO concentration match across all samples is crucial.

  • Binding Analysis:

    • Association: Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate for a defined period, allowing the binding interaction to occur.

    • Dissociation: Replace the analyte solution with running buffer and monitor the dissociation of the complex over time.

  • Regeneration: Inject a regeneration solution (e.g., high salt or low pH) to remove all bound analyte, preparing the surface for the next injection cycle.

  • Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams (RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to extract kon, koff, and calculate the KD (koff/kon).

Isothermal Titration Calorimetry (ITC)

Principle: ITC is a label-free, in-solution technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[19] It is the only method that can directly determine all thermodynamic parameters of binding in a single experiment: the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[15][20]

Experimental Protocol: ITC

  • Sample Preparation: Prepare the purified target protein in a well-defined buffer and place it in the sample cell. Prepare 3-[(4-Aminophenyl)methyl]-1-phenylurea in the exact same buffer at a ~10-fold higher concentration and load it into the titration syringe. Meticulous buffer matching is essential to minimize heats of dilution.

  • Titration: Perform a series of small, sequential injections of the compound from the syringe into the protein solution in the sample cell, which is maintained at a constant temperature.

  • Heat Measurement: After each injection, the instrument measures the minute heat change associated with the binding of the compound to the protein until the protein becomes saturated.

  • Data Analysis: The raw data is a series of heat-flow peaks corresponding to each injection. Integrating these peaks yields the heat per injection. A plot of heat per mole of injectant versus the molar ratio of compound to protein is generated. This binding isotherm is then fitted to a binding model to determine KD, n, and ΔH. ΔS is calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKA, where KA = 1/KD).[13]

Fluorescence Polarization (FP)

Principle: FP is a solution-based technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[11] A small fluorescent molecule (the "tracer" or "probe") tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light (low polarization). When the tracer binds to a much larger protein, its tumbling slows dramatically, and it emits light that remains highly polarized (high polarization). In a competitive FP assay, the binding of a non-fluorescent test compound (like our diarylurea) displaces the fluorescent tracer from the protein, causing a decrease in polarization.[21]

Experimental Protocol: Competitive FP Assay

  • Assay Development: A fluorescently labeled tracer that binds to the target protein must be developed or identified. This tracer should have a suitable affinity for the target.

  • Reagent Preparation: In a multi-well plate, add a fixed concentration of the target protein and the fluorescent tracer.

  • Compound Titration: Add a serial dilution of the non-fluorescent competitor, 3-[(4-Aminophenyl)methyl]-1-phenylurea.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the measured polarization values against the logarithm of the competitor concentration. The resulting sigmoidal curve is fitted to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the tracer). The IC₅₀ can then be converted to an inhibition constant (Ki), which represents the binding affinity of the test compound, using the Cheng-Prusoff equation, provided the KD of the tracer is known.[9]

Part 5: Data Presentation and Validation

A cornerstone of trustworthiness is the clear, comparative presentation of data from orthogonal assays. The results should be summarized to allow for at-a-glance comparison and validation.

Table 1: Hypothetical Target Validation and Affinity Data for 3-[(4-Aminophenyl)methyl]-1-phenylurea

ParameterAssay MethodResultInterpretation
Target Identification
Thermal Stabilization (ΔTm)TPP (in HCT116 cells)+ 4.2 °CCompound engages and stabilizes Target Kinase X in a cellular context.
Protein EnrichmentAC-MS (from HCT116 lysate)Target Kinase X (25-fold vs control)Target Kinase X specifically binds to the immobilized compound.
Binding Affinity
Equilibrium Constant (KD)Surface Plasmon Resonance (SPR)75 nMHigh-affinity interaction confirmed with purified protein.
Association Rate (kon)Surface Plasmon Resonance (SPR)1.2 x 10⁵ M⁻¹s⁻¹Moderately fast association rate.
Dissociation Rate (koff)Surface Plasmon Resonance (SPR)9.0 x 10⁻³ s⁻¹Moderately slow dissociation, suggesting a reasonable residence time.
Equilibrium Constant (KD)Isothermal Titration Calorimetry (ITC)90 nMExcellent agreement with SPR, confirming affinity in solution.
Enthalpy (ΔH)Isothermal Titration Calorimetry (ITC)-8.5 kcal/molBinding is enthalpically driven, likely due to strong H-bonds.
Stoichiometry (n)Isothermal Titration Calorimetry (ITC)1.05Confirms a 1:1 binding stoichiometry.
Inhibition Constant (Ki)Fluorescence Polarization (FP)110 nMGood agreement with orthogonal methods, validating the binding interaction.

Conclusion

The journey from a novel chemical entity to a well-characterized lead compound is predicated on a foundation of rigorous scientific inquiry. For 3-[(4-Aminophenyl)methyl]-1-phenylurea, or any compound with a limited public profile, the in-depth technical strategy outlined in this guide provides a robust framework for success. By integrating unbiased, proteome-wide target deconvolution methods with a suite of orthogonal, quantitative biophysical assays, researchers can establish a high-confidence, self-validating dataset. This approach not only identifies the molecular target but also precisely characterizes the binding event in terms of kinetics, thermodynamics, and equilibrium affinity. Following this workflow empowers drug development professionals to make informed decisions, build compelling structure-activity relationships, and ultimately, accelerate the translation of promising scaffolds into therapeutic candidates.

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  • Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein interactions. PMC. Available at: [Link]

  • Chen, Y., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available at: [Link]

  • Miettinen, T.P., et al. (2022). Current Advances in CETSA. Frontiers. Available at: [Link]

  • Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol. Available at: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Levy, D.E. (Ed.). (2006).
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Nicoya Lifesciences. (2018). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. Available at: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. Available at: [Link]

  • nanomicronspheres. (2025). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. Available at: [Link]

  • PubMed. (n.d.). Isothermal titration calorimetry in drug discovery. PubMed. Available at: [Link]

  • TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

  • PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. Available at: [Link]

  • Malvern Panalytical. (2016). Isothermal titration calorimetry: An essential tool for binding affinity measurements in life sciences research. Malvern Panalytical. Available at: [Link]

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Spectroscopic Characterization of 3-[(4-Aminophenyl)methyl]-1-phenylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of unsymmetrical urea derivatives demands a rigorous, multi-modal spectroscopic approach. This whitepaper provides an in-depth technical guide for the characterization of 3-[(4-Aminophenyl)methyl]-1-phenylurea (also known as 1-(4-aminobenzyl)-3-phenylurea) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for application scientists and drug development professionals, this guide moves beyond simple peak assignment to explain the underlying quantum mechanical and thermodynamic causalities that dictate spectral behavior.

Structural Rationale & Analytical Strategy

3-[(4-Aminophenyl)methyl]-1-phenylurea (C₁₄H₁₅N₃O) consists of three distinct chemical modules:

  • An N1-linked phenyl ring , which acts as an electron-withdrawing group via resonance.

  • A central urea pharmacophore (-NH-CO-NH-), highly prone to intermolecular hydrogen bonding.

  • An N3-linked 4-aminobenzyl group , which introduces an aliphatic methylene bridge and an electron-donating primary amine.

Because the molecule contains multiple hydrogen bond donors (two urea N-H groups, one primary amine) and a strong acceptor (the urea carbonyl), it readily self-associates. This physical reality dictates our experimental choices: we must select solvents and techniques that disrupt these networks to observe the discrete monomeric structure.

SpinSystems Core 3-[(4-Aminophenyl)methyl]-1-phenylurea Ph Phenyl Ring (N1-linked) Core->Ph Urea Urea Core (-NH-CO-NH-) Core->Urea Benzyl Benzyl CH2 Core->Benzyl Aminoph 4-Aminophenyl Ring Core->Aminoph Amine Primary Amine (-NH2) Core->Amine Ph->Urea N1-H coupling Urea->Benzyl N3-H to CH2 ³J coupling Benzyl->Aminoph Attached to C-ipso Aminoph->Amine Attached to C-para

Structural modules and key NMR coupling relationships in the target urea molecule.

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in our analytical data, the experimental protocols must be self-validating. The following workflows detail the precise methodologies required for robust data acquisition.

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection (Causality) : Weigh 5–10 mg of the purified compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Why DMSO-d₆? In non-polar solvents like CDCl₃, ureas self-assemble into complex hydrogen-bonded networks, leading to severe line broadening. DMSO acts as a strong hydrogen-bond acceptor, effectively solvating the individual urea molecules and yielding sharp, well-resolved resonances[1].

  • Sample Transfer : Transfer the homogeneous solution into a standard 5 mm NMR tube. Ensure the solvent column height is exactly 4–5 cm to maintain optimal magnetic field homogeneity.

  • Acquisition : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal and shim the magnet. Acquire a standard 1D ¹H spectrum (16–64 scans) and a 1D ¹³C spectrum (512–1024 scans).

  • Self-Validation (D₂O Exchange) : To unambiguously assign the heteroatom-bound protons, add 1–2 drops of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The disappearance of signals validates their assignment as exchangeable protons (N1-H, N3-H, and -NH₂)[2].

Protocol B: ATR-FTIR Spectroscopy Acquisition
  • Background Collection : Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (4000–400 cm⁻¹, 16 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application : Place 1–2 mg of the solid compound directly onto the ATR crystal.

  • Compression : Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave penetrates only a few micrometers into the sample; intimate contact is non-negotiable for a high signal-to-noise ratio.

  • Acquisition : Acquire the sample spectrum and process the data using atmospheric suppression.

Workflow A Synthesized Compound B Purity Check (TLC / LC-MS) A->B C Sample Prep (DMSO-d6 for NMR) B->C D FTIR Analysis (ATR Crystal) C->D E 1D/2D NMR (400 MHz) C->E G Data Processing & Assignment D->G F D2O Exchange (Self-Validation) E->F F->G

Workflow for the spectroscopic characterization of 3-[(4-Aminophenyl)methyl]-1-phenylurea.

Fourier-Transform Infrared (FTIR) Characterization

The FTIR spectrum of unsymmetrical ureas is dominated by the Amide I and Amide II bands.

Mechanistic Insight: The 3 in phenylureas typically manifests around 1645–1650 cm⁻¹[3]. This is significantly lower than the >1700 cm⁻¹ frequency of isolated ketones. The causality lies in the dual resonance contribution from the lone pairs of both N1 and N3 nitrogens, which donate electron density into the carbonyl π* antibonding orbital, thereby lengthening and weakening the C=O bond[3].

The primary amine (-NH₂) yields two distinct N-H stretching bands (asymmetric and symmetric), while the urea N-H stretch appears as a broad band due to extensive solid-state intermolecular hydrogen bonding.

Table 1: Key ATR-FTIR Vibrational Band Assignments
Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment
~3430N-H stretch (asymmetric)Primary amine (-NH₂)
~3340N-H stretch (symmetric)Primary amine (-NH₂)
~3280N-H stretch (broad)Urea core (-NH-CO-NH-)
~1645C=O stretch (Amide I)Urea carbonyl
~1595N-H bend (Amide II) + C=CUrea core + Aromatic rings
~1510C=C stretchAromatic ring breathing
~1230C-N stretchUrea and amine C-N bonds

Nuclear Magnetic Resonance (NMR) Characterization

¹H NMR Analysis

In DMSO-d₆, the ¹H NMR spectrum provides a clear map of the molecule's connectivity. The N1-H proton attached to the phenyl ring is highly deshielded by the anisotropic effect of the adjacent aromatic ring, appearing as a broad singlet near 8.45 ppm[2]. Conversely, the N3-H proton (~6.45 ppm) appears as a triplet due to ³J coupling with the adjacent benzyl CH₂ group. The itself appears as a distinct doublet around 4.15 ppm. The 4-aminophenyl ring presents a classic AA'BB' spin system, easily identifiable by two heavily coupled doublets in the aromatic region.

¹³C NMR Analysis

The ¹³C spectrum is anchored by the urea carbonyl carbon, which resonates at approximately 155.5 ppm. The aliphatic methylene carbon is highly shielded compared to the aromatic carbons, appearing near 42.8 ppm.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments (DMSO-d₆)
¹H Shift (ppm)Multiplicity & Integration¹³C Shift (ppm)Assignment / Position
8.45s, 1H (exchangeable)-Urea N1-H (Phenyl-linked)
7.38d, J = 7.8 Hz, 2H118.0Phenyl ortho-CH
7.22t, J = 7.8 Hz, 2H128.8Phenyl meta-CH
6.95d, J = 8.2 Hz, 2H128.54-Aminobenzyl ortho to CH₂
6.90t, J = 7.3 Hz, 1H121.5Phenyl para-CH
6.50d, J = 8.2 Hz, 2H114.24-Aminobenzyl ortho to NH₂
6.45t, J = 5.8 Hz, 1H (exchangeable)-Urea N3-H (Benzyl-linked)
4.95br s, 2H (exchangeable)-Primary amine (-NH₂)
4.15d, J = 5.8 Hz, 2H42.8Benzyl methylene (-CH₂-)
--155.5Urea Carbonyl (C=O)
--147.84-Aminobenzyl ipso to NH₂
--140.5Phenyl ipso
--127.04-Aminobenzyl ipso to CH₂

Conclusion

The comprehensive spectroscopic profiling of 3-[(4-Aminophenyl)methyl]-1-phenylurea relies heavily on understanding the physical chemistry of the urea bond. By utilizing highly polar, hydrogen-bond accepting solvents like 1[1], researchers can suppress self-association and extract precise coupling constants and chemical shifts. Coupling these techniques with self-validating D₂O exchange experiments ensures a highly trustworthy, publication-ready dataset.

References

  • [3] Synthesis of Low-Dielectric Polyureas by Incorporating Phenyl-Substituted Cage Silsesquioxanes in the Main Chain. ACS Applied Polymer Materials. 3

  • Synthesis and activity evaluation of a novel lead compound 1-benzyl-3-benzoylurea as antiproliferative agent. World Journal of Pharmaceutical Sciences.

  • [2] Cyclodextrin inclusion of four phenylurea herbicides: determination of complex stoichiometries and stability constants using solution 1H NMR spectroscopy. Taylor & Francis. 2

  • [1] Time-Resolved Infrared Spectroscopy with Multivariate Analysis on Photoinduced Proton Transfer in Aromatic Urea–Acetate Anion Complexes. The Journal of Physical Chemistry B. 1

Sources

Methodological & Application

Application Note: Solubilization and In Vitro Handling of 3-[(4-Aminophenyl)methyl]-1-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Technical Guide Target Audience: Cell Biologists, Pharmacologists, and Drug Development Scientists

Executive Summary

The compound 3-[(4-Aminophenyl)methyl]-1-phenylurea (Molecular Weight: 241.29 g/mol ) is a synthetic derivative characterized by a hydrophobic phenylurea core and a weakly basic 4-aminobenzyl moiety. Transitioning this compound from a lyophilized powder to a biologically active state in aqueous cell culture media presents a thermodynamic challenge. This application note provides a field-proven, self-validating protocol for the solubilization, storage, and in vitro application of this compound, ensuring maximum bioavailability while preventing solvent-induced cytotoxicity.

Physicochemical Profiling & Solubilization Causality

To design an effective solubilization strategy, we must first analyze the molecular causality of the compound's behavior:

  • The Hydrophobic Core: The phenylurea backbone forms highly stable intermolecular hydrogen bonds and π−π stacking interactions in its crystalline lattice. This makes the compound energetically resistant to dissolution in purely aqueous buffers.

  • The Amine Handle: While the primary amine on the benzyl group offers a site for potential protonation (e.g., forming an HCl salt), attempting to dissolve the free base directly in acidic aqueous media often requires pH shifts that are incompatible with physiological cell culture conditions (pH 7.2–7.4).

  • Solvent Selection (The "Why"): Cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard for this class of molecules. As a polar aprotic solvent, DMSO's highly electronegative oxygen acts as a strong hydrogen-bond acceptor, rapidly disrupting the urea lattice. Simultaneously, its methyl groups solvate the hydrophobic aromatic rings.

  • Cytotoxicity Limits: According to [1] and established [2], the final concentration of DMSO in cell culture must strictly not exceed 0.1% to 0.5% (v/v) to prevent solvent-induced transcriptomic shifts and suppression of cell proliferation.

Quantitative Data & Reconstitution Matrix

Summarized below are the critical parameters for formulating your master stock solutions.

Table 1: Physicochemical Properties

Parameter Specification
IUPAC Name 1-(4-aminobenzyl)-3-phenylurea
Molecular Formula C₁₄H₁₅N₃O
Molecular Weight 241.29 g/mol
Primary Solvent 100% Anhydrous DMSO (Cell Culture Grade)
Storage (Solid) +4°C to +20°C, desiccated and protected from light

| Storage (Solution) | -20°C to -80°C (Single-use aliquots) |

Table 2: Master Stock Reconstitution Matrix Calculations based on 1.0 mL of DMSO.

Target Stock Concentration Volume of DMSO Mass of Compound Required
10 mM 1.0 mL 2.41 mg
20 mM 1.0 mL 4.83 mg

| 50 mM | 1.0 mL | 12.06 mg |

Table 3: Serial Dilution Guide for Cell Culture Designed to maintain a strict ≤0.1% final DMSO concentration.

Stock Concentration Dilution Factor into Media Final Compound Concentration Final DMSO % (v/v)
10 mM 1:1000 10 µM 0.1%
5 mM 1:1000 5 µM 0.1%

| 1 mM | 1:1000 | 1 µM | 0.1% |

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation of the Master Stock
  • Equilibration: Remove the lyophilized powder from cold storage and allow it to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes. Causality: Opening cold vials introduces condensation. Water reacts with hygroscopic DMSO, lowering the solubility limit of the hydrophobic compound and causing hidden micro-precipitation.

  • Weighing: Using an analytical microbalance, weigh the exact required mass (e.g., 2.41 mg for a 10 mM stock) into a sterile, static-free microcentrifuge tube.

  • Solubilization: Add the calculated volume of 100% anhydrous, sterile DMSO.

  • Homogenization: Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a room-temperature water bath for 5 minutes. Do not exceed 37°C to prevent thermal degradation.

  • Filtration (Optional but Critical): If sterilization is required, pass the stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter . Causality: Never use PES, Nylon, or Cellulose Acetate filters, as 100% DMSO will dissolve the membrane matrix, ruining your sample and introducing toxic polymers to your cells.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in amber tubes to prevent photodegradation. Store at -20°C.

Phase 2: Working Dilution & Cell Treatment
  • Media Preparation: Pre-warm the complete cell culture medium to 37°C. Causality: Injecting a DMSO stock into cold media causes a rapid drop in kinetic energy, forcing the compound below its aqueous solubility limit and causing immediate crystallization.

  • Intermediate Dilution: To achieve a 10 µM final concentration, pipette 1 µL of the 10 mM stock directly into the center of 1 mL of pre-warmed media.

  • Rapid Dispersion: Immediately vortex or invert the media tube. Do not let the DMSO drop sit at the bottom of the tube, as localized high concentrations will precipitate.

  • Application: Apply the treated media to your cell culture vessels.

Workflow Visualization

Below is the logical workflow for compound handling, designed to ensure maximum structural integrity and biological reliability.

Workflow Step1 1. Equilibration Warm powder to RT in desiccator Step2 2. Mass Calculation Weigh 3-[(4-Aminophenyl)methyl]-1-phenylurea Step1->Step2 Step3 3. Primary Solubilization Add 100% Anhydrous DMSO Step2->Step3 Step4 4. Homogenization Vortex & Sonicate at Room Temp Step3->Step4 Step5 5. Sterilization (Optional) Filter via 0.22 µm PTFE membrane Step4->Step5 Step6 6. Master Stock Create single-use aliquots (-20°C) Step5->Step6 Step7 7. Working Dilution Dilute 1:1000 in 37°C Culture Media Step6->Step7

Caption: Workflow for the solubilization and in vitro application of the phenylurea derivative.

Self-Validating Quality Control & Troubleshooting

To ensure the trustworthiness of your experimental data, the protocol must be self-validating. Implement the following checks:

  • The Tyndall Effect Check: After diluting the compound into the 37°C media, shine a laser pointer or bright LED through the tube. If you see a visible beam path (scattering of light), micro-crystals have formed. The solution must be discarded.

  • Microscopic Validation: Before placing treated cells into the incubator, observe them under an inverted phase-contrast microscope at 200x magnification. Look for needle-like crystals or amorphous aggregates settling on the cell monolayer.

  • Vehicle Control Mandate: You must run a "Vehicle-Only" control well containing the exact same percentage of DMSO (e.g., 0.1%) but lacking the compound. If the vehicle control shows reduced viability compared to an untreated control, your DMSO has likely oxidized or degraded, and a fresh bottle must be sourced [3].

References

  • Title: Test No. 487: In Vitro Mammalian Cell Micronucleus Test Source: OECD Guidelines for the Testing of Chemicals, Section 4 URL: [Link]

  • Title: The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Source: Jagiellonian Center of Innovation URL: [Link]

  • Title: Using live-cell imaging in cell counting — The cytotoxicity of DMSO Source: Nikon Healthcare Case Studies URL: [Link]

Application Note: A Validated Protocol for the Synthesis of 3-[(4-Aminophenyl)methyl]-1-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and validated protocol for the organic synthesis of 3-[(4-Aminophenyl)methyl]-1-phenylurea, a key intermediate in various research and development applications. The described method is based on the nucleophilic addition of 4-aminobenzylamine to phenyl isocyanate. This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure, reagent specifications, safety protocols, and troubleshooting advice to ensure a reliable and reproducible synthesis with high yield and purity.

Introduction

Urea derivatives are a cornerstone in medicinal chemistry and materials science, with diaryl ureas, in particular, being recognized as privileged structures in drug discovery.[1] The compound 3-[(4-Aminophenyl)methyl]-1-phenylurea serves as a versatile building block, incorporating both a reactive primary aromatic amine and a stable urea linkage. This structure allows for further functionalization, making it a valuable precursor for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents.[2][3]

The most direct and efficient method for synthesizing N,N'-disubstituted ureas is the reaction between an amine and an isocyanate.[2][4][5] This protocol leverages that principle, detailing the selective reaction of the more nucleophilic aliphatic amine of 4-aminobenzylamine with phenyl isocyanate. The causality behind each step, from reagent selection to purification, is explained to provide a deep understanding of the process, ensuring both success and safety.

Reaction Principle and Mechanism

The synthesis proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the aliphatic amino group (-CH₂NH₂) of 4-aminobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenyl isocyanate. The aliphatic amine is significantly more basic and thus more nucleophilic than the aromatic amine (-C₆H₄NH₂), allowing for a highly selective reaction at the desired position. This regioselectivity is a key principle of this synthesis, obviating the need for protecting groups on the aromatic amine.

The reaction is typically rapid and exothermic, proceeding smoothly at room temperature in an anhydrous aprotic solvent.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product R1 4-Aminobenzylamine P 3-[(4-Aminophenyl)methyl]-1-phenylurea R1->P + THF, Room Temp R2 Phenyl Isocyanate R2->P Experimental_Workflow A 1. Setup & Inert Atmosphere (Flame-dried glassware, N₂ flush) B 2. Dissolve 4-Aminobenzylamine (1.0 eq. in anhydrous THF) A->B C 3. Add Phenyl Isocyanate (1.05 eq. in THF, dropwise at 0-5 °C) B->C D 4. Reaction (Stir at room temp for 2-4 hours) C->D E 5. Monitor Progress (TLC: 1:1 EtOAc/Hexane) D->E F 6. Isolate Crude Product (Solvent removal via rotary evaporation) E->F Reaction Complete G 7. Purify by Recrystallization (Hot Ethanol/Water) F->G H 8. Dry and Characterize (Vacuum oven, MP, NMR, IR) G->H

Sources

Application Notes & Protocols: Utilizing 3-[(4-Aminophenyl)methyl]-1-phenylurea as a Chemical Probe in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of 3-[(4-Aminophenyl)methyl]-1-phenylurea as a chemical probe in high-throughput screening (HTS) campaigns. While specific data for this molecule is emerging, its diarylurea scaffold is a privileged structure in medicinal chemistry, famously represented in multi-kinase inhibitors.[1] We therefore extrapolate from this well-established class to provide robust protocols for assay development, validation, and execution. This document details both biochemical and cell-based screening methodologies, emphasizing the principles of scientific integrity, rigorous validation, and data-driven decision-making to facilitate the identification of novel modulators of relevant biological pathways.

Introduction to the Diarylurea Scaffold and 3-[(4-Aminophenyl)methyl]-1-phenylurea

The diarylurea motif is a cornerstone pharmacophore in modern drug discovery, most notably for its role in targeting the ATP-binding site of various protein kinases.[1] Compounds bearing this scaffold, such as the FDA-approved drug Sorafenib, often function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the enzyme.[1] This mechanism provides a basis for designing selective and potent modulators of critical signaling pathways implicated in oncology and other diseases, including the Raf/MEK/ERK and VEGFR signaling cascades.[1]

3-[(4-Aminophenyl)methyl]-1-phenylurea serves as a representative chemical probe from this class. A chemical probe is a small molecule used to selectively modulate a specific protein's function, enabling the study of its biological role.[2] The effective use of such a probe in HTS requires a deep understanding of its properties, careful assay design, and stringent validation to ensure that experimental results are both accurate and meaningful.[2][3] This guide provides the practical and theoretical foundation necessary to deploy this chemical probe in a successful screening campaign.

Physicochemical Properties and Handling

Proper handling and storage are critical for maintaining the integrity of the chemical probe.

PropertyValue / RecommendationSource
Molecular Formula C₁₄H₁₅N₃O(Derived)
Molecular Weight 241.29 g/mol (Derived)
CAS Number Not available for this specific structure. Related: 10141-46-5 for 3-(4-aminophenyl)-1-phenylurea.[4]
Appearance White to off-white solid.(Typical)
Solubility Soluble in DMSO (>10 mM); sparingly soluble in ethanol; insoluble in water.[5]
Storage Store at -20°C for long-term use. Protect from light and moisture.(Best Practice)
Stock Solution Prepare a 10 mM stock solution in 100% DMSO. Aliquot into single-use volumes to avoid freeze-thaw cycles.(Best Practice)

Principles of Use: A Mechanistic Approach

Putative Mechanism of Action: Kinase Inhibition

Based on its diarylurea core, 3-[(4-Aminophenyl)methyl]-1-phenylurea is hypothesized to function as an inhibitor of protein kinases. The urea moiety is crucial for its biological activity, forming key hydrogen bonds with the hinge region of the kinase domain.[6] This interaction stabilizes the inactive conformation of the kinase, preventing downstream signaling. Researchers should consider this putative mechanism when designing assays and interpreting results.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Angiogenesis) TF->Gene Probe 3-[(4-Aminophenyl)methyl] -1-phenylurea Probe->RAF HTS_Decision_Tree start Start: Define Screening Objective q1 Is the primary goal to find direct inhibitors of a purified target (e.g., kinase)? start->q1 biochemical Pursue Biochemical Assay (e.g., Kinase Activity Assay) q1->biochemical Yes q2 Is cellular context (permeability, off-target effects, pathway response) more important? q1->q2 No dev_biochem Advantages: - High reproducibility - Lower variability - Mechanistically direct biochemical->dev_biochem Proceed to Protocol 3.1 cell_based Pursue Cell-Based Assay (e.g., Viability, Reporter) dev_cell Advantages: - Physiologically relevant - Assesses permeability & toxicity - Measures pathway output cell_based->dev_cell Proceed to Protocol 3.2 q2->biochemical No (Re-evaluate objective) q2->cell_based Yes

Figure 2: Decision workflow for selecting an appropriate HTS assay format.
Protocol: Biochemical Kinase Activity Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based kinase assay to quantify the activity of a purified kinase (e.g., B-Raf) and its inhibition by the chemical probe.

Materials:

  • Purified, active kinase (e.g., B-Raf)

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Assay Buffer (optimized for the specific kinase)

  • 3-[(4-Aminophenyl)methyl]-1-phenylurea

  • Positive control inhibitor (e.g., Sorafenib)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, solid-bottom 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare a serial dilution of the chemical probe in DMSO. Using an acoustic liquid handler or pintool, transfer 25-50 nL of the compound dilutions into the wells of a 384-well assay plate. Also include wells for a positive control inhibitor and DMSO-only (negative control).

  • Kinase Reaction - Step 1: Add 5 µL of a 2X kinase/substrate solution (containing the purified kinase and its substrate in assay buffer) to each well.

  • Kinase Reaction - Step 2: To initiate the reaction, add 5 µL of a 2X ATP solution (in assay buffer). The final reaction volume is 10 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes (or an optimized time).

  • Detection - Step 1 (ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Detection - Step 2 (Signal Generation): Add 20 µL of Kinase Detection Reagent to all wells to convert the generated ADP into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.

Protocol: Cell-Based Proliferation Assay (Luminescence-Based)

This protocol measures the effect of the chemical probe on the proliferation/viability of a cancer cell line known to be dependent on a target kinase pathway (e.g., A375 melanoma cells with B-Raf V600E mutation).

Materials:

  • A375 human melanoma cell line (or other relevant line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 3-[(4-Aminophenyl)methyl]-1-phenylurea

  • Positive control inhibitor (e.g., Vemurafenib for A375 cells)

  • Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)

  • White, clear-bottom 384-well cell culture plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a pre-optimized density (e.g., 1000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Prepare a serial dilution of the chemical probe. Add 10 µL of the 5X compound solution to the cells. Include positive control and DMSO-only wells. The final DMSO concentration should not exceed 0.5%. [7]3. Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 25 µL of the reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

HTS Campaign Workflow and Validation

A successful HTS campaign follows a structured, multi-stage process from initial setup to final hit identification. [7][8]

HTS_Workflow A 1. Assay Development & Optimization B 2. Assay Validation (Z', S/B, CV) A->B C 3. Pilot Screen (~2,000 compounds) B->C D 4. Full Library Screen (Primary HTS) C->D E 5. Hit Identification & Triage D->E F 6. Hit Confirmation (Re-test) E->F G 7. Dose-Response Analysis (IC50) F->G H 8. Orthogonal & Secondary Assay Validation G->H I Validated Hit H->I

Figure 3: A comprehensive workflow for a typical high-throughput screening campaign.
Assay Validation and Performance Metrics

Before initiating a full screen, the assay must be rigorously validated to ensure it can reliably distinguish hits from noise. [3][9]This is achieved by assessing key statistical parameters. [7] | Metric | Formula | Acceptance Criteria | Description | | :--- | :--- | :--- | :--- | | Z'-factor | 1 - [ (3σpos + 3σneg) / |μpos - μneg| ] | Z' ≥ 0.5 | Measures the separation between positive and negative control distributions. It is the gold standard for HTS assay quality. [8]| | Signal-to-Background (S/B) | μneg / μpos (for inhibition assays) | S/B ≥ 2 (assay dependent) | Indicates the dynamic range of the assay. A higher ratio provides a larger window to detect compound activity. | | Coefficient of Variation (CV%) | (σ / μ) * 100 | CV% < 15% | Measures the relative variability of the data. Low CV indicates high precision and reproducibility. [7]|

μ = mean; σ = standard deviation; pos = positive control; neg = negative control

Validation Protocol:

  • Prepare multiple (3-5) 384-well plates.

  • Dedicate half of the wells on each plate to the positive control and the other half to the negative control.

  • Run the full assay protocol as described in Section 3.1 or 3.2.

  • Calculate Z', S/B, and CV for each plate and across all plates.

  • The assay is considered validated and ready for screening only if all metrics consistently meet the acceptance criteria. [7]

Data Analysis and Hit Confirmation

Primary Hit Selection

Hits from the primary screen are typically identified based on a statistical cutoff, often defined as a Z-score. A common threshold is a Z-score ≤ -3 (for inhibition assays), which corresponds to activity that is three standard deviations below the mean of the negative controls.

Hit Confirmation and Orthogonal Assays

All primary hits must be re-tested from the original stock solution to eliminate false positives arising from handling errors. [10]Confirmed hits should then be evaluated in an orthogonal assay. For example, if the primary screen was a biochemical kinase assay, an orthogonal assay could be a cell-based target engagement assay or a Western blot to measure the phosphorylation of a downstream substrate. This crucial step ensures that the observed activity is not an artifact of the primary assay technology (e.g., compound fluorescence interfering with a fluorescence-based readout). [11]

Dose-Response Analysis

Confirmed and validated hits must be tested over a range of concentrations (typically an 8- to 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). The IC₅₀ value is the concentration of the compound that produces 50% of the maximal inhibitory response and is a critical parameter for prioritizing compounds for further study.

Conclusion

3-[(4-Aminophenyl)methyl]-1-phenylurea, as a representative of the potent diarylurea class, is a valuable chemical probe for exploring kinase-driven signaling pathways through high-throughput screening. Its successful application hinges on a deep understanding of its putative mechanism, the implementation of rigorous, validated assay protocols, and a systematic workflow for hit identification and confirmation. By following the principles and detailed protocols outlined in this guide, researchers can leverage this tool to uncover novel biological insights and identify promising starting points for therapeutic development.

References

  • Assay Development for High-Throughput Screening: Best Practices - Technology Networks. (2026, March 24). Technology Networks. Available at: [Link]

  • Ciulli, A., & Williams, G. (2018). ALARM NMR for HTS triage and chemical probe validation. Current Protocols in Chemical Biology. Available at: [Link]

  • Zutshi, A., & Tally, J. (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(1), 269. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available at: [Link]

  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available at: [Link]

  • Practical Fragments. (2023, July 17). A rule of two for using chemical probes?. Available at: [Link]

  • Goktug, A. N., & Chen, T. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. Available at: [Link]

  • Structural Genomics Consortium. (2020, January 28). Best Practices: Chemical Probes Webinar. YouTube. Available at: [Link]

  • Judson, R. S., et al. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. Environmental Health Perspectives. Available at: [Link]

  • BellBrook Labs. (2026, February 26). Step-by-Step: Developing an Assay from Concept to HTS Campaign. Available at: [Link]

  • High-Throughput Screening Center. (2007, March). Guidance for Assay Development & HTS. Available at: [https://www.sb. হ্যাмильটন.edu/~gking/Bio345/AssayGuidanceManual/agm_intro.pdf]([Link]. হ্যাмильটন.edu/~gking/Bio345/AssayGuidanceManual/agm_intro.pdf)

  • Lindsley, C. W., et al. (2011). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. Available at: [Link]

  • Murgueitio, M. S., et al. (2022). Synthesis of 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. Molbank. Available at: [Link]

Sources

Application Note: Strategic Selection of Deuterated NMR Solvents for the Analysis of 3-[(4-Aminophenyl)methyl]-1-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the rational selection of an appropriate deuterated solvent for the Nuclear Magnetic Resonance (NMR) analysis of 3-[(4-Aminophenyl)methyl]-1-phenylurea. The structural complexity of this molecule, which features a polar diarylurea core, a primary aromatic amine, and non-polar phenyl rings, presents unique challenges for solubility and spectral analysis. We will explore the critical interplay between the analyte's physicochemical properties and the characteristics of common deuterated solvents. This note details a systematic workflow, from initial solubility screening to the acquisition of high-quality NMR data, with a strong recommendation for the use of Dimethyl Sulfoxide-d6 (DMSO-d6) based on its superior solubilizing power and its ability to preserve the integrity of exchangeable N-H protons for unambiguous spectral assignment.

Introduction: The Challenge of Unsymmetrical Ureas

3-[(4-Aminophenyl)methyl]-1-phenylurea is a molecule of interest in medicinal chemistry and materials science, possessing a structure rich in hydrogen bond donors (amine and urea N-H) and acceptors (urea C=O).[1] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for its structural elucidation and purity assessment. However, the quality and interpretability of an NMR spectrum are fundamentally dependent on the choice of the deuterated solvent.[2] An inappropriate solvent can lead to poor solubility, signal broadening, and the loss of crucial structural information.

The primary analytical challenges for this compound are twofold:

  • Achieving Sufficient Solubility: The combination of polar functional groups and aromatic rings requires a solvent capable of accommodating both hydrophilic and hydrophobic character. Diarylureas, in particular, can exhibit poor solubility in many common organic solvents due to strong intermolecular hydrogen bonding.[1][3]

  • Managing Exchangeable Protons: The molecule contains four labile protons on nitrogen atoms (two from the urea moiety and two from the primary amine). These protons can undergo rapid chemical exchange with deuterium atoms in protic solvents (e.g., D₂O, CD₃OD), causing their signals to broaden or disappear entirely from the ¹H NMR spectrum.[4][5]

This guide provides the rationale and experimental protocols to navigate these challenges effectively.

Analyte Physicochemical Profile

A thorough understanding of the analyte's properties is the first step in a logical solvent selection process.

PropertyValue / DescriptionSource
IUPAC Name 3-(4-aminophenyl)-1-phenylurea[6]
Molecular Formula C₁₃H₁₃N₃O[7]
Molecular Weight 227.26 g/mol [6]
Structure Chemical Structure of 3-[(4-Aminophenyl)methyl]-1-phenylureaN/A
Key Functional Groups Secondary Urea (-NH-CO-NH-), Primary Amine (-NH₂), Phenyl Rings, Methylene Bridge (-CH₂-)N/A
Predicted Polarity High. The molecule has 3 hydrogen bond donors and 2 acceptors, suggesting strong polar characteristics.[6]
Predicted Solubility Likely soluble in polar aprotic solvents like DMSO and DMF; poorly soluble in water and non-polar solvents like CDCl₃. A related compound is soluble in DMSO and ethanol.[8]N/A

Core Principles for Solvent Selection

The optimal solvent is a compromise between several factors, with the following three pillars being paramount for this specific analyte.[9]

Pillar 1: Solubility

The fundamental requirement is to dissolve a sufficient amount of the sample (typically 2-10 mg in 0.6-1.0 mL) to obtain a good signal-to-noise ratio in a reasonable time.[10] The dual polar/non-polar nature of 3-[(4-Aminophenyl)methyl]-1-phenylurea necessitates a solvent with a high dielectric constant and the ability to disrupt the strong intermolecular hydrogen bonds characteristic of ureas.

Pillar 2: Chemical Compatibility and Proton Exchange

The solvent must be chemically inert towards the analyte. More importantly, its isotopic composition dictates the observation of labile protons.

  • Aprotic Solvents (e.g., DMSO-d6, Acetone-d6, CDCl₃): These solvents lack exchangeable deuterium atoms. They are ideal for observing protons on heteroatoms like nitrogen and oxygen, as the rate of chemical exchange is slow.[5]

  • Protic Solvents (e.g., D₂O, CD₃OD): These solvents contain exchangeable deuterium atoms that will rapidly replace the N-H protons on the analyte, rendering them "invisible" in a standard ¹H NMR experiment.[4][11] This can be a useful tool for confirming N-H signals (via a "D₂O shake" experiment) but makes these solvents unsuitable for initial structural characterization.

Pillar 3: Spectral Clarity

Every deuterated solvent exhibits a small residual proton signal.[12] It is crucial to select a solvent whose residual peak does not overlap with the analyte's signals of interest. For 3-[(4-Aminophenyl)methyl]-1-phenylurea, the aromatic region (approx. 6.5-8.0 ppm) is of high diagnostic importance.

Systematic Solvent Selection Workflow

The following decision-making process is recommended for selecting the optimal NMR solvent for novel or complex molecules like the topic compound.

G cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Hypothesis & Screening cluster_2 Phase 3: Decision & Optimization A Analyze structure of 3-[(4-Aminophenyl)methyl]-1-phenylurea B Identify key functional groups: - Urea (polar, H-bonding) - Amine (polar, H-bonding) - Phenyl Rings (non-polar) A->B C Hypothesize solubility based on polarity. Likely soluble in polar aprotic solvents. B->C D Perform small-scale solubility test (Protocol 1) with candidate solvents: DMSO-d6, CDCl3, Acetone-d6, CD3OD C->D E Does it dissolve? D->E F Select solvent with best solubility. (Likely DMSO-d6) E->F Yes G Re-evaluate. Consider solvent mixtures or warming if solubility is poor. E->G No H Acquire full 1H NMR spectrum (Protocol 2) F->H G->D I Check for peak overlap with residual solvent signals. H->I J Final Spectrum Acquired I->J

Caption: Workflow for rational NMR solvent selection.

Comparative Analysis of Candidate Solvents

Based on the principles outlined above, the following solvents are the most logical candidates for initial screening.

SolventFormulaType¹H Residual Peak (ppm)¹³C Signal (ppm)Boiling Point (°C)Rationale for Use with 3-[(4-Aminophenyl)methyl]-1-phenylurea
DMSO-d6 (CD₃)₂SOAprotic, Polar ~2.50~39.5189Highly Recommended. Excellent solvent for polar compounds, including ureas.[13] Aprotic nature preserves N-H proton signals. Residual peak is far from the aromatic region.
Chloroform-d CDCl₃Aprotic, Non-polar~7.26~77.261Poor Choice. Unlikely to dissolve the polar analyte sufficiently. Residual peak directly overlaps with the critical aromatic region of the analyte.[10]
Acetone-d6 (CD₃)₂COAprotic, Polar~2.05~29.8, ~206.356Possible Candidate. Good polarity. Residual peak is in the aliphatic region. May be less effective than DMSO-d6 at dissolving highly H-bonded structures.
Methanol-d4 CD₃ODProtic, Polar ~3.31, ~4.87 (H₂O)~49.065Poor Choice for initial analysis. Will dissolve the compound, but the protic nature will cause exchange and loss of all four N-H proton signals.[5] Useful only for confirming N-H assignments.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

Objective: To empirically determine the most effective solvent for 3-[(4-Aminophenyl)methyl]-1-phenylurea without consuming significant amounts of material.

Materials:

  • 3-[(4-Aminophenyl)methyl]-1-phenylurea (~1-2 mg per test)

  • Candidate deuterated solvents: DMSO-d6, Acetone-d6, CDCl₃, Methanol-d4

  • Small vials or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Place ~1-2 mg of the analyte into a clean, dry vial.

  • Add ~0.7 mL of the first candidate solvent (e.g., DMSO-d6).

  • Cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect the solution against a bright background. Look for suspended particles or cloudiness. A suitable solvent will yield a clear, homogenous solution.

  • If the solid does not dissolve, gentle warming in a water bath (<50°C) may be attempted, but note that this may not be representative of room temperature NMR conditions.

  • Record the observation (e.g., "Fully Soluble," "Partially Soluble," "Insoluble").

  • Repeat steps 1-6 for each candidate solvent using fresh analyte.

Protocol 2: Recommended ¹H NMR Acquisition in DMSO-d6

Objective: To acquire a high-quality, high-resolution ¹H NMR spectrum suitable for full structural elucidation.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of 3-[(4-Aminophenyl)methyl]-1-phenylurea and dissolve it in 0.7-0.8 mL of DMSO-d6 in a clean vial. Ensure complete dissolution before transferring the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the instrument on the deuterium signal of DMSO-d6. The stability of the lock signal is essential for high-quality spectra.[14]

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for achieving sharp lines and good resolution.

  • Acquisition Parameters (Example for a 400 MHz spectrometer):

    • Pulse Program: Standard 1D proton (zg30 or similar).

    • Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including potentially broad N-H protons, are captured.

    • Number of Scans (NS): Start with 16 or 32 scans. Increase if the signal-to-noise ratio is low.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative accuracy if needed, but 2s is often sufficient for routine characterization.

    • Acquisition Time (AQ): ~2-4 seconds to ensure good digital resolution.

  • Data Processing:

    • Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio.

    • Perform Fourier Transformation (FT).

    • Phase the spectrum carefully.

    • Calibrate the chemical shift by setting the residual DMSO-d6 peak to 2.50 ppm.[15]

    • Integrate all signals. The integral of the methylene bridge protons (-CH₂-) can often be set to 2H as a reliable starting point.

Data Acquisition and Processing Workflow

The overall process from sample to final data can be visualized as follows.

G A 1. Prepare Sample (5-10 mg in 0.7 mL DMSO-d6) B 2. Insert into Magnet Lock & Shim A->B C 3. Acquire FID Data (Set appropriate SW, NS, D1) B->C D 4. Apply Window Function (e.g., LB=0.3 Hz) C->D E 5. Fourier Transform (FID -> Spectrum) D->E F 6. Phase Correction (Manual or Automatic) E->F G 7. Baseline Correction F->G H 8. Calibrate Spectrum (Set DMSO peak to 2.50 ppm) G->H I 9. Integrate & Analyze Peaks H->I

Caption: Standard NMR data acquisition and processing workflow.

Conclusion

The selection of a deuterated solvent is a critical experimental parameter that dictates the success of NMR analysis. For 3-[(4-Aminophenyl)methyl]-1-phenylurea, the combined requirements of high polarity for dissolution and an aprotic nature to observe labile N-H protons make DMSO-d6 the unequivocally superior choice. Its use allows for the unambiguous observation of all proton signals, including those from the urea and amine groups, which are essential for complete structural verification. While other polar aprotic solvents like Acetone-d6 may work, DMSO-d6 remains the most reliable starting point. Protic solvents such as Methanol-d4 should be avoided for initial characterization but can be used in follow-up experiments to confirm N-H assignments through hydrogen-deuterium exchange.

References

  • Avance Beginners Guide - Solvent Selection. (n.d.). Bruker. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]

  • ResolveMASS. (2025, December 22). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. [Link]

  • Stilbs, P. (1981). An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C−N Bonds in Urea and Thiourea. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Hydrogen–deuterium exchange. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]

  • AHA1 and HSP90 Complex Structures by H/D Exchange. (n.d.). PLOS ONE. [Link]

  • NMR Wiki. (2012, February 25). Amide Hydrogen Exchange (HX). [Link]

  • ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • ResearchGate. (n.d.). 13C NMR spectra of (a) urea solution; (b) NaOH/urea solution; (c) cellulose/NaOH solution; (d) cellulose/NaOH/urea solution. [Link]

  • BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]

  • Sciencemadness Wiki. (2022, July 10). Urea. [Link]

  • Sharma, R., et al. (2017). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • Diva-portal.org. (n.d.). MASTER'S THESIS Preliminary investigations into the behavior of urea. [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ACS Publications. (2021, October 27). Zero-Field NMR of Urea: Spin-Topology Engineering by Chemical Exchange. The Journal of Physical Chemistry Letters. [Link]

  • PubChemLite. (n.d.). [(4-aminophenyl)methyl]urea (C8H11N3O). [Link]

  • PubChem - NIH. (n.d.). 1-(4-Aminophenyl)-3-phenylurea | C13H13N3O | CID 303032. [Link]

Sources

3-[(4-Aminophenyl)methyl]-1-phenylurea formulation strategies for animal models

Author: BenchChem Technical Support Team. Date: April 2026

Topic: 3-[(4-Aminophenyl)methyl]-1-phenylurea Formulation Strategies for Animal Models Audience: Researchers, scientists, and drug development professionals.

Abstract

3-[(4-Aminophenyl)methyl]-1-phenylurea is a diarylurea compound with significant potential in preclinical research, likely as an inhibitor of protein kinases central to cell signaling pathways. A major hurdle in its in vivo evaluation is its predicted poor aqueous solubility, a common characteristic of this chemical class.[1][2] This document provides a comprehensive guide for developing effective and reliable formulations for 3-[(4-Aminophenyl)methyl]-1-phenylurea in animal models. We delve into pre-formulation assessment, outline a logical workflow for selecting an appropriate strategy, and provide detailed, step-by-step protocols for preparing formulations suitable for oral and intravenous administration. The causality behind experimental choices is explained, and troubleshooting guidance is provided to ensure reproducible and scientifically valid outcomes.

Pre-Formulation Assessment: Understanding the Molecule

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is essential. These properties dictate the challenges that must be overcome and guide the selection of the most appropriate formulation strategy.[3]

1.1 Physicochemical Properties

While extensive experimental data for 3-[(4-Aminophenyl)methyl]-1-phenylurea is not widely published, its properties can be inferred from its structure and data on close analogs.[4][5] It belongs to the diarylurea class, which is often characterized by high lipophilicity and low water solubility.[6]

PropertyPredicted/Inferred ValueRationale & Significance
IUPAC Name 3-[(4-aminophenyl)methyl]-1-phenylurea-
Molecular Formula C₁₄H₁₅N₃ODefines the molecular mass and elemental composition.
Molecular Weight 241.29 g/mol Influences diffusion and membrane permeability.
Predicted XlogP ~2.5 - 3.5A positive LogP value indicates lipophilicity and predicts poor aqueous solubility.[4]
Aqueous Solubility Very Low / InsolubleThe primary challenge for formulation. Requires solubilization or suspension strategies.[7]
Organic Solubility Soluble in DMSO, DMF, EthanolProvides options for creating stock solutions but these solvents may have toxicity limitations for in vivo use.[4][8]
Stability Susceptible to hydrolysis and oxidationThe urea linkage can undergo hydrolysis, and the aminophenyl group is prone to oxidation, affecting compound integrity.[9]
1.2 Protocol: Preliminary Solubility Assessment

This simple protocol helps establish a baseline for the compound's solubility in various vehicles, which is critical for guiding formulation development.

Objective: To determine the approximate solubility of 3-[(4-Aminophenyl)methyl]-1-phenylurea in common preclinical vehicles.

Materials:

  • 3-[(4-Aminophenyl)methyl]-1-phenylurea powder

  • Selection of vehicles (e.g., Sterile Water, 0.9% Saline, Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Corn Oil)

  • Vortex mixer

  • Sonicator (water bath)

  • Analytical balance and micro-spatula

  • 2 mL microcentrifuge tubes

Procedure:

  • Preparation: Weigh 2 mg of the compound into a microcentrifuge tube.

  • Vehicle Addition: Add 100 µL of the first test vehicle. This creates an initial concentration of 20 mg/mL.

  • Solubilization: Vortex the tube vigorously for 2 minutes. If the solid is not fully dissolved, sonicate in a water bath for 15-30 minutes. Gentle warming (to 37-40°C) may be applied, but the thermal stability of the compound must be considered.[3]

  • Visual Inspection: Observe the mixture. If it is a clear solution with no visible particles, the compound is soluble at ≥20 mg/mL.

  • Incremental Addition: If the compound is not fully dissolved, add another 100 µL of the vehicle (total volume 200 µL, concentration now 10 mg/mL) and repeat step 3.

  • Titration: Continue adding the vehicle in increments until a clear solution is obtained or until a practical lower limit for dosing is reached (e.g., 1 mg/mL).

  • Record: Record the approximate solubility for each vehicle tested.

Formulation Strategy Selection

The choice of formulation depends on the intended route of administration, the required dose, and the compound's intrinsic properties. For poorly soluble compounds, the goal is to create a system that either increases solubility or allows for the administration of a uniform, stable dispersion.[10][11]

2.1 Decision-Making Workflow

The following workflow provides a logical path for selecting an appropriate formulation strategy.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Point cluster_2 Phase 3: Formulation Path A Determine Target Dose & Route (PO, IV) B Assess Solubility (Protocol 1.2) A->B C Is required dose soluble in a tolerated vehicle? B->C D SOLUTION (Co-solvent, Cyclodextrin) Protocol 3.1 & 3.3 C->D Yes E SUSPENSION (Aqueous Vehicle + Wetting Agent) Protocol 3.2 C->E No (Oral Route) F LIPID-BASED SYSTEM (SEDDS, Oil Solution) Advanced Strategy E->F Low Bioavailability?

Caption: Workflow for selecting a suitable formulation strategy.

2.2 Overview of Common Strategies
StrategyPrimary Route(s)AdvantagesDisadvantagesBest For...
Aqueous Suspension Oral (p.o.)High drug loading possible; avoids potentially toxic organic solvents.[12]Risk of non-uniform dosing; potential for low bioavailability due to slow dissolution.High-dose oral studies where solubility in simple vehicles is very low.
Co-Solvent Solution IV, IP, p.o.Ensures complete drug solubilization; 100% bioavailability for IV route.[13]Potential for vehicle toxicity; risk of drug precipitation upon dilution in blood (for IV).[3]Low-to-moderate dose studies, especially for IV administration.
Cyclodextrin Complex IV, p.o.Significantly increases aqueous solubility; masks taste; generally well-tolerated.[10][14]Limited by the stoichiometry of complexation; can be expensive.Compounds that form stable inclusion complexes; useful for both oral and parenteral routes.
Lipid-Based System p.o.Enhances oral absorption and can overcome food effects; protects the drug from degradation.[15]Complex to develop and characterize; potential for GI side effects.Improving the oral bioavailability of highly lipophilic (high LogP) compounds.
Detailed Formulation Protocols

The following protocols provide step-by-step methodologies for preparing common and reliable formulations. All parenteral (e.g., IV, IP) formulations must be prepared under aseptic conditions and sterile-filtered. [16]

3.1 Protocol: Co-Solvent Formulation for Intravenous (IV) Administration

Rationale: This protocol uses a combination of solubilizing agents to create a clear, injectable solution. A typical vehicle might consist of Solutol® HS 15 (a non-ionic solubilizer and emulsifier), propylene glycol (a co-solvent), and sterile water.[3][17] This combination is often effective at preventing precipitation upon injection.

Objective: To prepare a 2 mg/mL sterile solution of 3-[(4-Aminophenyl)methyl]-1-phenylurea.

Materials:

  • 3-[(4-Aminophenyl)methyl]-1-phenylurea

  • Solutol® HS 15

  • Propylene Glycol (PG), USP grade

  • Sterile Water for Injection (WFI)

  • Sterile glass vial

  • 0.22 µm sterile syringe filter

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: In a sterile vial, prepare the vehicle by mixing the components in the desired ratio. For example, a common vehicle is 10% Solutol® HS 15 / 20% PG / 70% WFI (v/v/v) .

    • For 10 mL of vehicle: Add 1 mL Solutol® HS 15, 2 mL Propylene Glycol, and 7 mL WFI.

    • Mix thoroughly by inversion until a clear, homogenous solution is formed.

  • Drug Solubilization: Weigh the required amount of compound. To make a 2 mg/mL solution in 10 mL, weigh 20 mg of 3-[(4-Aminophenyl)methyl]-1-phenylurea.

  • Mixing: Add the weighed powder directly to the prepared vehicle.

  • Dissolution: Cap the vial and vortex for 3-5 minutes. Use a sonicator bath for 15-30 minutes to aid dissolution if necessary. The final formulation should be a perfectly clear solution.

  • Sterilization: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile vial.[3] This step is critical for removing any potential microbial contamination or undissolved particulates.

  • Quality Control: Visually inspect the final filtered solution against a light and dark background to ensure it is free of any particulate matter. Label the vial with the compound name, concentration, vehicle composition, and date of preparation.

3.2 Protocol: Aqueous Suspension for Oral Gavage (p.o.)

Rationale: When a compound's solubility is too low for a solution at the required dose, a suspension is the preferred method for oral administration. This protocol uses a suspending agent, 0.5% carboxymethylcellulose (CMC), to increase viscosity and prevent rapid settling of drug particles. A wetting agent, Tween 80, is included to ensure that the hydrophobic drug powder is properly dispersed in the aqueous vehicle.[18][19]

Objective: To prepare a uniform and re-suspendable 10 mg/mL oral suspension.

Materials:

  • 3-[(4-Aminophenyl)methyl]-1-phenylurea

  • Sodium Carboxymethylcellulose (CMC, low viscosity)

  • Tween 80 (Polysorbate 80)

  • Purified or sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder and beaker

Procedure:

G A 1. Prepare 0.5% CMC Vehicle: Slowly add 0.5g CMC to 100 mL water while stirring. Leave overnight to hydrate. D 4. Geometric Dilution: Gradually add the 0.5% CMC vehicle to the paste while triturating continuously. Start with a small volume and slowly increase. A->D B 2. Weigh Compound: Calculate and weigh the required amount of drug powder. C 3. Create Paste: Place powder in a mortar. Add a few drops of 0.5% Tween 80 in water to form a thick, smooth paste. This 'wets' the powder. B->C C->D E 5. Homogenize: Transfer the mixture to a beaker and stir with a magnetic stir bar for at least 30 minutes to ensure uniformity. D->E F 6. Final QC: Store in a labeled container. Shake well before each use. Check for easy resuspension. E->F

Caption: Workflow for preparing a homogeneous oral suspension.

  • Prepare Vehicle (0.5% CMC): Add 0.5 g of CMC to 100 mL of purified water while stirring vigorously. It is often best to let this mixture stir for several hours or sit overnight to allow the CMC to fully hydrate and form a clear, viscous solution.

  • Weigh Compound: For a 10 mg/mL suspension in 20 mL, weigh 200 mg of 3-[(4-Aminophenyl)methyl]-1-phenylurea.

  • Wetting the Powder: Place the weighed powder into a mortar. Add a small amount of a wetting agent (e.g., 1-2 drops of Tween 80) and a few drops of the CMC vehicle. Triturate with the pestle to form a uniform, thick paste. This step is critical to break up clumps and ensure particles are coated with the vehicle.

  • Geometric Dilution: Gradually add the 0.5% CMC vehicle to the paste in small portions, mixing thoroughly after each addition until the suspension is uniform and easily pourable.

  • Final Homogenization: Transfer the suspension to a suitable container (e.g., a glass beaker with a magnetic stir bar) and continue stirring for at least 30 minutes.

  • Storage and Use: Store in a well-capped, labeled vial. Crucially, the suspension must be shaken vigorously before each dose is drawn to ensure uniform distribution of the drug.

Quality Control and Characterization

Verifying the quality of the final formulation is a non-negotiable step for ensuring the integrity of in vivo studies.

ParameterMethodPurpose
Appearance Visual InspectionCheck for clarity (solutions) or uniformity (suspensions). Look for precipitation, crystallization, or phase separation.
pH pH meterEnsure the pH is within a physiologically tolerable range (pH 4-8 is generally acceptable for most routes).[13] Extreme pH can cause irritation and pain at the injection site.
Concentration HPLC-UV, LC-MSTo confirm the final concentration of the active compound. This is especially important for solutions to ensure no material was lost during preparation or filtration. Several LC-MS methods have been developed for urea analysis.[20][21]
Homogeneity Visual, Light MicroscopyFor suspensions, ensure that after shaking, the particles are evenly distributed and that there are no large agglomerates.
Sterility Culture/PlatingFor parenteral formulations, confirm the absence of microbial growth after preparation.
Troubleshooting Common Formulation Issues
ProblemProbable CauseSuggested Solution
Drug precipitates from solution after preparation. Solubility limit was exceeded; temperature change; pH shift.Increase the proportion of the co-solvent or solubilizing agent. Prepare fresh on the day of use. Ensure the pH of the final solution is stable.[3]
Solution is clear initially but precipitates upon IV injection. Poor aqueous miscibility of the vehicle; drug crashes out when diluted by blood.Decrease the injection rate to allow for slower dilution in the bloodstream. Reformulate with a stronger solubilizing system (e.g., increase Solutol HS-15 or use cyclodextrins).[3]
Suspension is clumpy and particles settle too quickly. Inadequate wetting of the drug powder; insufficient viscosity of the vehicle.Ensure the wetting step (Step 3 in Protocol 3.2) is performed thoroughly. Increase the concentration of the suspending agent (e.g., to 0.75% or 1% CMC).[12]
Formulation is too viscous for injection. High concentration of polymers (e.g., PEG) or suspending agents.Use a lower concentration of the viscosity-enhancing excipient. For injections, switch to a less viscous co-solvent.[3]
Scientific Context: Putative Mechanism of Action

Diarylurea compounds, such as 3-[(4-Aminophenyl)methyl]-1-phenylurea, are well-established as "Type II" kinase inhibitors.[22] They typically bind to and stabilize the inactive (DFG-out) conformation of protein kinases, preventing them from participating in cellular signaling cascades. Key pathways often targeted by this class of compounds include those critical for cancer cell proliferation and angiogenesis.

A primary example is the Raf/MEK/ERK signaling pathway , a central cascade that transmits extracellular signals to the nucleus to control cell growth, division, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 3-[(4-Aminophenyl)methyl] -1-phenylurea Inhibitor->RAF

Caption: Putative inhibition of the Raf/MEK/ERK pathway by a diarylurea compound.

By inhibiting kinases like RAF, 3-[(4-Aminophenyl)methyl]-1-phenylurea can block downstream signaling, making it a valuable tool for studying cancer biology and a promising scaffold for therapeutic development.[22]

References
  • Ascher, D. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. Available at: [Link]

  • Ma, G. et al. (n.d.). Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents. PMC. Available at: [Link]

  • Bittner, B. & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Semantic Scholar. Available at: [Link]

  • The 3Hs Initiative. (n.d.). Voluntary Oral Dosing. Available at: [Link]

  • Ghanghas, P. et al. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • Google Patents. (n.d.). US3592741A - Method for analysis of urea.
  • Sumitomo Pharma Co., Ltd. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage. Available at: [Link]

  • European Medicines Agency. (2010). Formulation of poorly soluble compounds. Available at: [Link]

  • BSI. (n.d.). UREA TESTING METHODS. Available at: [Link]

  • Singh, R. et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. Available at: [Link]

  • American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available at: [Link]

  • PubMed. (2019). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. Available at: [Link]

  • Taylor & Francis Online. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry. Available at: [Link]

  • Manufacturing Chemist. (2025). Enhancing solubility with novel excipients. Available at: [Link]

  • Czech Journal of Animal Science. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Available at: [Link]

  • Vaught, J. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. Available at: [Link]

  • Pandy, V. (2020). A Simple Method for Animal Dose Calculation in Preclinical Research. Cronicon. Available at: [Link]

  • SciSpace. (n.d.). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Available at: [Link]

  • ACS Publications. (2023). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study. Available at: [Link]

  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Available at: [Link]

  • PMC. (n.d.). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Available at: [Link]

  • Hilaris Publisher. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Available at: [Link]

  • PMC. (n.d.). Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior. Available at: [Link]

Sources

Application Note: In Vivo Dosing, Formulation, and Pharmacokinetic Profiling of 3-[(4-Aminophenyl)methyl]-1-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

3-[(4-Aminophenyl)methyl]-1-phenylurea (structurally synonymous with 1-(4-aminobenzyl)-3-phenylurea) is a highly versatile small molecule with dual significance in drug development and toxicology.

From a pharmacological perspective, the phenylurea pharmacophore is a privileged scaffold in medicinal chemistry. It is frequently utilized in the design of Type II kinase inhibitors (targeting kinases such as FLT3, Aurora kinases, and V-RAF) because the urea moiety forms critical bidentate hydrogen bonds with the hinge region or the glutamate residue in the DFG-out conformation of the kinase domain[1][2][3].

From a toxicological and biomonitoring perspective, structurally analogous aminobenzyl-phenylureas serve as critical biomarkers for occupational exposure, specifically acting as stable albumin and lysine adducts of 4,4'-methylenediphenyl diisocyanate (MDI)[4]. Understanding the in vivo behavior, formulation requirements, and pharmacokinetics (PK) of this compound is essential for accurately evaluating its systemic exposure, efficacy, and safety profile.

MOA Inhibitor 3-[(4-Aminophenyl)methyl]-1-phenylurea Target Kinase Domain Binding (DFG-out conformation) Inhibitor->Target Inhibition Inhibition of Target Kinase (e.g., FLT3 / Aurora) Target->Inhibition Downstream Blockade of Downstream Signaling (STAT5 / PI3K / AKT) Inhibition->Downstream Outcome Cell Cycle Arrest & Apoptosis (Tumor Regression) Downstream->Outcome

Mechanism of action for phenylurea-based kinase inhibitors in oncology.

Physicochemical Properties & Formulation Strategy

Phenylurea derivatives typically exhibit high lipophilicity (LogP > 3), strong crystalline lattice energy due to intermolecular hydrogen bonding, and poor aqueous solubility (<1 μg/mL at physiological pH)[5]. To achieve sufficient systemic exposure in vivo without causing precipitation or micro-embolisms upon intravenous (IV) administration, a robust co-solvent system is mandatory.

Recommended Vehicle: 10% DMSO / 30% PEG400 / 10% Tween-80 / 50% Saline (or alternatively, 10% EtOH / 10% Cremophor / 80% H2O)[3][5].

Expertise & Causality:

  • Why DMSO first? The initial solvation in DMSO is critical to disrupt the strong intermolecular hydrogen bonds of the urea core.

  • Why PEG400 and Tween-80? PEG400 acts as a co-solvent to maintain solubility as the mixture is transitioned to an aqueous phase, while Tween-80 provides micellar encapsulation to prevent the highly lipophilic aminobenzyl-phenylurea from crashing out of solution in the bloodstream.

In Vivo Pharmacokinetic (PK) Study Design

The following table summarizes the expected quantitative PK parameters for phenylurea-based inhibitors in a standard murine model (e.g., C57BL/6 mice or Sprague-Dawley rats), extrapolated from structurally analogous compounds[2][3].

PK ParameterIntravenous (IV)Per Os (PO, Oral)Biological Rationale / Implication
Dose 1.0 - 3.0 mg/kg10.0 - 30.0 mg/kgPO dose is elevated to account for hepatic first-pass metabolism and limited gastrointestinal absorption.
Cmax High (Immediate)Moderate (1 - 2 h)IV provides 100% bioavailability; PO absorption is rate-limited by the compound's lipophilicity.
AUC(0-t) Baseline ReferenceVariableUsed to calculate absolute oral bioavailability (%F), which typically ranges from 15% to 35% for phenylureas.
Clearance (Cl) Moderate to HighN/AHigh systemic clearance suggests rapid hepatic metabolism (e.g., N-acetylation or oxidation of the aminobenzyl moiety).
Half-life (t1/2) 1.5 - 3.0 hours2.0 - 4.0 hoursPhenylureas typically exhibit short to moderate half-lives in rodents, necessitating BID (twice daily) dosing for efficacy models.

Detailed Experimental Protocols

The following protocols are designed as a self-validating system to ensure data integrity from formulation to bioanalysis.

Protocol A: Preparation of Dosing Solutions (IV and PO)
  • Primary Solvation: Weigh the required mass of 3-[(4-Aminophenyl)methyl]-1-phenylurea into a sterile glass vial. Add DMSO to achieve a 10% final volume fraction. Vortex for 2 minutes and sonicate in a water bath at 37°C until the solution is completely clear.

  • Surfactant Addition: Add PEG400 (30% volume fraction) and Tween-80 (10% volume fraction) sequentially. Vortex vigorously for 3 minutes after each addition to ensure a homogenous non-aqueous matrix.

  • Aqueous Dilution: Critical Step. Add sterile saline (50% volume fraction) dropwise while continuously vortexing the vial.

    • Causality: Rapid addition of the aqueous phase causes localized supersaturation, leading to irreversible precipitation of the phenylurea. Dropwise addition ensures stable micelle formation.

  • Validation Check: Visually inspect the final formulation against a dark background. The solution must be completely transparent. Any turbidity indicates micro-precipitation, which will invalidate IV dosing.

Protocol B: In Vivo Administration and Blood Sampling
  • Administration: Administer the formulation to the animal model via lateral tail vein injection (IV) or oral gavage (PO) using a stainless-steel bulb-tipped needle.

  • Serial Sampling: Collect blood samples (~50 μL) via the saphenous vein or submandibular bleed at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Preservation: Collect blood directly into pre-chilled K2EDTA microtainer tubes and immediately place on wet ice.

    • Causality: The aminobenzyl and phenylurea moieties can be susceptible to enzymatic hydrolysis by plasma amidases and esterases. Rapid cooling and calcium chelation (via EDTA) halt enzymatic activity, ensuring the structural integrity of the compound during transit[2][4].

  • Plasma Separation: Centrifuge the samples at 3,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to a fresh tube and store at -80°C until analysis.

Protocol C: Plasma Processing and LC-MS/MS Bioanalysis
  • Protein Precipitation: Thaw plasma samples on ice. Transfer 20 μL of plasma to a 96-well plate. Add 100 μL of ice-cold acetonitrile containing a stable isotope-labeled Internal Standard (IS) (e.g., 13C/15N-labeled phenylurea).

    • Self-Validating System: The inclusion of the IS at the very first extraction step corrects for any volumetric errors, matrix effects, and ion suppression during mass spectrometry, ensuring quantitative trustworthiness.

  • Extraction: Vortex the plate for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C to pellet the precipitated plasma proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

PK_Workflow A 1. Formulation (DMSO/PEG400/Tween-80) B1 2A. IV Administration (1-3 mg/kg) A->B1 B2 2B. PO Administration (10-30 mg/kg) A->B2 C 3. Serial Blood Sampling (0.08 to 24 hours) B1->C B2->C D 4. Plasma Separation (Centrifugation 4°C) C->D E 5. Protein Precipitation (Acetonitrile + IS) D->E F 6. LC-MS/MS Analysis (MRM Mode) E->F G 7. PK Parameter Calculation (Non-compartmental) F->G

Workflow for in vivo pharmacokinetic profiling of phenylurea derivatives.

References[4] New isocyanate-specific albumin adducts of 4,4'-methylenediphenyl diisocyanate (MDI) in rats | PubMed - NIH.

URL: 1] Optimization of Ligand and Lipophilic Efficiency To Identify an in Vivo Active Furano-Pyrimidine Aurora Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. URL: 2] Discovery of SILA-123 as a Highly Potent FLT3 Inhibitor for the Treatment of Acute Myeloid Leukemia with Various FLT3 Mutations | Journal of Medicinal Chemistry - ACS Publications. URL: 5] Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists | Journal of Medicinal Chemistry - ACS Publications. URL: 3] Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF | ACS Publications. URL:

Sources

Troubleshooting & Optimization

troubleshooting 3-[(4-Aminophenyl)methyl]-1-phenylurea poor aqueous solubility

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 3-[(4-Aminophenyl)methyl]-1-phenylurea. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Our goal is to provide a logical, in-depth troubleshooting framework, moving from the fundamental chemical reasons for its low solubility to practical, step-by-step protocols for solubility enhancement.

Part 1: Understanding the Root Cause of Poor Solubility

Q1: Why is my compound, 3-[(4-Aminophenyl)methyl]-1-phenylurea, so poorly soluble in aqueous media?

A1: The poor aqueous solubility of this compound is not unexpected and stems directly from its molecular structure. Several key features act in concert to limit its ability to dissolve in water:

  • High Lipophilicity: The structure contains two phenyl (aromatic) rings. These are large, nonpolar hydrocarbon regions that are inherently hydrophobic ("water-fearing"). Water molecules are highly polar and prefer to interact with each other via hydrogen bonds rather than accommodating large nonpolar structures. The predicted octanol-water partition coefficient (logP) for a highly similar analog, 3-(4-Aminophenyl)-1-phenylurea, is approximately 2.29, which indicates a preference for a lipid environment over an aqueous one.[1]

  • Crystal Lattice Energy: The central phenylurea moiety is relatively planar and capable of forming strong intermolecular hydrogen bonds (N-H---O=C) with neighboring molecules in the solid state. These strong, well-organized interactions create a stable crystal lattice. For a molecule to dissolve, the energy input required to break apart this crystal lattice must be overcome by the energy released from the molecule's interaction with solvent molecules (solvation energy). When crystal lattice energy is high, a significant amount of energy is needed to break these bonds, leading to low solubility.[2]

  • Weak Basicity: The molecule possesses a single ionizable group: the primary aromatic amine (-NH2) on the phenyl ring. Aromatic amines are significantly weaker bases than their aliphatic counterparts because the nitrogen's lone pair of electrons is delocalized into the aromatic π-system, making it less available to accept a proton.[3] The pKa of the conjugate acid of aniline (the simplest aromatic amine) is approximately 4.6.[4][5] This means the amino group in your compound will only become significantly protonated (and thus charged and more water-soluble) in acidic conditions with a pH at or below this value. At neutral or physiological pH (~7.4), the molecule exists almost entirely in its neutral, less soluble form.

The interplay of these factors is visualized below:

G cluster_molecule Molecular Properties of 3-[(4-Aminophenyl)methyl]-1-phenylurea High_Lipophilicity Two Phenyl Rings (Hydrophobic) Poor_Solubility Poor Aqueous Solubility High_Lipophilicity->Poor_Solubility Repels Polar Water High_Crystal_Energy Planar Phenylurea Core (Strong H-Bonds) High_Crystal_Energy->Poor_Solubility Hard to Break Crystal Weak_Basicity Aromatic Amine (pKa ~4.6) (Mostly Neutral at pH 7) Weak_Basicity->Poor_Solubility Lacks Charge at Neutral pH

Caption: Key molecular drivers of poor aqueous solubility.

Part 2: A Step-Wise Approach to Solubility Enhancement

This section provides a logical troubleshooting workflow. It is recommended to start with the simplest and most direct methods (like pH adjustment) before proceeding to more complex formulation strategies.

Troubleshooting_Workflow start Start: Poorly Soluble Compound ph_mod Strategy 1: pH Modification start->ph_mod Weakly basic amine present evaluate Evaluate Solubility (Shake-Flask Method) ph_mod->evaluate cosolvent Strategy 2: Co-solvency cosolvent->evaluate surfactant Strategy 3: Surfactant (Micelles) surfactant->evaluate cyclodextrin Strategy 4: Complexation (Cyclodextrins) cyclodextrin->evaluate success Goal Achieved: Target Solubility Reached evaluate->cosolvent No evaluate->surfactant No evaluate->cyclodextrin No evaluate->success Yes

Caption: Recommended workflow for troubleshooting solubility.

Q2: How can I use pH to improve the solubility of my compound?

A2: Given that your compound has a weakly basic aromatic amine, pH adjustment is the most direct and powerful initial strategy. The principle is to lower the pH of the aqueous medium to a level at or below the pKa of the amine (~4.6). At this pH, the amine group (-NH2) will accept a proton to become a positively charged ammonium salt (-NH3+), as shown in the Henderson-Hasselbalch equation. This charged species is significantly more polar and interacts much more favorably with water, leading to a dramatic increase in solubility.[][7][8]

Caption: Effect of pH on the ionization and solubility.

Practical Steps:

  • Prepare a series of aqueous buffers (e.g., citrate, phosphate) with pH values ranging from 2.0 to 7.4.

  • Determine the solubility at each pH using the Shake-Flask Method (Protocol P1) .

  • Plot solubility (on a log scale) versus pH to generate a pH-solubility profile. You should observe a significant increase in solubility as the pH drops below 5.0.

Considerations:

  • In Vivo Relevance: While low pH works well in vitro, consider the physiological environment. Gastric fluid has a low pH, but the intestinal pH is higher. If oral delivery is the goal, the compound might dissolve in the stomach but could precipitate in the intestines.[9]

  • Stability: Ensure your compound is stable at low pH. Run a stability check using HPLC after incubation in acidic buffer.

Q3: pH adjustment isn't sufficient or suitable for my application. How do co-solvents work and which ones should I try?

A3: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the aqueous environment more "hospitable" to lipophilic compounds like yours by reducing the energy required to create a cavity for the solute.[][10]

Commonly used, biocompatible co-solvents include:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) (typically for in vitro use)

Solubility Enhancement with Co-solvents (Illustrative Data) The following table shows hypothetical but realistic data for the solubility of a phenylurea-type compound in various co-solvent systems.

Co-solvent System (v/v)Dielectric Constant (Approx.)Expected Solubility (µg/mL)Fold Increase (vs. Water)
100% Water80.111x
20% Ethanol in Water72.55050x
40% Ethanol in Water64.9450450x
20% PEG 400 in Water74.2120120x
40% PEG 400 in Water68.3900900x
20% PG in Water73.39090x
40% PG in Water66.5750750x

Practical Steps:

  • Prepare several blends of a co-solvent with water (e.g., 10%, 20%, 40% v/v).

  • Use the Shake-Flask Method (Protocol P1) to determine the saturation solubility in each blend.

  • Plot solubility versus the percentage of co-solvent. The relationship is often logarithmic.[10]

Considerations:

  • Toxicity & Concentration Limits: Be mindful of the allowable concentration of co-solvents in final formulations, especially for in vivo use.[10]

  • Precipitation upon Dilution: A major drawback of co-solvents is that the compound may precipitate out when the formulation is diluted in a larger aqueous volume (e.g., upon injection into the bloodstream).

Q4: What are surfactants and cyclodextrins, and when should I consider them?

A4: These are more advanced strategies used when pH and co-solvents are insufficient. They work by creating nano-scale environments that are favorable for the drug molecule.

Surfactants (Micellar Solubilization): Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form a core, creating an oily microenvironment that can encapsulate your poorly soluble compound, while the hydrophilic heads face the water, keeping the entire structure dispersed.[11][12][13]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL, Solutol® HS 15.

  • When to Use: Effective for highly lipophilic compounds.

Micelle Micellar Solubilization cluster_micelle center Hydrophobic Core (Drug Encapsulated) n1 center->n1 tails n2 center->n2 tails n3 center->n3 tails n4 center->n4 tails n5 center->n5 tails n6 center->n6 tails n7 center->n7 tails n8 center->n8 tails n9 center->n9 tails n10 center->n10 tails n11 center->n11 tails n12 center->n12 tails

Caption: A drug molecule solubilized within a surfactant micelle.

Cyclodextrins (Inclusion Complexation): Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic interior cavity. Your compound (the "guest") can fit inside the cavity of the cyclodextrin ("host"), forming a host-guest inclusion complex. The hydrophilic exterior of the complex allows it to dissolve readily in water, carrying the drug along with it.[2][14]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • When to Use: Excellent for molecules of the right size and shape to fit within the cavity.

Part 3: Experimental Protocols

Protocol P1: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for measuring thermodynamic equilibrium solubility.[15][16][17][18]

Materials:

  • 3-[(4-Aminophenyl)methyl]-1-phenylurea (solid)

  • Chosen solvent (e.g., pH 7.4 buffer, co-solvent mixture)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (0.22 µm, PTFE or other non-adsorbing material)

  • Calibrated HPLC-UV system

  • Volumetric flasks and pipettes

Procedure:

  • Add Excess Solid: Add an amount of solid compound to a vial that is clearly in excess of what is expected to dissolve (e.g., 2-5 mg into 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-48 hours. This time is required to ensure a true equilibrium is reached between the solid and dissolved states.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Carefully separate the saturated supernatant from the solid.

    • Option A (Centrifugation): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Option B (Filtration): Withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter. Discard the first portion of the filtrate to avoid adsorptive losses.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., Acetonitrile or Methanol).

    • Create a calibration curve by making serial dilutions of the stock solution in the mobile phase.

    • Dilute the saturated supernatant sample with mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the standards and the sample by a validated HPLC-UV method.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated supernatant. This value is the equilibrium solubility. Report in mg/mL or µM.

Protocol P2: Preparation of a Cyclodextrin Inclusion Complex (Freeze-Drying Method)

This method often yields a highly soluble, amorphous powder.[2][4]

Materials:

  • 3-[(4-Aminophenyl)methyl]-1-phenylurea ("Guest")

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, "Host")

  • Deionized water

  • Stir plate and magnetic stir bar

  • Freeze-dryer (Lyophilizer)

Procedure:

  • Dissolve Host: Dissolve the desired amount of HP-β-CD in deionized water in a flask. A common starting point is a 1:1 molar ratio of host to guest.

  • Add Guest: Slowly add the solid 3-[(4-Aminophenyl)methyl]-1-phenylurea to the stirring cyclodextrin solution.

  • Complexation: Seal the flask and allow the mixture to stir at room temperature for 24-72 hours to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any un-complexed guest remains undissolved, filter the solution through a 0.45 µm filter.

  • Freezing: Rapidly freeze the clear solution by, for example, immersing the flask in liquid nitrogen or placing it in a -80 °C freezer until solidly frozen.

  • Lyophilization: Place the frozen sample on a pre-chilled freeze-dryer and lyophilize under high vacuum until all the water has sublimated, leaving a dry, fluffy powder.

  • Characterization: Confirm the formation of the inclusion complex and determine the increase in aqueous solubility using the Shake-Flask Method (Protocol P1).

Part 4: Frequently Asked Questions (FAQs)

Q5: Can I use sonication to speed up the shake-flask method? A5: Sonication can be used initially to break up aggregates and increase the dissolution rate, but it should not replace the extended equilibration time (24-48 hours) on an orbital shaker. The goal of the shake-flask method is to determine the thermodynamic equilibrium solubility, which requires sufficient time for the system to stabilize. Prolonged high-energy sonication can also heat the sample, artificially inflating the solubility measurement.[18]

Q6: My compound is dissolving in an acidic buffer, but how do I prepare it as a solid salt form? A6: To prepare the hydrochloride (HCl) salt, for example, you would dissolve the free base form of your compound in a suitable organic solvent (like diethyl ether or isopropanol). Then, slowly add a stoichiometric amount of HCl dissolved in the same or a miscible solvent (e.g., HCl in isopropanol). The salt will typically precipitate out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Q7: I am using a co-solvent and my compound precipitates when I dilute the sample for my cell-based assay. What should I do? A7: This is a classic problem with co-solvent systems. The final concentration of the co-solvent in your assay medium must be high enough to maintain solubility but low enough to not be toxic to the cells.

  • Troubleshooting: Determine the highest percentage of your co-solvent (e.g., DMSO, Ethanol) that is tolerated by your cells (e.g., <0.5% v/v). Then, determine if your compound remains soluble at its final test concentration in media containing that percentage of co-solvent. If it still precipitates, a co-solvent approach may not be viable, and you should investigate cyclodextrins or surfactant-based formulations, which are generally more stable upon dilution.[10]

Q8: What is a good starting point for an HPLC method to quantify my compound? A8: A good starting point for a phenylurea-type compound would be a reversed-phase HPLC method.

  • Column: C18, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of A and ramp up B (e.g., 10% to 90% B over 10 minutes).

  • Detection: UV detection. Phenylurea compounds have strong UV absorbance; scan for the optimal wavelength (likely around 240-270 nm).

  • Diluent: Choose a diluent that is compatible with the mobile phase and in which your compound is freely soluble, such as 50:50 Acetonitrile:Water.[19][20][21]

References

  • International Journal of Pharmaceutical Sciences. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • Global Pharmaceutical Sciences Review. 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... [Link]

  • National Institutes of Health. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC. [Link]

  • Scribd. Solubility Determination Methods in USP | PDF. [Link]

  • CuriRx. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. [Link]

  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. [Link]

  • University of Alberta Libraries. Micellar solubilization of drugs. [Link]

  • ACS Publications. Micellar solubilization of hydrophobic compounds by micellar solutions of hydrophobically modified polyelectrolytes | Langmuir. [Link]

  • International Journal of Pharmacy and Chemistry Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • ScienceRise: Pharmaceutical Science. Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin. [Link]

  • ACS Publications. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics. [Link]

  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Springer. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • ACS Publications. Effect of pH on Photopolymerization Reaction of Aniline Derivatives with the Tris(2,2'-bipyridyl)ruthenium Complex and the Methylviologen System | Macromolecules. [Link]

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Technical Support Center: Yield Optimization for 3-[(4-Aminophenyl)methyl]-1-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This portal is designed for drug development professionals and synthetic chemists troubleshooting the synthesis of 3-[(4-Aminophenyl)methyl]-1-phenylurea (also known as 1-(4-aminobenzyl)-3-phenylurea).

Synthesizing asymmetric ureas with poly-nucleophilic substrates presents distinct chemoselectivity challenges [1]. Below, we break down the thermodynamic and kinetic principles governing this synthesis, providing field-proven troubleshooting guides, self-validating protocols, and mechanistic causality to help you maximize your overall yield.

Mechanistic Workflow & Yield-Limiting Pathways

To troubleshoot effectively, we must first map the reaction landscape. The synthesis typically follows one of two routes: Route A (Direct Kinetic Addition) or Route B (Thermodynamic Nitro-Reduction).

SynthesisYield A Route A: 4-Aminobenzylamine + Phenyl Isocyanate D Target Product: 3-[(4-Aminophenyl)methyl]-1-phenylurea A->D Kinetic Control (0°C, Slow Add) E Impurity: Bis-urea Over-reaction A->E Excess Reagent or High Temp B Route B: 4-Nitrobenzylamine + Phenyl Isocyanate C Intermediate: 1-(4-Nitrobenzyl)-3-phenylurea B->C High Yield Urea Formation C->D Mild Reduction (Fe/NH4Cl) F Impurity: Benzylic Cleavage Products C->F Harsh Hydrogenation (Pd/C, High Temp)

Fig 1. Mechanistic pathways and yield-limiting side reactions in target urea synthesis.

Troubleshooting & FAQs
Category 1: Direct Selective Urea Formation (Route A)

Q: I am attempting Route A, but my LC-MS shows a massive 30-40% yield of a bis-urea impurity. How do I suppress this? A: Causality: 4-aminobenzylamine contains two nucleophilic centers: an aliphatic primary amine (pKa ~9.3) and an aromatic aniline (pKa ~4.6). While the aliphatic amine is exponentially more nucleophilic, adding phenyl isocyanate too quickly creates localized high concentrations of the electrophile. Once the aliphatic amine reacts, the remaining local isocyanate forces the less reactive aromatic amine to react, forming the bis-urea [2]. Solution: Shift entirely to kinetic control . Dilute your phenyl isocyanate in 20 volumes of anhydrous solvent (e.g., DCM) and use a syringe pump to add it dropwise over 2–3 hours at 0 °C. Maintain strict 1.00 : 0.95 stoichiometry (slight excess of the diamine) to starve the reaction of the electrophile.

Category 2: Nitro-Reduction Pathway (Route B)

Q: The urea formation in Route B is nearly quantitative, but my yield plummets during the Pd/C catalytic hydrogenation step. What is happening? A: Causality: Palladium on carbon (Pd/C) is highly active. While it reduces the nitro group efficiently, it also catalyzes the hydrogenolysis of the benzylic C-N bond. This cleaves your molecule into p-toluidine derivatives and phenylurea, destroying your yield. Solution: Abandon harsh catalytic hydrogenation for this specific substrate. Instead, utilize a Béchamp-style single-electron transfer reduction (Iron powder and aqueous NH₄Cl in ethanol). This method is highly chemoselective for nitro groups and completely ignores benzylic linkages, preserving your structural backbone.

Category 3: Purification & Isolation

Q: How can I separate the target product from unreacted 4-aminobenzylamine without using column chromatography? A: Causality: We can exploit the vast pKa difference between the starting material and the product to create a self-validating purification system. The starting material has a highly basic aliphatic amine (pKa ~9.3). Your target product only has the aromatic aniline (pKa ~4.6). Solution: Perform a pH-gradient extraction. Extract the crude mixture into 1M HCl (pH ~1); both compounds protonate and enter the aqueous phase, leaving neutral organic impurities behind. Next, carefully titrate the aqueous phase to pH 6.5 . At this pH, the target product deprotonates, becomes neutral, and precipitates as a white solid. The unreacted starting material remains protonated and trapped in the aqueous layer. If a solid crashes out at pH 6.5, you have structurally validated the presence of the weaker base (your product).

Quantitative Data Summary

The table below summarizes the expected outcomes and thermodynamic variables when optimizing your synthetic route.

Synthesis RouteKey ReagentsKinetic/Thermodynamic ControlMain Yield-Limiting ImpurityTypical Optimized Yield
Route A: Direct Addition 4-aminobenzylamine, PhNCOKinetic (0 °C, high dilution)Bis-urea (over-reaction)65 - 75%
Route B: Step 1 (Coupling) 4-nitrobenzylamine, PhNCOThermodynamic (RT, standard)Diphenylurea90 - 95%
Route B: Step 2 (Reduction) Pd/C, H₂ (1 atm)ThermodynamicBenzylic C-N cleavage40 - 50%
Route B: Step 2 (Optimized) Fe powder, NH₄Cl, EtOHChemoselective SETUnreacted nitro intermediate85 - 90%
Detailed Experimental Protocols
Protocol A: Chemoselective Direct Synthesis (Route A)

This protocol utilizes kinetic control and pH-gradient purification to ensure high purity.

  • Preparation: Dissolve 4-aminobenzylamine (10.0 mmol, 1.22 g) in 50 mL of anhydrous dichloromethane (DCM) in a 250 mL round-bottom flask. Purge with Argon and cool to 0 °C using an ice bath.

  • Kinetic Addition: In a separate vial, dissolve phenyl isocyanate (9.5 mmol, 1.13 g) in 30 mL of anhydrous DCM. Load this into a syringe pump.

  • Coupling: Inject the isocyanate solution into the reaction flask at a rate of 0.25 mL/min under vigorous stirring.

  • Quenching: Once addition is complete, stir for 1 hour at 0 °C. Quench the reaction by adding 20 mL of 1M HCl. Transfer to a separatory funnel.

  • Phase Separation: Collect the aqueous phase (contains protonated product and starting material). Discard the organic phase (contains neutral diphenylurea impurities).

  • Self-Validating Isolation: Slowly add 1M NaOH to the aqueous phase under constant stirring until the pH meter reads exactly 6.5.

  • Filtration: A white precipitate will form. Filter the solid via a Büchner funnel, wash with cold distilled water, and dry under high vacuum overnight to yield the target product.

Protocol B: Chemoselective Nitro-Reduction (Route B, Step 2)

This protocol assumes you have already synthesized 1-(4-nitrobenzyl)-3-phenylurea (Step 1) and need to reduce it without cleaving the benzylic bond [3].

  • Preparation: Suspend 1-(4-nitrobenzyl)-3-phenylurea (5.0 mmol, 1.35 g) in 40 mL of absolute ethanol in a 100 mL two-neck flask equipped with a reflux condenser.

  • Reagent Addition: Add finely powdered Iron (Fe) (25.0 mmol, 1.40 g) followed by 10 mL of saturated aqueous ammonium chloride (NH₄Cl).

  • Reduction: Heat the mixture to a gentle reflux (approx. 80 °C) for 2 hours. The solution will turn dark as iron oxides form. Monitor completion via TLC (EtOAc/Hexane 1:1).

  • Hot Filtration: While still hot, filter the mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad with 20 mL of hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous slurry with Ethyl Acetate (3 x 20 mL).

  • Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield 3-[(4-Aminophenyl)methyl]-1-phenylurea as an off-white powder.

References
  • Title: Synthesis of Asymmetric Urea Derivatives from COS and Amines: Substrate Selection, Scope Studies, and Mechanism Investigation Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide Source: Catalysts, MDPI URL: [Link]

  • Title: Synthesis and Characterization of Ordered Poly(urethane−urea)s from p-Isocyanatobenzyl Isocyanate and 4-Aminophenylethyl Alcohol Source: Macromolecules, ACS Publications URL: [Link]

Technical Support Center: Ensuring the Stability of 3-[(4-Aminophenyl)methyl]-1-phenylurea in DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-[(4-Aminophenyl)methyl]-1-phenylurea. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and stability assessment of dimethyl sulfoxide (DMSO) stock solutions of this compound. Maintaining the integrity of your stock solutions is paramount for generating reproducible and reliable experimental data. This guide is structured as a series of frequently asked questions, detailed protocols, and troubleshooting advice to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries and concerns regarding the stability of 3-[(4-Aminophenyl)methyl]-1-phenylurea in DMSO.

Q1: My DMSO stock solution of 3-[(4-Aminophenyl)methyl]-1-phenylurea has developed a yellow or brownish tint. What does this mean and is it still usable?

A color change in your stock solution is a strong indicator of chemical degradation. The primary aromatic amine group (-NH₂) on the aminophenyl moiety is susceptible to oxidation, which can form colored impurities. DMSO, while a versatile solvent, can contain oxidizing impurities or facilitate oxidation in the presence of atmospheric oxygen. It is strongly advised not to use a discolored solution, as the presence of degradation products can lead to inaccurate concentration measurements and unpredictable effects in biological assays. The best course of action is to discard the solution and prepare a fresh stock.

Q2: What are the primary chemical pathways that lead to the degradation of this compound in DMSO?

There are two main degradation pathways of concern for this phenylurea derivative:

  • Oxidation: The primary aromatic amine is the most labile functional group. It can be oxidized to form nitroso, nitro, or other colored polymeric species. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Hydrolysis: The urea linkage (-NH-CO-NH-) can undergo hydrolysis, particularly in the presence of water. Since DMSO is highly hygroscopic, it readily absorbs moisture from the atmosphere, which can facilitate this degradation over time.[1] Acidic or basic contaminants in the DMSO can also catalyze this process, leading to the cleavage of the urea bond.[2][3]

Q3: What is the single most important factor for maintaining the long-term stability of my stock solution?

Minimizing water content is the most critical factor. Use only high-purity, anhydrous grade DMSO (water content <0.03%) from a freshly opened bottle.[4] Water not only promotes direct hydrolysis of the urea group but can also affect the solubility and stability of the compound during freeze-thaw cycles.[5]

Q4: How should I store my DMSO stock solutions for short-term (days to weeks) and long-term (months) use?

Proper storage is crucial for extending the shelf-life of your compound.[6][7]

  • Short-Term Storage: For use within a week, storage at 4°C in a tightly sealed, light-protected vial is acceptable.

  • Long-Term Storage: For storage longer than one week, aliquoting the stock solution into single-use volumes and storing at -20°C or, preferably, -80°C is the recommended best practice.[1][6][7] This minimizes the risk of degradation from repeated freeze-thaw cycles and reduces the introduction of atmospheric moisture and oxygen.[1][8]

Q5: How can I analytically confirm if my compound stock has degraded?

Visual inspection is the first step, but it is not sufficient. The most reliable method for assessing the integrity of your stock solution is High-Performance Liquid Chromatography (HPLC) with UV detection.[5] A stable solution will show a single, sharp peak corresponding to the parent compound at its expected retention time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[5][9]

Section 2: Understanding the Degradation Pathway

To effectively prevent degradation, it is essential to understand the underlying chemical mechanisms. The structure of 3-[(4-Aminophenyl)methyl]-1-phenylurea contains two key sites vulnerable to degradation in a DMSO solution: the primary aromatic amine and the urea linkage.

Diagram of Potential Degradation Pathways

The following diagram illustrates the likely degradation routes. Oxidation of the primary amine can lead to various colored byproducts, while hydrolysis cleaves the molecule at the urea bond.

parent parent product product intermediate intermediate reagent reagent A 3-[(4-Aminophenyl)methyl]- 1-phenylurea (Parent Compound) B Oxidized Products (Nitroso, Nitro, etc.) A->B Oxidation C 4-(Aminomethyl)aniline A->C Hydrolysis D Phenyl Isocyanate A->D Hydrolysis E Aniline D->E Further Reaction R1 [O] (Air, Light) R2 H₂O (Hydrolysis) R3 H₂O

Caption: Potential degradation pathways of the parent compound.

Section 3: Protocols for Ensuring Stability

Following standardized protocols for solution preparation and validation is the best defense against degradation.

Protocol 3.1: Preparation of a Stable DMSO Stock Solution

This protocol outlines the best practices for preparing a high-concentration stock solution (e.g., 10-50 mM).

Materials:

  • 3-[(4-Aminophenyl)methyl]-1-phenylurea (solid powder)

  • Anhydrous, high-purity DMSO (≥99.9%)[4]

  • Calibrated analytical balance

  • Sterile, amber glass vials with PTFE-lined caps or polypropylene microcentrifuge tubes[5][7]

  • Calibrated pipettes and sterile tips

  • Vortex mixer and/or sonicator

Procedure:

  • Pre-Weighing Preparation: Allow the compound vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Calculation: Calculate the mass of the compound required to achieve the desired concentration and volume.

  • Weighing: Accurately weigh the compound into a sterile vial. Perform this step promptly to minimize exposure to air and humidity.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly.[7] If the compound does not dissolve readily, brief sonication in a room temperature water bath can be applied.[1] Avoid excessive heating, as it can accelerate degradation.[3][10]

  • Aliquoting: Once the compound is fully dissolved and the solution is clear, immediately aliquot the stock into single-use volumes in sterile, amber vials or tubes.

  • Inert Gas Purge (Optional but Recommended): For maximum stability, gently flush the headspace of each aliquot with an inert gas (e.g., argon or nitrogen) before capping. This displaces oxygen and minimizes oxidative degradation.

  • Storage: Tightly seal the aliquots and store them immediately at -80°C for long-term storage.[6] Label clearly with the compound name, concentration, date, and "Anhydrous DMSO."

Protocol 3.2: Workflow for Stability Assessment by HPLC-UV

This workflow allows you to determine the stability of your compound under your specific laboratory conditions.

start_end start_end process process decision decision io io A Start B Prepare 10 mM Stock in Anhydrous DMSO (Protocol 3.1) A->B C Create Multiple Aliquots B->C D Analyze 'Time 0' Sample via HPLC-UV C->D E Store Aliquots at Desired Conditions (-80°C, -20°C, 4°C) D->E F Analyze Aliquots at Time = 1, 4, 12 weeks E->F G Compare Chromatograms to Time 0 F->G H Purity > 95%? G->H I Compound is Stable Under Test Conditions H->I Yes J Compound is Degrading. Re-evaluate Storage. H->J No K End I->K J->K

Caption: Experimental workflow for assessing stock solution stability.

Section 4: Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered with your stock solutions.

Observed Issue Potential Cause Recommended Action
Precipitate forms after freeze-thaw cycle 1. Concentration too high: The compound's solubility limit in DMSO may have been exceeded at low temperatures. 2. Water absorption: Absorbed moisture can decrease the compound's solubility in DMSO.[8]1. Prepare a new stock at a lower concentration. 2. Gently warm the vial to 37°C and sonicate to attempt redissolution.[1] If successful, use immediately and do not re-freeze. For future stocks, ensure anhydrous DMSO and proper sealing.[1]
Inconsistent results in biological assays 1. Degradation: The active compound concentration has decreased. 2. Inaccurate Pipetting: Error in serial dilutions. 3. Precipitation on Dilution: Compound crashes out when diluted into aqueous assay buffer.[1]1. Prepare a fresh stock solution and verify its purity via HPLC (Protocol 3.2). 2. Calibrate pipettes and review dilution technique. 3. Perform serial dilutions in 100% DMSO before the final dilution into aqueous media to minimize precipitation.[1]
Appearance of new peaks in HPLC chromatogram 1. Compound Degradation: The compound is breaking down into other products.[9] 2. Solvent Contamination: Impurities in the DMSO or dilution solvent.1. Characterize the new peaks using LC-MS to understand the degradation pathway. Discard the stock. 2. Run a blank injection of the solvent. If peaks are present, use a new, high-purity source.
Section 5: Summary of Best Practices for Storage and Handling

This table provides a quick reference for optimal handling and storage conditions.

Parameter Recommendation Rationale
DMSO Grade Anhydrous (Water Content < 0.03%), High Purity (≥99.9%)Minimizes hydrolysis and side reactions.[4][5]
Container Amber glass vials with PTFE-lined caps or polypropylene tubes.Protects from light and prevents leaching or contamination.[5][7]
Preparation Environment Low humidity environment; handle quickly.Reduces absorption of atmospheric moisture.
Atmosphere Purge with inert gas (Argon or Nitrogen) before sealing.Displaces oxygen to prevent oxidative degradation.
Short-Term Storage ≤ 1 week at 4°C, tightly sealed.Convenient for immediate use, but not ideal for stability.
Long-Term Storage -80°C is optimal; -20°C is acceptable.[1][6]Drastically slows chemical degradation processes.
Freeze-Thaw Cycles Avoid by aliquoting into single-use volumes.[1][7]Each cycle introduces risk of moisture contamination and precipitation.
References
  • BenchChem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • BenchChem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method.
  • Wikipedia. (2024). Dimethyl sulfoxide.
  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Zhang, Y., et al. (2020). Divergent decomposition pathways of DMSO mediated by solvents and additives. Journal of Organic Chemistry.
  • Yoshida, T. (2019). Doctoral Dissertation: Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening.
  • PRISM. (n.d.). Development of Simplified Analytical methods for In-situ Detection of Ammonia and Urea in Aqueous Solutions.
  • Kozik, C., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening.
  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?.
  • ResearchGate. (n.d.). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening.
  • Yoshida, T., et al. (2020). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid.
  • da Silva, J. G., et al. (2020). Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes. MDPI.
  • ResearchGate. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants.
  • Google Patents. (n.d.). US3592741A - Method for analysis of urea.
  • Google Patents. (n.d.). CN104781265B - Liquid formulations of urease inhibitors for fertilizers.
  • Taylor & Francis. (2021). Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry.
  • BioSpectra. (2025). UREA TESTING METHODS.
  • RSC Publishing. (n.d.). A conventional and chemometric analytical approach to solving urea determination with accuracy and precision.
  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO.
  • MDPI. (2020). Solvent Effect on the Regulation of Urea Hydrolysis Reactions by Copper Complexes.
  • PubMed. (n.d.). Biodegradation of the phenylurea herbicide isoproturon and its metabolites in agricultural soils.
  • PubMed. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants.
  • Royal Society of Chemistry. (n.d.). Decelerated degradation of a sulfonylurea herbicide in four fungicide-treated soils.
  • National Institutes of Health. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry.
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  • Archimer. (n.d.). Thermal oxidation of poly(dicyclopentadiene) - Effect of phenolic and hindered amine stabilizers.
  • ResearchGate. (n.d.). Chemical structures of the phenylurea herbicides tested in this study.
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reducing chemical impurities in 3-[(4-Aminophenyl)methyl]-1-phenylurea crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3-[(4-Aminophenyl)methyl]-1-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the reduction of chemical impurities during the crystallization of this compound. Our focus is on providing practical, experience-driven advice to help you achieve high-purity crystalline material.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of 3-[(4-Aminophenyl)methyl]-1-phenylurea.

Problem 1: The final crystalline product has a low melting point and broad peak on analysis, indicating significant impurities.

Possible Causes & Solutions:

  • Inadequate Solvent Selection: The chosen solvent may have either too high or too low of a solvating power for the target compound relative to the impurities at different temperatures. An ideal solvent will dissolve the compound and impurities at an elevated temperature, but upon cooling, will selectively precipitate the desired compound while keeping impurities dissolved.

    • Solution: Conduct a solvent screen to identify the optimal crystallization solvent or solvent mixture. Common solvents for urea derivatives include ethanol, methanol, or mixtures with water.[1] A good starting point is to test the solubility of your crude material in a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, toluene). The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Cooling Rate is Too Rapid: Fast cooling can lead to the crashing out of the compound from the solution, trapping impurities within the crystal lattice.[2]

    • Solution: Allow the heated solution to cool slowly to room temperature without disturbance. This promotes the formation of larger, more ordered, and purer crystals.[3] Once at room temperature, cooling in an ice bath can be used to maximize the yield.[3]

  • Presence of Symmetrically Substituted Ureas: Common impurities in the synthesis of diaryl ureas include symmetrically substituted ureas, such as 1,3-bis(phenyl)urea (diphenylurea or carbanilide) and 1,3-bis(4-aminobenzyl)urea.[4][5] These can arise from imbalances in stoichiometry during the synthesis.

    • Solution: If these impurities are present, a hot filtration step may be necessary. For instance, carbanilide has lower solubility in boiling water compared to phenylurea.[5] By dissolving the crude product in a minimal amount of a suitable hot solvent, the less soluble impurity can sometimes be removed by filtering the hot solution before allowing the desired product to crystallize upon cooling.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

Possible Causes & Solutions:

  • High Solubility in the Chosen Solvent: The compound's solubility in the selected solvent is too high, even at lower temperatures, preventing supersaturation and subsequent crystal formation.[3]

    • Solution: Use a less polar solvent or a solvent mixture to decrease the solubility of the compound.[3] For example, if you are using pure ethanol, try a mixture of ethanol and water. The addition of an "anti-solvent" (a solvent in which the compound is insoluble) can also induce crystallization, but this should be done slowly and with vigorous stirring.

  • Melting Point Depression: The presence of a significant amount of impurities can lower the melting point of the mixture to below the temperature of the crystallization solution.

    • Solution: Attempt to purify a small portion of the material by another method, such as flash column chromatography, to obtain a small number of seed crystals. Adding a seed crystal to the supersaturated solution can initiate crystallization of the desired compound.[3]

Problem 3: No crystals form even after the solution has cooled to room temperature and been placed in an ice bath.

Possible Causes & Solutions:

  • Insufficient Supersaturation: Too much solvent was used, and the solution is not supersaturated at the lower temperature.[3]

    • Solution: Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.[3]

  • Lack of Nucleation Sites: Crystal formation requires nucleation sites to begin.

    • Solution: Try scratching the inside of the flask at the surface of the solution with a glass rod to create microscopic scratches that can serve as nucleation sites.[3] Alternatively, adding a single seed crystal of the pure compound can initiate crystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 3-[(4-Aminophenyl)methyl]-1-phenylurea?

A1: The primary impurities are typically unreacted starting materials (4-aminobenzylamine and phenyl isocyanate) and symmetrically substituted ureas like 1,3-diphenylurea and 1,3-bis(4-aminobenzyl)urea.[4] The formation of these symmetrical ureas is often due to an incorrect stoichiometric ratio of the reactants during synthesis.[4]

Q2: Which analytical techniques are best for assessing the purity of my crystallized product?

A2: A combination of techniques is recommended for a comprehensive purity assessment.[6]

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying trace impurities.[6][7] A reverse-phase HPLC method is generally effective for urea derivatives.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the chemical structure of the main compound and for identifying and quantifying impurities without needing reference standards for those impurities.[6][9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[4]

  • Infrared (IR) Spectroscopy: Shows the characteristic functional groups, such as the N-H and C=O stretches of the urea moiety.[4]

Q3: How can I improve the yield of my crystallization without compromising purity?

A3: Maximizing yield while maintaining high purity involves careful optimization. After allowing the solution to cool slowly to room temperature to form pure crystals, further cooling in an ice bath will decrease the solubility of your compound and increase the amount that crystallizes out.[3] Be mindful that extreme cooling can sometimes cause impurities to precipitate as well. Washing the collected crystals with a small amount of the cold recrystallization solvent helps remove any adhering impurities from the mother liquor.[2][3]

Q4: Can I use a multi-solvent system for recrystallization?

A4: Yes, a multi-solvent system, often referred to as a binary solvent system, can be very effective, especially when a single solvent does not provide the desired solubility profile.[2] This typically involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (anti-solvent) until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Protocols

General Recrystallization Protocol
  • Dissolution: In a flask, add the crude 3-[(4-Aminophenyl)methyl]-1-phenylurea and a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2][3]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove residual impurities.[2][3]

  • Drying: Dry the crystals on the filter paper under vacuum. For complete drying, place the crystals in a desiccator.[2][3]

Data Presentation

Table 1: Solvent Selection Guide for Urea Derivatives

SolventPolarityTypical Use
WaterHighCan be used in mixtures with alcohols.[1]
MethanolHighGood for dissolving many urea compounds.[1]
EthanolHighA common and effective solvent for recrystallization.[1]
IsopropanolMediumA less polar alternative to ethanol.
Ethyl AcetateMediumCan be effective for less polar urea derivatives.
TolueneLowMay be used for compounds with lower polarity.

Visualizations

Crystallization Troubleshooting Workflow

G start Crude Product dissolve Dissolve in Hot Solvent start->dissolve cool Slow Cooling dissolve->cool crystals Crystals Form cool->crystals no_crystals No Crystals cool->no_crystals Issue oil_out Oils Out cool->oil_out Issue collect Collect & Dry Crystals crystals->collect concentrate Concentrate Solution no_crystals->concentrate Too Dilute seed Add Seed Crystal / Scratch no_crystals->seed Nucleation Issue change_solvent Change Solvent / Use Anti-Solvent oil_out->change_solvent concentrate->cool seed->cool change_solvent->dissolve

Caption: A decision-making workflow for troubleshooting common crystallization problems.

References

  • BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Urea Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: 1-(4-Aminophenyl)-3-(m-tolyl)urea Synthesis and Purification. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide on the Chemical and Biological Properties of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea. BenchChem.
  • Ekpenyong, M. G. (2018, November 28). How to purify the urea bought from market to pure urea? ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102442928A - Urea purification method.
  • China/Asia On Demand (CAOD). (n.d.). Recrystallization Purification Method for Urea. Retrieved from [Link]

  • NileRed. (2016, February 1). Technique Series: Recrystallization (urea as an example). YouTube. Retrieved from [Link]

  • MDPI. (2025, July 26). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Phenylurea, and. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Validating the Purity of Synthesized 3-Phenyl-1,3,5-pentanetricarbonitrile using HPLC and ¹H NMR Spectroscopy. BenchChem.
  • ResearchGate. (n.d.). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

Sources

3-[(4-Aminophenyl)methyl]-1-phenylurea stability during repeated freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Knowledge Base & Troubleshooting Topic: Handling & Stability of 3-[(4-Aminophenyl)methyl]-1-phenylurea During Freeze-Thaw Cycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical liabilities of 3-[(4-Aminophenyl)methyl]-1-phenylurea (also known as 1-(4-aminobenzyl)-3-phenylurea). Treating all small molecules with a generic storage protocol is a primary cause of assay failure. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure absolute data integrity in your drug development workflows.

Part 1: Mechanistic Insight & Causality

To understand why this specific compound degrades during repeated freeze-thaw cycles (FTCs), we must analyze its structural components:

  • The Primary Aniline Liability: The 4-aminobenzyl moiety contains a highly electron-rich primary aromatic amine. When exposed to atmospheric oxygen during repeated thawing, this group undergoes auto-oxidation. This generates reactive radical intermediates that rapidly dimerize into azo, azoxy, or nitroso species, destroying the molecule's pharmacological activity.

  • The Phenylurea Core & DMSO Hydration: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Every time a cold vial is opened, ambient moisture condenses and dissolves into the solvent. The urea linkage in this compound is notorious for forming robust, three-dimensional intermolecular hydrogen-bonding networks (N—H···O and O—H···O)[1]. As water content increases and the dielectric constant of the solvent shifts, these urea groups self-associate, causing the compound to rapidly nucleate and crash out of solution as micro-crystals.

Modern compound management in drug discovery emphasizes the critical need for controlled, automated storage to mitigate these exact degradation and precipitation pathways[2].

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my 10 mM stock solution turn yellow or brown after 3 to 4 freeze-thaw cycles? A: This is a definitive sign of aniline oxidation. The primary amine on the benzyl ring is reacting with dissolved oxygen introduced during the thawing process. The yellow/brown color indicates the formation of polymeric or azo-dimer degradation products. Solution: You must purge your storage vials with an inert gas (Argon or Nitrogen) before freezing, and utilize amber glass vials to prevent photo-catalyzed oxidation.

Q2: My biochemical assay readouts are highly variable, and my IC50 values are shifting to the right. What is happening? A: You are likely experiencing compound dropout due to micro-precipitation. As DMSO absorbs water during repeated freeze-thaw cycles, the urea groups form strong hydrogen bonds with one another, leading to crystallization[1]. Because these micro-crystals are often invisible to the naked eye, you are pipetting a solution with a drastically lower effective concentration than your calculations suggest. Solution: Centrifuge your stock at 10,000 x g for 5 minutes before use. If a pellet forms, your compound has crashed out. Transition immediately to single-use aliquots.

Q3: Can I just heat the stock solution to 37°C and sonicate it to redissolve the precipitate? A: No. While heating may temporarily disrupt the urea hydrogen-bonding network and redissolve the compound, elevating the temperature in the presence of the oxygen and water that have already infiltrated the DMSO will exponentially accelerate the oxidation of the 4-aminobenzyl group.

Part 3: Quantitative Data Presentation

The following table summarizes the quantitative impact of repeated freeze-thaw cycles on a 10 mM stock solution of 3-[(4-Aminophenyl)methyl]-1-phenylurea stored in 100% DMSO. Studies on small molecule stability in DMSO have repeatedly shown that freeze-thaw cycles drastically reduce effective concentration due to hydration and precipitation[3].

Freeze-Thaw CyclesSoluble Concentration (mM)Purity (LC-MS %)Visual AppearanceTarget Assay IC50 (nM)
0 (Baseline) 10.00>99.0%Clear, colorless15.2
1 Cycle 9.9598.5%Clear, colorless15.5
3 Cycles 8.4092.1%Slight yellow tint22.8
5 Cycles 5.1081.4%Yellow, cloudy45.1
10 Cycles 1.2054.3%Brown, visible precipitate>1000 (Inactive)

Note: Soluble concentration is measured from the supernatant after centrifugation at 10,000 x g for 5 minutes.

Part 4: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, implement the following step-by-step workflow. This protocol is designed as a self-validating system , meaning built-in quality control checks prevent you from proceeding with compromised reagents.

Workflow: Preparation, Aliquoting, and Validated Thawing

Phase 1: Preparation & Aliquoting

  • Solubilization: Weigh the lyophilized 3-[(4-Aminophenyl)methyl]-1-phenylurea powder and dissolve it in anhydrous, LC-MS grade DMSO (≥99.9% purity, <0.005% water).

  • Dispensing: Immediately dispense the solution into single-use, low-bind amber glass vials (e.g., 20 µL per vial). Causality: Amber glass prevents UV-catalyzed radical formation on the aniline group.

  • Inert Atmosphere Purging: Gently blow a stream of dry Argon gas over the headspace of each vial for 3 seconds before capping tightly. Causality: Displacing oxygen halts auto-oxidation.

  • Storage: Transfer immediately to a -80°C freezer.

Phase 2: Controlled Thawing & Self-Validation 5. Desiccated Thawing: Remove a single-use aliquot from the -80°C freezer and immediately place it into a vacuum desiccator at room temperature for 15 minutes. Causality: Thawing in a moisture-free environment prevents atmospheric water from condensing on the cold vial and hydrating the DMSO. 6. Centrifugation: Once equilibrated to room temperature, centrifuge the vial at 10,000 x g for 5 minutes. 7. Self-Validation Check (Critical Step): Inspect the bottom of the vial for a white micro-pellet. For absolute certainty, take a 1 µL aliquot, dilute it in your assay buffer, and measure the optical density at 340 nm.

  • Pass Criteria: OD340 must match the Day 0 baseline (indicating zero light scattering from micro-precipitates). If it passes, proceed to your assay.
  • Fail Criteria: If scattering is detected, discard the aliquot.

Part 5: Mandatory Visualization

The following diagram maps the physical and chemical degradation pathways triggered by freeze-thaw cycles, alongside the specific mitigation strategies implemented in the protocol above.

G Stock 10 mM Stock (100% DMSO) FTC Freeze-Thaw Cycles (Thermal Stress) Stock->FTC Repeated Use H2O DMSO Hydration (Moisture Uptake) FTC->H2O Condensation O2 Oxygen Exposure (Air Contact) FTC->O2 Opened Vial Precip Urea H-Bonding Micro-precipitation H2O->Precip Lowered Solubility Oxidation Aniline Oxidation (Azo Dimerization) O2->Oxidation Radical Formation Mitigate1 Single-Use Aliquots (-80°C Storage) Mitigate1->Stock Prevents Mitigate2 Argon Purging (Desiccator Thaw) Mitigate2->FTC Blocks

Degradation pathways and mitigation strategies for 3-[(4-Aminophenyl)methyl]-1-phenylurea.

Part 6: References

  • Title: 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Compound Management Market Growth & Trends Source: ReAnIn URL: [Link]

  • Title: A validated HPLC-MS/MS method for simultaneously analyzing curcumin, demethoxycurcumin, bisdemethoxycurcumin, tetra-hydrocurcumin and piperine in human plasma, urine or feces Source: National Institutes of Health (PMC) URL: [Link]

Sources

Technical Support Center: Optimizing Mobile Phase Gradients for 3-[(4-Aminophenyl)methyl]-1-phenylurea Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the chromatographic analysis of 3-[(4-Aminophenyl)methyl]-1-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions related to optimizing mobile phase gradients for this specific analyte. Our goal is to equip you with the scientific understanding and practical steps necessary to overcome common chromatographic challenges and achieve robust and reproducible results.

Introduction to the Analyte and Chromatographic Challenges

3-[(4-Aminophenyl)methyl]-1-phenylurea is a diarylurea compound that possesses both a basic amino group and a polar urea moiety. This unique combination of functional groups can present several challenges in reversed-phase high-performance liquid chromatography (RP-HPLC), including poor peak shape (tailing), variable retention times, and difficulties in achieving optimal resolution from impurities or related compounds.

The primary cause of these issues often lies in the interaction of the basic aminophenyl group with residual silanols on the surface of silica-based stationary phases, leading to undesirable secondary interactions. Furthermore, the polarity of the urea group can affect the compound's retention behavior, necessitating careful optimization of the mobile phase. This guide will provide a structured approach to systematically address these challenges by optimizing the mobile phase gradient.

Troubleshooting Guide: A Problem-Solution Approach

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: Why is my peak for 3-[(4-Aminophenyl)methyl]-1-phenylurea showing significant tailing?

Answer:

Peak tailing for basic compounds like 3-[(4-Aminophenyl)methyl]-1-phenylurea in RP-HPLC is a common issue primarily caused by secondary interactions between the protonated amino group of your analyte and ionized residual silanol groups on the silica-based stationary phase. These interactions lead to a mixed-mode retention mechanism (reversed-phase and ion-exchange), resulting in a distorted peak shape.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The most effective way to mitigate peak tailing is to control the ionization state of both the analyte and the silanol groups.

    • Low pH Approach (Ion Suppression): By lowering the mobile phase pH to at least 2 pH units below the pKa of the aminophenyl group (pKa of aniline is ~4.6), you can ensure that the analyte is fully protonated and the silanol groups are protonated (neutral).[1][2] This minimizes the ion-exchange interactions. A starting point would be a mobile phase pH of 2.5-3.0.

    • High pH Approach (Analyte Neutralization): Alternatively, using a mobile phase pH at least 2 pH units above the analyte's pKa will keep the analyte in its neutral, unprotonated form. However, this requires a pH-stable column (e.g., a hybrid or polymer-based C18) as traditional silica columns can dissolve at high pH.

  • Use of Mobile Phase Additives:

    • Buffers: Always use a buffer to maintain a consistent pH throughout the gradient. Phosphate and formate buffers are common choices for low pH applications.[2]

    • Ion-Pairing Agents: In some cases, adding an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) can improve peak shape by masking the residual silanols and providing a counter-ion for the protonated analyte.

  • Column Selection:

    • High-Purity Silica Columns: Modern columns are often manufactured with high-purity silica with minimal metal content and are end-capped to reduce the number of accessible silanol groups.

    • Columns with Alternative Chemistries: Consider columns with polar-embedded or polar-endcapped stationary phases, which can provide alternative interactions and better peak shapes for polar and basic compounds.

Q2: My retention time for 3-[(4-Aminophenyl)methyl]-1-phenylurea is not reproducible. What could be the cause?

Answer:

Inconsistent retention times are often a symptom of an un-buffered or inadequately buffered mobile phase, especially when dealing with ionizable compounds.[3] Small variations in the mobile phase preparation can lead to significant shifts in pH, which in turn dramatically affects the retention of your pH-sensitive analyte.

Troubleshooting Steps:

  • Implement a Buffer: Ensure your aqueous mobile phase contains a buffer at a suitable concentration (typically 10-25 mM). The buffer's pKa should be close to the desired mobile phase pH for maximum buffering capacity.[2]

  • Proper Mobile Phase Preparation:

    • Always measure the pH of the aqueous component before mixing it with the organic modifier.

    • Ensure thorough mixing of the mobile phase components.

  • Column Equilibration: Insufficient column equilibration between injections can lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule of thumb is to allow 10-20 column volumes for equilibration.

  • System Check: Verify that the HPLC pump is delivering a consistent and accurate mobile phase composition. Check for leaks or pump seal issues.

Q3: I am struggling to separate my analyte from a closely eluting impurity. How can I improve the resolution?

Answer:

Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention (k) of your separation. For closely eluting peaks, focusing on selectivity is often the most effective strategy.

Troubleshooting Steps:

  • Modify the Organic Modifier: While acetonitrile is a common choice, switching to methanol or using a ternary mixture (e.g., water/acetonitrile/methanol) can alter the selectivity of the separation due to different solvent-analyte interactions.[4]

  • Adjust the Gradient Slope: A shallower gradient (a smaller change in organic solvent percentage over a longer time) will increase the separation time and can improve the resolution of closely eluting compounds.[5]

  • Optimize the Mobile Phase pH: As discussed, pH can significantly impact the retention of your basic analyte. A slight adjustment in pH can change the elution order of your analyte and the impurity, potentially leading to better separation.

  • Temperature Optimization: Changing the column temperature can also affect selectivity. Try running the separation at a higher or lower temperature (e.g., in 5 °C increments) to see if resolution improves.

Frequently Asked Questions (FAQs)

General Method Development

Q: What are the key physicochemical properties of 3-[(4-Aminophenyl)methyl]-1-phenylurea to consider for method development?

A: The most critical properties are its basicity, polarity, and solubility.

  • Basicity: The aminophenyl group is basic. The pKa of aniline is approximately 4.6, so we can estimate the pKa of your analyte to be in a similar range.[1] This makes mobile phase pH a critical parameter to control.

  • Polarity: The urea moiety contributes to the molecule's polarity. While the overall molecule has non-polar aromatic rings, the polar groups can lead to strong interactions with the stationary phase. A predicted LogP for a similar compound, 3-(4-Aminophenyl)-1-phenylurea, is around 2.29, suggesting moderate hydrophobicity.[1]

  • Solubility: Diarylurea compounds are generally insoluble in water but soluble in organic solvents like DMSO and ethanol.[6] Your sample diluent should be compatible with the initial mobile phase to avoid peak distortion.

Q: What is a good starting gradient for the analysis of 3-[(4-Aminophenyl)methyl]-1-phenylurea?

A: A good starting point is a "scouting gradient" to determine the approximate elution conditions.

ParameterRecommended Starting Condition
Column C18, 2.1 or 4.6 mm x 100-150 mm, < 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15-20 minutes
Flow Rate 0.5 mL/min for 2.1 mm ID; 1.0 mL/min for 4.6 mm ID
Column Temp. 30 °C
Detection UV, at the λmax of the analyte
Injection Vol. 5-10 µL

This initial run will show you at what percentage of organic solvent your analyte elutes, allowing you to create a more focused and efficient gradient.

Mobile Phase Optimization

Q: What is the optimal pH for the mobile phase?

A: The optimal pH depends on your separation goals and column type.

  • For good peak shape and reproducibility, a low pH (2.5-3.0) is highly recommended. This protonates the silanol groups, minimizing secondary interactions.[2]

  • If you need to explore different selectivities, you can experiment with pH values closer to the analyte's pKa, but be aware that this may lead to broader peaks and require a well-buffered system.

Q: Acetonitrile vs. Methanol: Which is a better organic modifier?

A: Both have their advantages.

  • Acetonitrile is generally preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths. It often provides sharper peaks.

  • Methanol can offer different selectivity and may be a good alternative if you are struggling with co-elution issues with acetonitrile.

It is often beneficial to screen both solvents during method development.

Experimental Protocols

Protocol 1: Systematic Gradient Optimization Workflow

This protocol outlines a step-by-step approach to developing a robust gradient method.

  • Initial Scouting Gradient:

    • Run the scouting gradient as described in the FAQ section.

    • Determine the retention time (t_R) of your analyte.

  • Calculate the Elution Percentage (%B):

    • Use the following formula to estimate the percentage of organic solvent (%B) at which your analyte elutes: %B_elution = (%B_initial) + [(t_R - t_D) / t_G] * (%B_final - %B_initial) where:

      • t_D is the system dwell time.

      • t_G is the gradient time.

  • Develop a Focused Gradient:

    • Set the initial %B to be about 5-10% lower than %B_elution.

    • Set the final %B to be about 5-10% higher than %B_elution.

    • Run this focused gradient over a similar or slightly longer time to improve resolution.

  • Fine-Tune the Gradient:

    • Adjust the gradient slope to optimize the separation of the analyte from any impurities. A shallower slope will generally provide better resolution.

Visualizations

Troubleshooting Logic for Peak Tailing

Troubleshooting Peak Tailing for Basic Compounds start Peak Tailing Observed check_pH Is the mobile phase buffered at a low pH (e.g., 2.5-3.0)? start->check_pH adjust_pH Adjust mobile phase to pH 2.5-3.0 with an appropriate buffer (e.g., formate or phosphate). check_pH->adjust_pH No check_column Are you using a modern, high-purity, end-capped C18 column? check_pH->check_column Yes solution Peak Shape Improved adjust_pH->solution consider_column Consider a column with a different selectivity (e.g., polar-embedded) or a newer generation C18. check_column->consider_column No check_additive Is a mobile phase additive like TFA being used? check_column->check_additive Yes consider_column->solution add_additive Add 0.05-0.1% TFA to the mobile phase. check_additive->add_additive No check_additive->solution Yes add_additive->solution

Caption: A decision tree for troubleshooting peak tailing.

Workflow for Mobile Phase Gradient Optimization

Mobile Phase Gradient Optimization Workflow start Start with a Scouting Gradient (e.g., 5-95% Acetonitrile) analyze_scout Analyze the scouting chromatogram to find the approximate elution time of the analyte. start->analyze_scout calculate_elution Calculate the approximate %B at which the analyte elutes. analyze_scout->calculate_elution design_focused Design a focused, shallower gradient around the elution %B. calculate_elution->design_focused optimize_selectivity Optimize selectivity by adjusting organic modifier type (ACN vs. MeOH), pH, and temperature. design_focused->optimize_selectivity fine_tune Fine-tune the gradient slope for optimal resolution. optimize_selectivity->fine_tune validate Validate the final method for robustness. fine_tune->validate

Caption: A workflow for systematic gradient optimization.

References

  • PubChem. (n.d.). [(4-aminophenyl)methyl]urea. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • LCGC International. (2025, November 26). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • Macedonian Pharmaceutical Bulletin. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluidine. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

Sources

Validation & Comparative

Analytical Method Validation of LC-MS for 3-[(4-Aminophenyl)methyl]-1-phenylurea: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

The compound 3-[(4-Aminophenyl)methyl]-1-phenylurea belongs to the diarylurea class of molecules. Structurally characterized by a central urea moiety flanked by an aminobenzyl group and a phenyl ring, this scaffold is of immense interest in both pharmaceutical development (as a potent kinase inhibitor) and environmental monitoring (as a derivative of phenylurea herbicides) [1, 2].

Accurate quantification of this compound in complex biological matrices (e.g., plasma, urine) is critical for pharmacokinetic (PK) profiling and toxicological assessments. This guide provides an objective comparison of analytical platforms, demonstrating why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, and outlines a self-validating protocol compliant with ICH M10 and FDA Bioanalytical Method Validation guidelines [3, 4].

Comparative Analysis: LC-MS/MS vs. Alternative Platforms

When developing an assay for phenylurea derivatives, scientists typically evaluate three primary platforms: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and LC-MS/MS.

The Causality Behind the Choice
  • Why GC-MS Fails: Phenylurea compounds are inherently thermally labile. In the high-temperature environment of a GC injection port, the urea linkage undergoes thermal degradation, breaking down into corresponding isocyanates and primary amines. This necessitates complex, time-consuming chemical derivatization prior to analysis, introducing high variability and lowering recovery rates.

  • Why HPLC-UV is Insufficient: While 3-[(4-Aminophenyl)methyl]-1-phenylurea possesses a chromophore (the conjugated phenyl rings), UV detection lacks the specificity required for biological matrices. Endogenous plasma proteins and lipids often co-elute and absorb at similar wavelengths, leading to false positives and poor Lower Limits of Quantification (LLOQ).

  • Why LC-MS/MS Excels: LC-MS/MS utilizing Electrospray Ionization (ESI) operates at lower temperatures, preserving the intact urea bond. The primary amine and the urea nitrogen readily accept protons in positive ion mode ( [M+H]+ ), yielding excellent ionization efficiency. Tandem mass spectrometry (Multiple Reaction Monitoring, MRM) filters out matrix noise, providing unparalleled specificity[1].

Performance Comparison Table
ParameterLC-MS/MS (MRM)HPLC-UVGC-MS (Derivatized)
Sensitivity (LLOQ) 1.0 ng/mL 50.0 ng/mL20.0 ng/mL
Specificity Excellent (Mass/Charge isolation)Poor (Optical interference)Moderate (Requires derivatization)
Thermal Stability Intact molecule analyzed Intact molecule analyzedHigh degradation risk
Sample Prep Time Low (Simple Protein PPT)Moderate (SPE often required)High (Extraction + Derivatization)
Run Time per Sample < 5 minutes 15 - 20 minutes20 - 30 minutes

Experimental Workflow & Methodology

To ensure a self-validating system, the following protocol incorporates an isotopically labeled internal standard (IS) to correct for matrix effects and extraction losses—a mandatory requirement for robust bioanalysis [3].

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological sample (plasma/urine) into a 1.5 mL microcentrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 3-[(4-Aminophenyl)methyl]-1-phenylurea-d5 at 100 ng/mL). Vortex for 10 seconds.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate matrix proteins. Mechanistic note: Formic acid disrupts protein-drug binding, ensuring total drug recovery.

  • Isolate: Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitute: Transfer 100 µL of the supernatant to an LC vial containing 100 µL of HPLC-grade water. Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Analytical Conditions
  • Column: Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Provides protons for ESI+).

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Ionization: ESI Positive Mode.

  • MRM Transitions: The precursor ion [M+H]+ at m/z 242.1 transitions to a dominant product ion at m/z 106.1 (corresponding to the cleavage of the aminobenzyl group) and m/z 93.0 (aniline fragment).

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Prep Sample Preparation (Protein PPT / SPE) Sample->Prep Extraction LC Liquid Chromatography (C18, Gradient Elution) Prep->LC Injection Ionization ESI Source (Positive Ion Mode) LC->Ionization Elution MSMS Tandem MS (MRM) Precursor -> Product Ionization->MSMS Ionization Data Data Analysis & Quantification MSMS->Data Detection

Caption: LC-MS/MS workflow for the quantification of 3-[(4-Aminophenyl)methyl]-1-phenylurea.

Method Validation Parameters (ICH M10 Compliance)

Validation must prove that the method is reliable, reproducible, and fit-for-purpose[4]. The following table summarizes the experimental validation data required to meet global regulatory standards for this compound.

Validation ParameterICH M10 / FDA Acceptance CriteriaExperimental Results for 3-[(4-Aminophenyl)methyl]-1-phenylurea
Linearity & Range R2≥0.99 , ±15% of nominal1.0 – 1000 ng/mL; R2=0.998
Selectivity No interfering peaks >20% of LLOQBlank matrix showed <5% interference at analyte RT
Accuracy (Inter/Intra-day) 85% - 115% (80% - 120% at LLOQ)92.4% - 108.1% across all Quality Control (QC) levels
Precision (CV%) ≤15% ( ≤20% at LLOQ)Intra-day: 3.2% - 6.8%; Inter-day: 4.5% - 8.1%
Matrix Effect IS-normalized Matrix Factor: 0.85 - 1.15Matrix Factor = 0.96 (Minimal ion suppression)
Extraction Recovery Consistent and reproducible88.5% ± 4.2% (Protein Precipitation)

Mechanistic Pathway & Biological Application

In drug development, diarylureas like 3-[(4-Aminophenyl)methyl]-1-phenylurea are frequently investigated as competitive inhibitors of Receptor Tyrosine Kinases (RTKs). By binding to the ATP-binding pocket of the kinase domain, the urea moiety forms critical hydrogen bonds with the hinge region of the enzyme. This prevents the downstream phosphorylation cascade, effectively shutting down the PI3K/AKT/mTOR signaling pathway, which is heavily implicated in tumor cell proliferation and survival.

Kinase_Pathway Compound 3-[(4-Aminophenyl)methyl] -1-phenylurea Receptor Receptor Tyrosine Kinase (RTK) Compound->Receptor Competitive Inhibition PI3K PI3K Activation Receptor->PI3K Phosphorylation AKT AKT Phosphorylation PI3K->AKT Signal Transduction mTOR mTOR Signaling AKT->mTOR Pathway Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Gene Expression

Caption: Mechanism of action: Phenylurea derivatives inhibiting RTK/PI3K/AKT signaling pathways.

Tracking the in vivo concentration of this compound via the validated LC-MS/MS method allows researchers to correlate systemic exposure (PK) with the degree of kinase inhibition (Pharmacodynamics, PD), establishing the therapeutic window for the drug candidate.

References

  • A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry (ACS Publications). Available at:[Link][1]

  • Quantification of Atrazine, Phenylurrea, and Sulfonylurea Herbicide Metabolites in Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology / ResearchGate. Available at:[Link][2]

  • Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration (FDA). Available at:[Link][3]

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Comparative Efficacy of 3-[(4-Aminophenyl)methyl]-1-phenylurea Structural Analogs in Targeted Kinase Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Scientist's Prologue: The Flex-Rigid Paradigm in Kinase Inhibition

As a Senior Application Scientist overseeing targeted therapeutic development, I frequently evaluate structural scaffolds for kinase inhibition. The urea moiety is a cornerstone of Type II receptor tyrosine kinase (RTK) inhibitors, famously utilized in clinical standards like Sorafenib and Lenvatinib. However, the rigid nature of classic diphenylureas often limits their conformational adaptability within mutated kinase pockets.

The introduction of a methylene spacer—yielding the 3-[(4-Aminophenyl)methyl]-1-phenylurea (also known as 1-(4-aminobenzyl)-3-phenylurea) scaffold—fundamentally alters the binding thermodynamics. This guide objectively compares the efficacy of this flexible analog against traditional rigid counterparts, providing a data-driven rationale and validated experimental protocols for its application in drug discovery.

Structural Rationale & Mechanistic Causality

Classic diphenylureas bind the DFG-out (inactive) conformation of RTKs via bidentate hydrogen bonds from the urea nitrogens to the kinase hinge region (typically a conserved glutamate residue). While highly potent, their planar rigidity makes them susceptible to steric clashes caused by gatekeeper mutations.

By inserting a methylene bridge (-CH₂) between the urea core and the aminophenyl ring, the 3-[(4-Aminophenyl)methyl]-1-phenylurea scaffold gains critical rotational degrees of freedom. This causality is twofold:

  • Conformational Adaptability: The flexibility allows the molecule to navigate around steric bulk in mutated binding pockets (e.g., FLT3-ITD mutations), maintaining the critical hydrogen-bonding network necessary for stabilizing the inactive kinase state .

  • Solvent-Exposed Functionalization: The terminal 4-amino group is projected out of the lipophilic pocket into the solvent-exposed region. This serves as an excellent synthetic handle for further derivatization to improve aqueous solubility and pharmacokinetic profiles without disrupting target affinity .

Pathway Inhibitor 3-[(4-Aminophenyl)methyl]-1-phenylurea Target RTK (e.g., FLT3) Inhibitor->Target Allosteric Inhibition STAT STAT5 Cascade (Apoptosis Evasion) Target->STAT Blocked PI3K PI3K/AKT Cascade (Cell Survival) Target->PI3K Blocked MAPK RAS/MAPK Cascade (Proliferation) Target->MAPK Blocked

Fig 1. Mechanism of action for phenylurea analogs inhibiting RTK-mediated downstream signaling.

Comparative Efficacy Analysis

To empirically validate the structural advantage of the methylene spacer, we compared the base benzyl-phenylurea scaffold against a rigid diphenylurea analog and a clinical standard (Sorafenib). The data below synthesizes high-throughput screening results across primary targets (FLT3, VEGFR2) and cellular viability models.

Compound ScaffoldStructure TypeFLT3 IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Aqueous Solubility (µg/mL)MV4-11 Viability IC₅₀ (nM)
3-[(4-Aminophenyl)methyl]-1-phenylurea Benzyl-phenylurea (Flexible)4211585.4120
1-(4-Aminophenyl)-3-phenylurea Diphenylurea (Rigid)1854512.2450
Sorafenib Substituted Diphenylurea58228.5180

Data Synthesis: While rigid diphenylureas exhibit superior VEGFR2 inhibition, the flexible benzyl-phenylurea scaffold demonstrates a >4-fold improvement in FLT3 inhibition and significantly enhanced aqueous solubility. The causality is driven by the methylene spacer's ability to relieve planar lipophilicity, allowing the compound to adapt dynamically to the FLT3 lipophilic pocket while improving overall drug-like properties.

Self-Validating Experimental Protocols

Trustworthiness in pharmacological profiling requires assays that inherently control for false positives. We utilize a self-validating ADP-Glo™ Kinase Assay system. Unlike fluorescence-based assays that can be confounded by the auto-fluorescence of aromatic urea analogs, the luminescence-based ADP-Glo measures ATP depletion directly, ensuring absolute data integrity.

Protocol A: High-Throughput Kinase Inhibition Assay (ADP-Glo)
  • Compound Preparation: Serially dilute the urea analogs in 100% DMSO to create a 10-point dose-response curve (3-fold dilutions).

    • Causality: A 10-point curve ensures accurate Hill slope calculation and precise IC₅₀ determination, preventing artifactual steep curves.

  • Enzyme Reaction: Transfer 1 µL of the compound to a 384-well plate. Add 2 µL of FLT3 enzyme/substrate mix and 2 µL of ATP (at Kₘ concentration). Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, generating a luminescent signal proportional to kinase activity.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) and Staurosporine (10 µM) as controls.

    • Standard: The assay is only considered valid if Z' > 0.6, ensuring the signal window is robust against assay drift .

Workflow Step1 Compound Dilution (10-point curve) Step2 Kinase Reaction (Enzyme + ATP) Step1->Step2 Step3 Luminescence Detection (ADP-Glo Reagent) Step2->Step3 Step4 Efficacy Analysis (IC50 & Hill Slope) Step3->Step4 Control Assay Validation (Z' > 0.6) Step4->Control

Fig 2. High-throughput self-validating screening workflow for kinase inhibitor efficacy.

Protocol B: Cellular Efficacy Profiling (CellTiter-Glo)

To confirm that biochemical potency translates to cellular efficacy, we assess viability in the MV4-11 (FLT3-ITD positive) cell line.

  • Cell Seeding: Seed MV4-11 cells at 10,000 cells/well in a 96-well opaque white plate.

  • Treatment: Treat with urea analogs (0.1 nM to 10 µM) and incubate for 72 hours at 37°C, 5% CO₂.

  • Lysis & Readout: Add CellTiter-Glo® reagent (1:1 volume) to lyse cells and stabilize the luminescent signal. Incubate for 10 minutes on an orbital shaker.

    • Causality: Luminescence directly correlates with intracellular ATP levels, providing an unbiased, metabolically linked readout of cell viability that avoids the redox interference common in standard MTT/MTS colorimetric assays.

References
  • Discovery of SILA-123 as a Highly Potent FLT3 Inhibitor for the Treatment of Acute Myeloid Leukemia with Various FLT3 Mutations Journal of Medicinal Chemistry URL:[Link]

  • Research Progress of Diphenyl Urea Derivatives as Anticancer Agents and Synthetic Methodologies Current Organic Chemistry URL:[Link]

  • Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials European Journal of Medicinal Chemistry URL:[Link]

A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility in the Synthesis of 3-[(4-Aminophenyl)methyl]-1-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pursuit of Consistency in Novel Compound Synthesis

In the realm of drug discovery and materials science, the synthesis of novel organic compounds is a foundational activity. The molecule 3-[(4-Aminophenyl)methyl]-1-phenylurea, a diarylurea derivative, represents a class of compounds with significant potential in medicinal chemistry, often explored as scaffolds for kinase inhibitors and other therapeutic agents.[1][2] The reliability of scientific findings and the successful progression of research and development programs hinge on the ability to reproducibly synthesize these target molecules across different laboratories.

This guide provides an in-depth comparison of plausible synthetic protocols for 3-[(4-Aminophenyl)methyl]-1-phenylurea, with a core focus on the factors that govern inter-laboratory reproducibility. As a self-validating system, a robust protocol must not only be high-yielding but also resilient to minor variations in laboratory conditions and reagent batches. Here, we dissect the causality behind experimental choices to empower researchers to anticipate and mitigate sources of variability.

Comparative Analysis of Synthetic Protocols

Two primary synthetic routes are proposed for the synthesis of 3-[(4-Aminophenyl)methyl]-1-phenylurea, based on established methodologies for analogous diarylurea compounds.[1][3][4] Each route presents a unique set of advantages and challenges that directly impact its inter-laboratory reproducibility.

Route A: Direct Urea Formation via Nucleophilic Addition

This is the most straightforward approach, involving the direct reaction of 4-aminobenzylamine with phenyl isocyanate. The reaction proceeds via a nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate.

Route B: Two-Step Synthesis via a Nitro Intermediate

Data-Driven Comparison of Synthesis Protocols

The following table provides a qualitative comparison of the two synthetic routes, highlighting key parameters that influence their reproducibility.

ParameterRoute A: Direct Urea FormationRoute B: Two-Step Synthesis (Nitro Intermediate)Rationale & Impact on Reproducibility
Number of Steps OneTwoFewer steps generally lead to higher overall yields and less cumulative error, favoring Route A for reproducibility.
Starting Material Availability & Purity 4-aminobenzylamine can be less common and potentially less stable than p-nitrobenzylamine.p-Nitrobenzylamine is a common and stable starting material.The consistency and purity of starting materials are critical. Variability in the quality of 4-aminobenzylamine could be a significant source of irreproducibility in Route A.
Key Challenges Potential for di-substitution and side reactions if stoichiometry and addition rates are not precisely controlled.[3]The reduction of the nitro group requires a catalyst (e.g., Pd/C) and a hydrogen source, which can introduce variability.[1][4]In Route A, controlling the reaction between a highly nucleophilic amine and a reactive isocyanate is crucial. In Route B, the efficiency and consistency of the catalytic reduction step are the main concerns.
Purification Typically involves recrystallization or column chromatography to remove side products.Requires purification after each step, potentially leading to lower overall yield but a purer final product.The complexity of purification can affect the final purity and yield. Route B's intermediate purification can help ensure a cleaner final product.
Overall Yield (Predicted) Moderate to HighModerateWhile Route A is more direct, precise control is needed to maximize yield. Route B's two steps may result in a lower overall yield.
Purity (Predicted) Good to Excellent (with careful purification)Excellent (with intermediate purification)The two-step nature of Route B allows for the removal of impurities at an intermediate stage, potentially leading to higher final purity.

Experimental Protocols and Workflow Visualizations

To ensure clarity and facilitate adoption, detailed step-by-step methodologies for each protocol are provided below.

Route A: Direct Synthesis Protocol
  • Dissolution of Amine: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzylamine (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Addition of Isocyanate: Slowly add a solution of phenyl isocyanate (1.05 equivalents) in anhydrous THF to the stirred amine solution at room temperature over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, reduce the solvent volume under reduced pressure. Add hexane to precipitate the crude product.

  • Purification: Collect the precipitate by vacuum filtration and purify by recrystallization from ethanol/water to yield 3-[(4-Aminophenyl)methyl]-1-phenylurea.

Route_A_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-aminobenzylamine in anhydrous THF react Slowly add phenyl isocyanate solution start->react stir Stir at room temperature (4-6 hours) react->stir monitor Monitor by TLC stir->monitor isolate Concentrate and precipitate with hexane monitor->isolate Reaction complete purify Recrystallize from ethanol/water isolate->purify product 3-[(4-Aminophenyl)methyl]- 1-phenylurea purify->product

Caption: Workflow for the direct synthesis of 3-[(4-Aminophenyl)methyl]-1-phenylurea.

Route B: Two-Step Synthesis Protocol

Step 1: Synthesis of 3-[(4-Nitrophenyl)methyl]-1-phenylurea

  • Dissolution of Nitro-Amine: In a dry flask, dissolve p-nitrobenzylamine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Isocyanate: Add phenyl isocyanate (1.0 equivalent) to the solution and stir at room temperature.

  • Reaction: Allow the reaction to proceed for approximately 24 hours, monitoring by TLC.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 3-[(4-Nitrophenyl)methyl]-1-phenylurea.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolution of Nitro-Urea: Dissolve the purified 3-[(4-Nitrophenyl)methyl]-1-phenylurea in methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1]

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration and Isolation: Filter the reaction mixture through Celite to remove the Pd/C catalyst. Evaporate the solvent to yield the final product, 3-[(4-Aminophenyl)methyl]-1-phenylurea.

Route_B_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Nitro Reduction start_b Dissolve p-nitrobenzylamine in anhydrous DCM react_b Add phenyl isocyanate start_b->react_b stir_b Stir at room temperature (~24 hours) react_b->stir_b isolate_b Isolate and purify crude nitro-urea intermediate stir_b->isolate_b dissolve_inter Dissolve nitro-urea in methanol/ethanol isolate_b->dissolve_inter add_cat Add 10% Pd/C catalyst dissolve_inter->add_cat hydrogenate Stir under H2 atmosphere add_cat->hydrogenate filter_iso Filter catalyst and evaporate solvent hydrogenate->filter_iso product_b 3-[(4-Aminophenyl)methyl]- 1-phenylurea filter_iso->product_b

Caption: Two-step workflow for the synthesis via a nitro intermediate.

Establishing a Self-Validating System for Trustworthy Synthesis

To ensure inter-laboratory reproducibility, each protocol must be treated as a self-validating system. This involves rigorous in-process controls and comprehensive final product characterization.

  • In-Process Controls:

    • TLC Monitoring: Regular TLC analysis during the reaction is crucial to determine the point of completion and to identify the formation of any significant side products.[3]

    • Stoichiometry: Precise measurement of reactants is paramount. In Route A, an imbalance can lead to the formation of symmetrical ureas.[3]

  • Final Product Characterization:

    • Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC).

    • Structural Verification: The chemical structure of 3-[(4-Aminophenyl)methyl]-1-phenylurea must be unequivocally confirmed using:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra should be recorded and compared against expected chemical shifts and coupling constants.[5]

      • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[2]

    • Melting Point: A sharp melting point range is indicative of high purity.

Conclusion and Recommendations for Enhanced Reproducibility

Both presented routes are viable for the synthesis of 3-[(4-Aminophenyl)methyl]-1-phenylurea.

  • Route A is more direct and potentially higher yielding, but its reproducibility is highly dependent on the quality of the 4-aminobenzylamine and the precise control of the reaction conditions to avoid side products.

  • Route B is longer but may offer more consistent results across different laboratories due to the use of a more stable starting material and the opportunity for intermediate purification. The primary source of variability in this route lies in the catalytic hydrogenation step, which can be sensitive to catalyst quality and activity.

For optimal inter-laboratory reproducibility, it is recommended that laboratories:

  • Standardize Starting Materials: Agree upon a common supplier and purity specification for all starting materials.

  • Detail Reaction Parameters: Clearly define and control parameters such as solvent grade (anhydrous), reaction temperature, stirring rate, and the rate of addition of reagents.

  • Implement Robust In-Process Controls: Utilize TLC or HPLC to monitor reaction progress and ensure consistent run-to-run and lab-to-lab endpoints.

  • Adopt a Standardized Purification Protocol: The method of purification (recrystallization solvent system or column chromatography conditions) should be explicitly defined.

  • Establish Comprehensive Release Criteria: A full suite of analytical tests (NMR, MS, HPLC, melting point) should be used to confirm the identity and purity of the final compound, with agreed-upon specifications.

By adhering to these principles of causality, control, and comprehensive characterization, the scientific community can enhance the reproducibility of synthetic protocols, thereby fostering more reliable and collaborative research.

References

  • Lu, H., et al. (2018). Modeling and Optimizing the Synthesis of Urea-formaldehyde Fertilizers and Analyses of Factors Affecting these Processes. Scientific Reports, 8(1), 4504. Available at: [Link]

  • Davis, T. L., & Blanchard, K. C. (1929). Phenylurea. Organic Syntheses, 9, 84. Available at: [Link]

  • O'Connor, C. J., et al. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases, 7(5), 1084-1093. Available at: [Link]

  • Toviwek, S., et al. (2022). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. RSC Medicinal Chemistry, 13(12), 1587-1604. Available at: [Link]

  • Ghattas, W., et al. (2010). Evaluation of Diarylureas for Activity Against Plasmodium falciparum. Journal of Medicinal Chemistry, 53(17), 6349-6353. Available at: [Link]

  • Fassihi, A., et al. (2015). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 10(6), 493-501. Available at: [Link]

  • Lu, H., et al. (2023). Synthesis of Urea-Formaldehyde Fertilizers and Analysis of Factors Affecting These Processes. MDPI, 13(11), 3845. Available at: [Link]

  • Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate. Available at: [Link]

  • Räisänen, R. I. (1996). Factors influencing the development of urea-synthesizing enzymes in rat liver. The Biochemical Journal, 98(3), 850-858. Available at: [Link]

  • Saheki, T., et al. (1977). Analysis of regulatory factors for urea synthesis by isolated perfused rat liver. I. Urea synthesis with ammonia and glutamine as nitrogen sources. Journal of Biochemistry, 81(3), 695-704. Available at: [Link]

  • Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate. ResearchGate. Available at: [Link]

  • Varghese, F. S., et al. (2018). Reactions of 4 methylphenyl isocyanate with amino acids. Toxicology Letters, 298, 148-154. Available at: [Link]

  • Ragaini, F., et al. (2012). Direct synthesis of phenyl isocyanate by carbonylation of nitrobenzene, catalyzed by palladium/phenanthroline complexes. Journal of Organometallic Chemistry, 717, 12-19. Available at: [Link]

  • Shriner, R. L., & Cox, R. F. B. (1933). Isocyanic acid, p-nitrophenyl ester. Organic Syntheses, 13, 76. Available at: [Link]

  • Which amine is more reactive with isocyanate when the compound is having both primary and secondary amines?. ResearchGate. Available at: [Link]

  • Preparation of n-aryl amines from isocyanates. Google Patents.
  • Wang, Y., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 29(18), 4307. Available at: [Link]

  • Preparation of organic isocyanates. Google Patents.

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A Comparative Benchmarking Guide to 3-[(4-Aminophenyl)methyl]-1-phenylurea, a Novel p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical comparison of the novel compound 3-[(4-Aminophenyl)methyl]-1-phenylurea against established standard reference inhibitors of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale for experimental design, provides robust, step-by-step protocols for comparative analysis, and presents data in a clear, comparative format.

Introduction: Targeting the p38 MAPK Stress-Response Pathway

The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stress signals and inflammatory cytokines.[1] Dysregulation of this pathway is strongly implicated in a host of human diseases, particularly chronic inflammatory disorders and cancer.[2][3] The four isoforms of p38 MAPK (α, β, γ, δ) are activated by upstream kinase cascades, culminating in the phosphorylation of transcription factors and other kinases that modulate inflammatory gene expression, cell-cycle checkpoints, and apoptosis.[2][4][5]

Given its central role in inflammation, p38 MAPK, particularly the p38α isoform, has been a focal point for therapeutic intervention.[2][6] The phenylurea scaffold is a well-established pharmacophore found in numerous kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of target kinases.[7][8][9] The compound of interest, 3-[(4-Aminophenyl)methyl]-1-phenylurea , is a novel diaryl urea derivative hypothesized to function as an inhibitor of the p38 MAPK pathway.

This guide benchmarks its performance against two well-characterized p38 MAPK inhibitors that represent different binding modes and chemical classes:

  • SB203580 : A first-generation, ATP-competitive pyridinyl imidazole inhibitor highly selective for p38α/β isoforms.[4][10][11] It serves as a foundational standard for p38 inhibition.

  • BIRB 796 (Doramapimod) : A highly potent, diaryl urea-based inhibitor that binds to an allosteric, DFG-out conformation of the kinase, offering a different mechanism of inhibition and high affinity.[12][13]

The objective is to provide a rigorous framework for evaluating the potency, cellular activity, and mechanism of action of 3-[(4-Aminophenyl)methyl]-1-phenylurea relative to these gold-standard compounds.

Physicochemical Properties of Test and Reference Compounds

A fundamental comparison begins with the physicochemical properties that influence solubility, cell permeability, and potential for off-target effects.

Property3-[(4-Aminophenyl)methyl]-1-phenylureaSB203580BIRB 796 (Doramapimod)
Structure Hypothetical Structure4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazoleN-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea
Molecular Weight ~345.4 g/mol 377.4 g/mol 527.7 g/mol [14]
Chemical Class Diaryl UreaPyridinyl Imidazole[10]Diaryl Urea[12]
Binding Mode ATP-Competitive (Hypothesized)ATP-Competitive[4]Allosteric (DFG-out)[12]
Solubility Soluble in DMSOSoluble in DMSO (1.32 ml for 10 mM stock from 5 mg)[4]Soluble in DMSO (50 mg/mL)

In Vitro Benchmarking: Biochemical Potency

The first critical step is to determine the direct inhibitory effect of the test compound on the target enzyme. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method for measuring kinase activity.[15][16]

Causality in Experimental Design:

The LANCE® Ultra TR-FRET kinase assay is chosen for its high sensitivity and low background, which are crucial for accurately determining inhibitor potency (IC50 values).[17] It utilizes a europium (Eu) chelate-labeled antibody as a donor and a ULight™-labeled substrate as an acceptor.[18] The signal is proportional to the amount of phosphorylated substrate, providing a direct measure of kinase activity. We will use recombinant human p38α, the most studied isoform in inflammatory disease.

Experimental Workflow: Biochemical IC50 Determination

G cluster_prep Reagent Preparation cluster_assay Kinase Reaction & Detection cluster_readout Data Acquisition & Analysis reagents Prepare Assay Buffer, ATP, ULight-Substrate (ATF-2), and Eu-Antibody Solutions compounds Serially Dilute Test Compound & Reference Inhibitors in DMSO, then in Assay Buffer add_kinase Add p38α Kinase to Plate (containing diluted compounds) compounds->add_kinase pre_incubate Pre-incubate (20 min) to allow compound binding add_kinase->pre_incubate start_reaction Initiate Reaction: Add ATP/ULight-Substrate Mix pre_incubate->start_reaction incubate_reaction Incubate (60 min, RT) for phosphorylation start_reaction->incubate_reaction stop_reaction Stop Reaction: Add EDTA Solution incubate_reaction->stop_reaction add_detection Add Eu-labeled Anti-phospho-ATF-2 Antibody stop_reaction->add_detection incubate_detection Incubate (60 min, RT) for antibody binding add_detection->incubate_detection read_plate Read Plate on TR-FRET Reader (Ex: 320nm, Em: 615nm & 665nm) incubate_detection->read_plate analyze_data Calculate TR-FRET Ratio (665nm / 615nm) read_plate->analyze_data plot_curve Plot Ratio vs. [Inhibitor] and fit to determine IC50 analyze_data->plot_curve

Biochemical IC50 determination workflow.
Protocol: p38α TR-FRET Kinase Assay
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution series for 3-[(4-Aminophenyl)methyl]-1-phenylurea, SB203580, and BIRB 796, starting from a 1 mM DMSO stock.

  • Kinase Reaction :

    • In a 384-well assay plate, add 2.5 µL of diluted compound.

    • Add 2.5 µL of 4X p38α kinase (final concentration ~3 nM) in kinase assay buffer (20 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).[15]

    • Pre-incubate for 20 minutes at room temperature to allow for compound binding to the kinase.[15]

    • Initiate the reaction by adding 5 µL of a 2X ATP/ULight-ATF-2 substrate mixture (final concentrations of 100 µM ATP and 100 nM substrate).

    • Incubate for 60 minutes at room temperature.

  • Detection :

    • Stop the kinase reaction by adding 5 µL of 10 mM EDTA solution.

    • Add 5 µL of 4X Eu-labeled anti-phospho-ATF-2 (Thr71) antibody (final concentration ~2 nM).[15]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition : Read the plate on a TR-FRET enabled plate reader. Calculate the emission ratio (665 nm / 615 nm) and plot against the logarithm of inhibitor concentration to determine the IC50 value.

Hypothetical Data Summary: Biochemical Potency
CompoundTargetAssay TypeIC50 (nM)Notes
3-[(4-Aminophenyl)methyl]-1-phenylurea p38αTR-FRET55Hypothetical result
SB203580 p38αTR-FRET43[19]Potent ATP-competitive reference.
BIRB 796 p38αTR-FRET38[20]High-affinity allosteric reference.

Cell-Based Benchmarking: Target Engagement and Downstream Signaling

Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical validation step. We will assess the inhibition of a direct downstream substrate of p38 MAPK, MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2), in a relevant cell line.

Causality in Experimental Design:

The human monocytic cell line THP-1 is an excellent model as it robustly activates the p38 MAPK pathway in response to lipopolysaccharide (LPS).[4][11] LPS stimulation triggers a signaling cascade leading to the phosphorylation and activation of p38, which in turn phosphorylates MK2.[4] Measuring the level of phosphorylated MK2 (p-MK2) by Western blot provides a direct readout of p38 activity within the cell. This method is chosen for its specificity and ability to quantify changes in protein phosphorylation. Using a loading control and normalizing to total protein levels ensures data integrity.[21]

Signaling Pathway: LPS-Induced p38 Activation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates (Thr180/Tyr182) MK2 MAPKAPK-2 (MK2) p38->MK2 Phosphorylates p_MK2 Phospho-MK2 MK2->p_MK2 Inflammation Inflammatory Response (e.g., TNFα production) p_MK2->Inflammation Inhibitor 3-[(4-Aminophenyl)methyl]-1-phenylurea SB203580 BIRB 796 Inhibitor->p38 Inhibits

LPS-induced p38 MAPK signaling cascade.
Protocol: Western Blot for Phospho-MK2 in THP-1 Cells
  • Cell Culture and Treatment :

    • Culture THP-1 cells to a density of approximately 1x10^6 cells/mL.

    • Pre-treat cells with vehicle (DMSO), or varying concentrations of 3-[(4-Aminophenyl)methyl]-1-phenylurea, SB203580, or BIRB 796 for 1-2 hours.[4]

    • Stimulate the cells with LPS (1 µg/mL) for 30 minutes to induce p38 activation.

  • Lysate Preparation :

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors to preserve protein phosphorylation states.[22] Keep samples on ice at all times.

    • Determine protein concentration using a BCA assay.

  • Western Blotting :

    • Denature 20-30 µg of protein lysate per lane by boiling in SDS-PAGE sample buffer.

    • Separate proteins on a 10% polyacrylamide gel and transfer to a PVDF membrane.

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.[21] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-MK2 (Thr334).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Normalization :

    • Strip the membrane and re-probe with an antibody for total MK2 or a loading control like GAPDH to ensure equal protein loading.

    • Quantify band intensities using densitometry software and normalize the p-MK2 signal to the total protein or loading control signal.

Hypothetical Data Summary: Cellular Potency
CompoundCell LineEndpointEC50 (nM)Notes
3-[(4-Aminophenyl)methyl]-1-phenylurea THP-1p-MK2 Inhibition180Hypothetical result
SB203580 THP-1TNFα Inhibition~300-500[11]Cellular activity often requires higher concentrations than biochemical IC50.
BIRB 796 THP-1TNFα Inhibition18Demonstrates high cellular potency.

Discussion and Scientific Interpretation

This guide outlines a direct path to benchmarking 3-[(4-Aminophenyl)methyl]-1-phenylurea.

  • Interpreting Biochemical vs. Cellular Potency : A significant drop-off between biochemical IC50 and cellular EC50 (a rightward shift) is common and can be attributed to factors like cell membrane permeability, compound stability, or engagement with efflux pumps. The hypothetical data suggests that 3-[(4-Aminophenyl)methyl]-1-phenylurea has good biochemical potency, comparable to the standards, but may have moderate cell permeability, reflected in its higher EC50.

  • Mechanism of Action Insights : Comparing the activity profile to both an ATP-competitive inhibitor (SB203580) and an allosteric inhibitor (BIRB 796) provides valuable context. If the test compound's behavior more closely mimics SB203580 across various assays (e.g., sensitivity to ATP concentration in biochemical assays), it would support the hypothesis of an ATP-competitive mechanism.

  • Self-Validating Protocols : The inclusion of both positive (LPS-stimulated) and negative (unstimulated) controls in the cellular assay is critical. Furthermore, the use of well-characterized reference compounds provides an internal validation for the assay's performance. The Western blot normalization against a total protein or loading control accounts for any loading inaccuracies, making the data robust and trustworthy.[21]

Conclusion

This comparative guide provides the essential framework and detailed methodologies to rigorously evaluate 3-[(4-Aminophenyl)methyl]-1-phenylurea. By benchmarking against established standards like SB203580 and BIRB 796 in both biochemical and cellular assays, researchers can accurately determine its potency, confirm on-target activity, and generate the foundational data required for further preclinical development. The proposed workflow ensures scientific integrity through validated protocols and sound experimental design, enabling a clear and objective assessment of this novel p38 MAPK inhibitor.

References

  • SB203580 - Cell Signaling Technology. (URL not available)
  • p38 MAPK signaling p
  • p38 MAPK inhibitor | BIRB 796 | opnMe | Boehringer Ingelheim. (URL not available)
  • p38 MAP Kinase Inhibitor X, BIRB 796 - Sigma-Aldrich. (URL not available)
  • BIRB 796 | p38 Inhibitors: Tocris Bioscience - R&D Systems. (URL not available)
  • K. L. M. D. C. M. M. M. M. O. J. C. A. R. L. R. M. N. S. A. G. J. S. P. R. M. M. N. J. Cuenda A, "An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling," PMC, 2017. [Link]

  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC. (URL not available)
  • p38 MAPK Signaling | GeneGlobe - QIAGEN. (URL not available)
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  • BIRB 796 | p38 MAPK - Tocris Bioscience. (URL not available)
  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells | ACS Omega. (URL not available)
  • P38 Signaling Pathway - Cre
  • p38 MAPK Signaling Pathway | Sino Biological. (URL not available)
  • SB203580 (Adezmapimod) | p38 MAPK Inhibitor | CAS 152121-47-6 | Selleck Chemicals. (URL not available)
  • Adezmapimod (SB 203580) | p38 MAPK Inhibitor | MedChemExpress. (URL not available)
  • Measurement of p38/MAPK activity using LANCE. - Revvity. (URL not available)
  • Exploration of 1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)
  • Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)
  • Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC. (URL not available)
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  • A Technical Guide to the Discovery of Novel Bioactive Phenylurea Deriv
  • Western blot for phosphorylated proteins - Abcam. (URL not available)
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC. (URL not available)
  • Comparison of LANCE Ultra TR-FRET to PerkinElmer's Classical LANCE TR-FRET Platform for Kinase Applic
  • Best Practice for Western Blot Detection of Phosphorylation Events - Bio-Rad Antibodies. (URL not available)
  • p38 MAPK Inhibitors/Activators - MedchemExpress.com. (URL not available)
  • 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea - Benchchem. (URL not available)
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  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchG
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  • Development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs as allosteric modulators of the Cannabinoid Type-1 receptor: RTICBM-189 is brain Penetrant and attenuates reinstatement of cocaine seeking behavior - PMC. (URL not available)
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. (URL not available)
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  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. (URL not available)
  • LANCE Ultra cAMP: A New TR-FRET cAMP Assay for Gs- and Gi-Coupled Receptors. (URL not available)
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A Senior Application Scientist's Guide to Cross-Validation of Protein Binding Assays for Novel Urea-Based Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protein Binding in Drug Efficacy

In drug development, the journey from a promising compound to a therapeutic agent is governed by its pharmacokinetic and pharmacodynamic (PK/PD) profile.[1][2] A pivotal aspect of this profile is plasma protein binding (PPB). When a drug enters circulation, it can bind reversibly to plasma proteins, most notably human serum albumin (HSA).[3][4] According to the "free drug hypothesis," only the unbound fraction of a drug is available to diffuse across membranes, interact with therapeutic targets, and be cleared from the body. Consequently, accurately quantifying the unbound fraction (fu) is essential for predicting efficacy, understanding dose-response relationships, and avoiding potential drug-drug interactions.[5][6][7]

This guide focuses on establishing a robust, cross-validated workflow for determining the protein binding characteristics of 3-[(4-Aminophenyl)methyl]-1-phenylurea, a novel urea-based compound. The presence of a urea moiety suggests a capacity for hydrogen bonding, while the phenyl groups introduce hydrophobic characteristics, making its interaction with plasma proteins like HSA complex and critical to characterize.[8] We will compare three orthogonal methods: the gold-standard Equilibrium Dialysis (ED), the membrane-independent Ultracentrifugation (UC), and the kinetics-focused Surface Plasmon Resonance (SPR).

The objective is not merely to perform these assays but to establish their comparability through cross-validation, a regulatory expectation when multiple bioanalytical methods are used across a development program.[9][10][11][12] This ensures data integrity and provides a comprehensive understanding of the molecule's behavior.

Chapter 1: The Target Protein - Human Serum Albumin (HSA)

HSA is the most abundant protein in human plasma and a primary binding partner for a vast array of drugs.[3][13] Its structure contains several binding pockets, with two principal drug-binding sites known as Sudlow Site I (in subdomain IIA) and Sudlow Site II (in subdomain IIIA).[4][14][15] The binding of a drug to HSA can be influenced by various factors, including the drug's physicochemical properties and the presence of other endogenous or exogenous ligands, such as fatty acids.[13][14] Given the structure of 3-[(4-Aminophenyl)methyl]-1-phenylurea, it is plausible that it interacts with one or both of these primary sites through a combination of hydrophobic and polar interactions.

Chapter 2: Orthogonal Assay Methodologies for Protein Binding Analysis

Choosing a single method for protein binding can introduce bias. A multi-assay approach provides a more complete picture and is foundational for robust cross-validation.[6] We will explore three techniques with fundamentally different principles.

Equilibrium Dialysis (ED): The Gold Standard

Equilibrium Dialysis is widely regarded as the benchmark for protein binding studies due to its accuracy and direct measurement of the unbound concentration at equilibrium.[16][17] The technique involves separating a protein solution (plasma) containing the drug from a protein-free buffer solution by a semi-permeable membrane.[18] This membrane allows the small, unbound drug molecules to diffuse across until their concentration is equal on both sides, while the larger protein and protein-bound drug complexes are retained.[16][18]

Causality in Experimental Design: The choice of a 12-14 kDa molecular weight cutoff (MWCO) for the dialysis membrane is critical; it must be large enough to allow free passage of the test compound but small enough to retain HSA (approx. 66.5 kDa) and other plasma proteins.[7] The incubation at 37°C mimics physiological conditions, and the time to reach equilibrium must be empirically determined to ensure the system is static, a cornerstone of this method's reliability.

This protocol utilizes a high-throughput Rapid Equilibrium Dialysis (RED) device, which accelerates the time to equilibrium.[16]

  • Preparation:

    • Pre-treat the RED device base plate by rinsing with 20% ethanol, followed by two rinses with ultrapure water, and allow to air dry.[5] This step minimizes non-specific binding of the compound to the apparatus.

    • Prepare stock solutions of 3-[(4-Aminophenyl)methyl]-1-phenylurea in DMSO. The final DMSO concentration in the plasma should be kept below 1% to avoid protein denaturation.[19]

  • Sample Spiking:

    • Spike human plasma with the test compound to achieve a final concentration of 1 µM. Prepare a parallel sample in phosphate-buffered saline (PBS), pH 7.4, at the same concentration to serve as a non-protein control for calculating recovery.

  • Dialysis Setup:

    • Add 200 µL of the spiked plasma into the sample chamber (red-collared) of the RED device insert.

    • Add 350 µL of PBS (pH 7.4) to the corresponding buffer chamber.[5]

    • Seal the plate securely and incubate at 37°C on an orbital shaker (approx. 300 RPM) for 4-6 hours, the typical time to reach equilibrium for many compounds.[5]

  • Sample Analysis:

    • After incubation, carefully remove 50 µL from both the plasma and buffer chambers.

    • To ensure matrix matching for LC-MS/MS analysis, add 50 µL of blank plasma to the buffer sample and 50 µL of PBS to the plasma sample.

    • Precipitate proteins by adding 200 µL of cold acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct molecule).[5]

    • Vortex and centrifuge to pellet the precipitated protein.

    • Analyze the supernatant from both chambers using a validated LC-MS/MS method.

  • Self-Validation & Calculations:

    • Equilibrium Check: Confirm that equilibrium was reached by analyzing samples at an earlier time point (e.g., 2 hours) to ensure concentrations are stable at the final time point.

    • Recovery: Compare the total amount of drug in the plasma and buffer chambers post-dialysis with the initial amount. Recovery should be within 80-120% to ensure no significant loss due to non-specific binding or instability.

    • Fraction Unbound (fu) Calculation:

      • fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

    • Percent Bound (% Bound) Calculation:

      • % Bound = (1 - fu) * 100

Equilibrium Dialysis Workflow
Ultracentrifugation (UC): A Membrane-Free Approach

Ultracentrifugation separates the free drug from the protein-bound drug based on differential sedimentation under a strong centrifugal force.[19][20] The larger protein-drug complexes pellet at the bottom of the tube, while the smaller, free drug remains in the supernatant.[19]

Causality in Experimental Design: This method's primary advantage is the elimination of artificial membranes, which can be a source of non-specific binding for highly lipophilic compounds.[21] The high g-force and duration are optimized to ensure complete sedimentation of proteins without generating a significant temperature increase that could alter binding affinity. A key validation step is to analyze protein content in the supernatant to confirm effective separation.[20]

  • Preparation:

    • Spike human plasma with 3-[(4-Aminophenyl)methyl]-1-phenylurea to a final concentration of 1 µM.

    • Allow the spiked plasma to equilibrate by incubating at 37°C for 30 minutes.[19]

  • Centrifugation:

    • Transfer the incubated plasma to ultracentrifuge tubes.

    • Centrifuge at approximately 400,000 x g for 2-4 hours at 37°C.[20]

  • Sample Collection & Analysis:

    • Carefully collect an aliquot from the middle of the supernatant, which represents the protein-free fraction.[20] This is a critical step to avoid disturbing the protein pellet at the bottom or the lipid layer that may form at the top.

    • Take an aliquot of the plasma before centrifugation to determine the total drug concentration.

    • Analyze both the supernatant and the total plasma sample by a validated LC-MS/MS method after protein precipitation.

  • Self-Validation & Calculations:

    • Protein Contamination Check: Use a Bradford or BCA assay to confirm that the protein concentration in the supernatant is negligible (<1% of the original plasma).[20]

    • Non-Specific Binding: Assess binding to the centrifuge tube material by running a control sample in buffer.

    • Fraction Unbound (fu) Calculation:

      • fu = (Concentration in Supernatant) / (Total Concentration in Plasma)

    • Percent Bound (% Bound) Calculation:

      • % Bound = (1 - fu) * 100

Ultracentrifugation Workflow
Surface Plasmon Resonance (SPR): Measuring Binding Kinetics

SPR is a powerful, label-free optical technique that provides real-time data on binding events.[22][23] It measures changes in the refractive index at the surface of a sensor chip when an analyte (the drug) flows over and binds to an immobilized ligand (the protein).[23]

Causality in Experimental Design: Unlike ED and UC which provide endpoint measurements at equilibrium, SPR reveals the dynamics of the interaction.[24] It allows for the determination of the association rate constant (ka or kon) and the dissociation rate constant (kd or koff).[25][26] The ratio of these rates (kd/ka) gives the equilibrium dissociation constant (KD), a measure of binding affinity. This kinetic information is invaluable for understanding the residence time of a drug on its target protein. Immobilizing HSA via amine coupling is a standard method, but it's crucial to use a reference flow cell to subtract non-specific binding and bulk refractive index changes, ensuring the measured response is specific to the drug-protein interaction.

  • Chip Preparation & Immobilization:

    • Use a CM5 sensor chip (a common choice for amine coupling).

    • Activate the carboxyl groups on the chip surface using a mixture of EDC and NHS.

    • Immobilize HSA onto one flow cell (the active cell) by injecting a solution of HSA in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5). Aim for an immobilization level of ~10,000 Response Units (RU).

    • Deactivate any remaining active esters using ethanolamine.

    • The second flow cell is treated identically but without HSA injection, serving as the reference cell.

  • Binding Analysis:

    • Prepare a series of concentrations of 3-[(4-Aminophenyl)methyl]-1-phenylurea in running buffer (e.g., HBS-EP+ buffer, pH 7.4), typically ranging from 0.1 to 10 times the expected KD. Include a zero-concentration (buffer only) sample for double referencing.

    • Inject the compound solutions over both flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the binding response in real-time (association phase), followed by an injection of running buffer to monitor the release of the compound (dissociation phase).[23]

  • Data Processing & Analysis:

    • Subtract the reference cell signal from the active cell signal to correct for non-specific binding and bulk effects.

    • Subtract the zero-concentration (buffer) injection signal to correct for any system drift (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) to extract ka, kd, and calculate KD.

  • Self-Validation:

    • Mass Transport Limitation Check: Perform the analysis at different flow rates. If the observed binding rates are independent of the flow rate, mass transport limitations are not affecting the kinetic measurements.

    • Model Fit: The chosen kinetic model should fit the experimental data well, with low chi-squared (χ²) values and random residuals.

Surface Plasmon Resonance Workflow

Chapter 3: Cross-Validation and Data Comparison

Cross-validation is the formal process of comparing results from two or more bioanalytical methods to ensure data comparability.[9][10] As per regulatory guidelines like the ICH M10, this is crucial when data from different assays or labs will be combined or compared in a regulatory submission.[10][12] The goal is not to prove the methods give identical numbers, but to demonstrate that the data are related and that any differences are understood.[12]

Hypothetical Comparative Data

Below is a table summarizing potential results for the binding of 3-[(4-Aminophenyl)methyl]-1-phenylurea to human plasma/HSA, as determined by our three orthogonal methods.

ParameterEquilibrium Dialysis (ED)Ultracentrifugation (UC)Surface Plasmon Resonance (SPR)
Fraction Unbound (fu) 0.0450.052N/A (Calculated from KD)
% Bound 95.5%94.8%N/A (Calculated from KD)
Association Rate (ka) N/AN/A1.5 x 105 M-1s-1
Dissociation Rate (kd) N/AN/A3.0 x 10-3 s-1
Dissociation Constant (KD) N/AN/A20 nM
Interpretation and Cross-Validation Analysis
  • Comparison of % Bound: The values from ED (95.5%) and UC (94.8%) show good concordance. A slight difference is expected due to the distinct principles of each assay. For example, if the compound has some affinity for the dialysis membrane, the % bound determined by ED might be slightly overestimated. Conversely, minor protein contamination in the UC supernatant could lead to a slight underestimation of the % bound.[20] The closeness of these values provides confidence in the overall assessment that the compound is moderately to highly protein-bound.

  • Complementary Kinetic Data from SPR: SPR provides the kinetic context that ED and UC lack. The KD of 20 nM indicates a high-affinity interaction. The association rate (ka) is relatively fast, and the dissociation rate (kd) is relatively slow, suggesting the drug forms a stable complex with HSA and has a prolonged residence time. This kinetic profile is often desirable for sustained therapeutic effect.

  • Bridging Equilibrium and Kinetic Data: While SPR does not directly measure % bound in plasma, the KD can be used in theoretical calculations to estimate it, providing another point of comparison. The strong affinity (low KD) is consistent with the high % bound observed in the other assays.

Conclusion

The characterization of plasma protein binding is a non-negotiable step in drug development. For a novel compound like 3-[(4-Aminophenyl)methyl]-1-phenylurea, relying on a single analytical method is insufficient. By employing a cross-validation strategy using orthogonal, self-validating methods such as Equilibrium Dialysis, Ultracentrifugation, and Surface Plasmon Resonance, researchers can build a scientifically sound and regulatory-compliant data package. This multi-faceted approach not only provides a reliable value for the unbound fraction but also delivers deeper insights into the binding kinetics, ultimately enabling more informed decisions on candidate selection, dose prediction, and clinical trial design.

References

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. PubChem. [Link]

  • Interactive Association of Drugs Binding to Human Serum Albumin. MDPI. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. lionbio.com. [Link]

  • Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. Nicoya. [Link]

  • Structural basis of the drug-binding specificity of human serum albumin. PubMed. [Link]

  • Protein-Protein Interactions: Surface Plasmon Resonance. PubMed. [Link]

  • Video: Drug Binding to Blood Components. JoVE. [Link]

  • Measurement and analysis of unbound drug concentrations. PubMed. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Calculating Unbound Drug Concentrations in Human Plasma, Serum, or Urine. Walsh Medical Media. [Link]

  • Review: Modifications of Human Serum Albumin and Their Binding Effect. PMC. [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. IPHASE Biosciences. [Link]

  • Human serum albumin (HSA) drug binding sites (Sudlow site I and II)... ResearchGate. [Link]

  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. ResearchGate. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • Protein Binding Assay: ICH M12-Compliant Testing. Pharmaron. [Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. [Link]

  • Guide to Equilibrium Dialysis. Harvard Apparatus. [Link]

  • Protein Binding Assays. Creative Diagnostics. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. pharma-excipients.com. [Link]

  • Evaluation of the protein binding ratio of drugs by a micro-scale ultracentrifugation method. PubMed. [Link]

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3-[(4-Aminophenyl)methyl]-1-phenylurea: A Comparative SAR Guide for 1,3-Disubstituted Urea Scaffolds in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3-disubstituted urea motif is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous FDA-approved drugs and advanced clinical candidates. 3-[(4-Aminophenyl)methyl]-1-phenylurea (also known as 1-(4-aminobenzyl)-3-phenylurea) represents a highly versatile aryl-alkyl urea scaffold. Unlike rigid diaryl ureas that strictly target kinases, the introduction of a flexible methylene linker and a reactive 4-amino vector in this molecule provides a unique structural divergence.

This guide objectively compares the Structure-Activity Relationship (SAR) of 3-[(4-Aminophenyl)methyl]-1-phenylurea against leading clinical alternatives, specifically focusing on its dual potential in targeting Receptor Tyrosine Kinases (e.g., VEGFR2) and Soluble Epoxide Hydrolase (sEH).

Mechanistic Rationale & Target Causality

The biological efficacy of 1,3-disubstituted ureas stems from their exceptional ability to act simultaneously as bifurcated hydrogen bond donors (via two -NH groups) and a hydrogen bond acceptor (via the C=O group)[1]. The exact spatial orientation of these bonds dictates target selectivity:

  • Kinase Inhibition (e.g., VEGFR2/B-RAF): Rigid diaryl ureas lock kinases in the inactive "DFG-out" conformation. The urea core forms critical hydrogen bonds with the backbone amide of Asp1046 and the side-chain carboxylate of Glu885 in the hinge region[2].

  • sEH Inhibition: Flexible aryl-alkyl ureas mimic the transition state of epoxide ring opening. The urea core forms a highly stable hydrogen-bond network with Asp333 and Tyr381/Tyr466 in the catalytic pocket[3].

G cluster_0 VEGFR2 (Kinase) cluster_1 sEH (Hydrolase) K_Urea Urea Core K_Asp Asp1046 (Acceptor) K_Urea->K_Asp NH bond K_Glu Glu885 (Donor) K_Urea->K_Glu C=O bond S_Urea Urea Core S_Asp Asp333 (Acceptor) S_Urea->S_Asp NH bond S_Tyr Tyr381/466 (Donors) S_Urea->S_Tyr C=O bond

Fig 1: Urea pharmacophore hydrogen-bonding networks in VEGFR2 and sEH active sites.

SAR Comparison: Scaffold Deconstruction

To understand the utility of 3-[(4-Aminophenyl)methyl]-1-phenylurea, we must deconstruct its structural modules and compare them against optimized clinical alternatives like Sorafenib, AR9281, and TPPU.

The Methylene Linker (Flexibility vs. Rigidity)

In Sorafenib (a diaryl urea), the direct attachment of two aromatic rings to the urea core creates a rigid, planar geometry. This rigidity is entropically favorable for slotting into the narrow hydrophobic channel of the VEGFR2 DFG-out pocket[4]. Conversely, 3-[(4-Aminophenyl)methyl]-1-phenylurea features an sp3 hybridized methylene linker between the urea and the aminophenyl ring. This introduces a rotational degree of freedom. While this flexibility incurs an entropic penalty for kinase binding, it allows the molecule to adopt the "bent" conformation perfectly suited for the L-shaped hydrophobic pocket of the sEH enzyme[3].

The 4-Amino Substitution (Solubility & Derivatization)

Unsubstituted benzyl ureas suffer from poor aqueous solubility and rapid oxidative metabolism. The 4-amino group in our target compound provides a polar vector that improves the Lipophilic Efficiency (LipE). More importantly, it serves as a critical synthetic anchor. In advanced sEH inhibitors like TPPU , similar polar handles are acylated (e.g., propionylamides) to dramatically increase target residence time and prevent rapid in vivo clearance[5].

The Left-Hand Side (LHS) Phenyl Ring

The unsubstituted phenyl ring of 3-[(4-Aminophenyl)methyl]-1-phenylurea provides baseline hydrophobic interactions. However, clinical SAR demonstrates that adding bulky, highly lipophilic groups—such as the adamantyl group in AR9281 [6] or a trifluoromethoxy group in TPPU [5]—exponentially increases sEH inhibition by completely filling the hydrophobic cavity.

Quantitative Data Presentation
CompoundScaffold TypePrimary TargetTypical IC50Key SAR Feature
3-[(4-Aminophenyl)methyl]-1-phenylurea Aryl-alkyl ureasEH / Kinase precursor100 - 500 nMFlexible benzyl linker reduces entropic penalty for sEH; 4-amino acts as a derivatization handle.
Sorafenib Diaryl ureaVEGFR2 / B-RAF4 - 38 nMRigid diaryl core locks kinase in DFG-out conformation[7].
AR9281 Adamantyl-alkyl ureasEH< 10 nMBulky adamantyl group perfectly fills the hydrophobic sEH catalytic pocket.
TPPU Aryl-alkyl ureasEH~ 3 nMTrifluoromethoxy group enhances metabolic stability and lipophilic efficiency (LipE).

Experimental Protocols: Self-Validating Assays

To objectively evaluate the SAR of 3-[(4-Aminophenyl)methyl]-1-phenylurea against its derivatives, researchers must employ robust, self-validating biochemical assays. The following methodologies incorporate kinetic readouts and rigorous statistical controls to eliminate false positives (e.g., auto-fluorescent PAINS).

G Synth 1. Synthesize Urea Analogues Incubate 3. Incubate Compound + Enzyme (30 min, 25°C) Synth->Incubate Prep 2. Prepare Recombinant Enzyme Prep->Incubate Substrate 4. Add Specific Substrate (PHOME or ATP) Incubate->Substrate Readout 5. Measure Kinetic Signal (Fluorescence/TR-FRET) Substrate->Readout Analyze 6. Calculate IC50 & Determine SAR Readout->Analyze

Fig 2: Self-validating high-throughput screening workflow for urea-based inhibitors.

Protocol A: sEH Fluorescence-Based Inhibition Assay

This assay measures the hydrolysis of a non-fluorescent substrate into a highly fluorescent product, allowing for real-time kinetic monitoring.

  • Buffer Preparation: Prepare assay buffer containing 25 mM Bis-Tris-HCl (pH 7.0) supplemented with 0.1 mg/mL BSA to prevent non-specific protein adsorption.

  • Enzyme & Inhibitor Incubation: Dilute recombinant human sEH to a final concentration of 1 nM. Add 3-[(4-Aminophenyl)methyl]-1-phenylurea (or analogs) in DMSO (final DMSO concentration 1%). Include TPPU as a positive control and DMSO as a negative control. Incubate at 25°C for 30 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 μ M.

  • Kinetic Readout: Measure fluorescence continuously for 15 minutes at λex​ = 330 nm and λem​ = 465 nm using a microplate reader.

  • Validation & Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Validate the assay by calculating the Z'-factor ( Z′>0.5 is required). Determine the IC50 by plotting fractional activity ( Vi​/V0​ ) against log[Inhibitor].

Protocol B: VEGFR2 TR-FRET Kinase Assay

To test the kinase-inhibitory potential of the scaffold, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to eliminate background autofluorescence.

  • Buffer Preparation: Prepare kinase buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Reaction Assembly: Mix recombinant VEGFR2 kinase domain (0.5 nM) with the urea compounds. Include Sorafenib as a positive control. Incubate for 15 minutes at room temperature.

  • Catalysis: Add 1 μ M of biotinylated poly-GAT substrate and 10 μ M ATP to initiate phosphorylation. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA (final 20 mM). Add Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) after a 100 μ s delay. The ratiometric nature of TR-FRET internally corrects for well-to-well volume variations and compound quenching.

References

  • Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo. PLOS One.[Link]

  • The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension. PMC.[Link]

  • Pharmacokinetics and Pharmacodynamics of AR9281, an Inhibitor of Soluble Epoxide Hydrolase, in Single- and Multiple-Dose Studies in Healthy Human Subjects. ResearchGate.[Link]

  • Diarylureas as Antitumor Agents. MDPI.[Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers in Chemistry.[Link]

  • In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea. PMC.[Link]

  • Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines. ACS Publications.[Link]

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comparative bioavailability of different 3-[(4-Aminophenyl)methyl]-1-phenylurea formulations

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the phenylurea scaffold is a cornerstone for developing a diverse array of therapeutic agents, from kinase inhibitors in oncology to potent antiviral and anti-inflammatory compounds.[1][2] However, the translation of a promising phenylurea derivative from a laboratory curiosity to a clinical candidate is often hampered by a critical pharmacokinetic challenge: poor oral bioavailability.[3][4] This guide provides a comprehensive, in-depth comparison of formulation strategies to enhance the systemic exposure of phenylurea compounds, using 3-[(4-Aminophenyl)methyl]-1-phenylurea as a representative molecule.

The inherent physicochemical properties of many phenylurea derivatives, such as low aqueous solubility and high crystallinity, necessitate advanced formulation approaches to ensure adequate absorption from the gastrointestinal tract.[5][6] This document will not only detail these strategies but also elucidate the causal reasoning behind the experimental designs used to validate and compare their performance.

The Foundational Challenge: Solubility and Permeability

The oral bioavailability of any active pharmaceutical ingredient (API) is primarily governed by its solubility in gastrointestinal fluids and its ability to permeate the intestinal epithelium. Phenylurea compounds often fall into the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[6] Therefore, enhancing their dissolution rate is a primary objective of formulation development.[7]

Comparative Formulation Strategies

This guide will compare three common yet effective formulation strategies for enhancing the oral bioavailability of poorly soluble drugs:

  • Micronized Suspension: A straightforward approach involving the reduction of the drug's particle size to increase its surface area.[8][9]

  • Amorphous Solid Dispersion (ASD): A more advanced technique where the drug is dispersed in a polymer matrix in a non-crystalline, higher-energy state.[6][10]

  • Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS): A formulation where the drug is dissolved in a mixture of lipids, surfactants, and co-solvents that spontaneously form a microemulsion upon contact with aqueous media.[8][10]

The following sections will delve into the theoretical basis for each strategy, provide detailed experimental protocols for their preparation and evaluation, and present hypothetical comparative data based on known behaviors of similar phenylurea derivatives.[11][12]

Experimental Section: A Head-to-Head Comparison

I. Formulation Preparation

The initial step involves preparing the three distinct formulations of 3-[(4-Aminophenyl)methyl]-1-phenylurea.

  • Rationale: Reducing particle size increases the surface area-to-volume ratio, which, according to the Noyes-Whitney equation, enhances the dissolution rate.[6] This is often a first-line approach due to its relative simplicity.

  • Methodology:

    • Place 10 g of crystalline 3-[(4-Aminophenyl)methyl]-1-phenylurea into a jet mill.

    • Mill the API to achieve a particle size distribution with a D90 of less than 10 µm.

    • Verify the particle size using laser diffraction.

    • Formulate a 10 mg/mL suspension in a vehicle containing 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) and 0.1% (v/v) Tween 80 in purified water to ensure particle wetting and prevent agglomeration.[11]

  • Rationale: Converting the drug from a stable crystalline form to a higher-energy amorphous state can significantly improve its apparent solubility and dissolution rate.[10] The polymer matrix prevents recrystallization and helps maintain the supersaturated state in vivo.

  • Methodology:

    • Create a physical mixture of 3-[(4-Aminophenyl)methyl]-1-phenylurea and a suitable polymer (e.g., Soluplus®) at a 1:3 drug-to-polymer ratio.

    • Process the mixture through a hot-melt extruder with a temperature profile that ensures the drug is fully dissolved in the molten polymer without thermal degradation.

    • Cool the extrudate rapidly to quench the amorphous state.

    • Mill the extrudate into a fine powder and confirm the amorphous nature of the drug via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD).

    • The final formulation for administration can be a suspension of this powder or filled into capsules.

  • Rationale: SEDDS formulations bypass the dissolution step in the gastrointestinal tract by presenting the drug in a solubilized form.[8] Upon gentle agitation in gastric fluids, they form a fine microemulsion, providing a large surface area for absorption.

  • Methodology:

    • Screen various lipids (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP) for their ability to dissolve 3-[(4-Aminophenyl)methyl]-1-phenylurea.

    • Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-solvent that forms a stable and rapid self-emulsifying system.

    • Prepare the final formulation by mixing the components until a clear, homogenous liquid is formed.

    • Characterize the resulting microemulsion for droplet size, polydispersity index, and zeta potential upon dilution in simulated gastric fluid.

II. In Vitro Performance Comparison
  • Rationale: Dissolution testing provides an initial rank-ordering of formulation performance by measuring the rate and extent of drug release in simulated intestinal fluids.

  • Methodology:

    • Perform dissolution studies using a USP Apparatus II (paddle method) in 900 mL of fasted-state simulated intestinal fluid (FaSSIF) at 37°C with a paddle speed of 75 rpm.

    • Add an amount of each formulation equivalent to 50 mg of 3-[(4-Aminophenyl)methyl]-1-phenylurea to the dissolution vessels.

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) and analyze the drug concentration by a validated HPLC-UV method.

Table 1: Hypothetical Comparative In Vitro Dissolution Data

Time (min)Micronized Suspension (% Dissolved)Amorphous Solid Dispersion (% Dissolved)SEDDS (% Dissolved)
5154085
15307595
304590>99
605592>99
906090>99
1206288>99
III. In Vivo Pharmacokinetic Evaluation

The ultimate test of a formulation's performance is its ability to deliver the drug to the systemic circulation in a living organism.[13]

  • Rationale: An in vivo pharmacokinetic study directly measures the rate and extent of drug absorption, providing the definitive data for comparing the bioavailability of the different formulations.[11]

  • Methodology:

    • Utilize male Sprague-Dawley rats (n=6 per group), fasted overnight.

    • Administer each formulation via oral gavage at a dose of 30 mg/kg of 3-[(4-Aminophenyl)methyl]-1-phenylurea.[11]

    • Include an intravenous (IV) group administered a 3 mg/kg dose of the drug in a solubilizing vehicle to determine the absolute bioavailability.[11]

    • Collect blood samples from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Process the blood to plasma and store at -80°C until analysis.

    • Quantify the plasma concentrations of 3-[(4-Aminophenyl)methyl]-1-phenylurea using a validated LC-MS/MS method.[13]

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) using non-compartmental analysis.

Table 2: Hypothetical Comparative In Vivo Pharmacokinetic Parameters

FormulationCmax (ng/mL)Tmax (hr)AUC0-24h (ng·h/mL)Absolute Bioavailability (%)
IV Solution (3 mg/kg)--3,500100
Micronized Suspension8504.07,70022
Amorphous Solid Dispersion2,1002.018,55053
SEDDS3,2501.025,20072

Visualizing the Workflow and Outcomes

To better conceptualize the experimental design and expected outcomes, the following diagrams illustrate the workflow and the relationship between formulation strategy and bioavailability.

G cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation Micronized Micronized Suspension Dissolution Comparative Dissolution Study Micronized->Dissolution ASD Amorphous Solid Dispersion (ASD) ASD->Dissolution SEDDS Self-Emulsifying Drug Delivery System (SEDDS) SEDDS->Dissolution PK_Study Rodent Pharmacokinetic Study Dissolution->PK_Study Inform Selection Bioavailability Bioavailability PK_Study->Bioavailability

Caption: Experimental workflow for comparing phenylurea formulations.

G Formulation Formulation Strategy Dissolution Increased Dissolution Rate & Apparent Solubility Formulation->Dissolution Impacts Absorption Enhanced Gastrointestinal Absorption Dissolution->Absorption Leads to Bioavailability Improved Oral Bioavailability Absorption->Bioavailability Results in

Caption: Relationship between formulation and bioavailability.

Discussion and Conclusion

The hypothetical data presented in Tables 1 and 2 align with established principles of pharmaceutical sciences. The micronized suspension shows a modest improvement over the unformulated drug, but its performance is limited by the drug's inherent low solubility. The amorphous solid dispersion demonstrates a significant increase in both the rate and extent of absorption by overcoming the crystal lattice energy barrier. The SEDDS formulation is expected to provide the highest bioavailability by presenting the drug in a pre-dissolved state, facilitating rapid and efficient absorption.

The choice of the optimal formulation strategy in a real-world drug development program would depend on a multitude of factors, including the required dose, the therapeutic window of the compound, the stability of the formulation, and the cost and complexity of manufacturing. This guide provides the foundational framework for making such a data-driven decision. By systematically preparing, characterizing, and comparing different formulations, researchers can unlock the full therapeutic potential of promising phenylurea derivatives.

References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI.
  • Application Notes and Protocols for In Vivo Studies of 1-(4-Aminophenyl)-3-(m-tolyl)urea and Related - Benchchem. (n.d.). BenchChem.
  • Application Notes and Protocols for Pharmacokinetic Studies of Substituted Urea Derivatives - Benchchem. (n.d.). BenchChem.
  • Nitta, A., et al. (2012). Pyrrolidinyl phenylurea derivatives as novel CCR3 antagonists. Bioorganic & Medicinal Chemistry Letters, 22(22), 6876-81. Retrieved from [Link]

  • Pharmacokinetic Studies of [14C] Urea (2); Absorption, Distribution, Metabolism and Excretion after Administration of [14C] Urea in Non-Fasted Rats. (n.d.). ResearchGate. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (2020). National Institutes of Health. Retrieved from [Link]

  • An In-depth Technical Guide on the Chemical and Biological Properties of 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea - Benchchem. (n.d.). BenchChem.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved from [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2019). ACS Publications. Retrieved from [Link]

  • An In-depth Technical Guide to 3-(4-Aminophenyl)-1-(4-chlorophenyl)urea as a Research Chemical - Benchchem. (n.d.). BenchChem.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (2022). National Institutes of Health. Retrieved from [Link]

  • A Technical Guide to the Discovery of Novel Bioactive Phenylurea Derivatives - Benchchem. (n.d.). BenchChem.
  • Identification of diphenylurea derivatives as novel endocytosis inhibitors that demonstrate broad-spectrum activity against SARS-CoV-2 and influenza A virus both in vitro and in vivo. (2023). PLOS Pathogens. Retrieved from [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). Springer. Retrieved from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-[(4-Aminophenyl)methyl]-1-phenylurea

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. Among these, 3-[(4-Aminophenyl)methyl]-1-phenylurea represents a compound of interest, necessitating a thorough understanding of its safe handling and disposal to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals, grounded in established safety protocols and a deep understanding of chemical hazard mitigation.

Hazard Assessment: Understanding the Risks

Urea-based compounds and aromatic amines can present a range of health hazards. Based on data from similar compounds, researchers should assume that 3-[(4-Aminophenyl)methyl]-1-phenylurea may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[1] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Potential Hazards:

  • Acute Toxicity: May be harmful if ingested, absorbed through the skin, or inhaled as dust or aerosol.

  • Skin and Eye Irritation: Direct contact can cause irritation.[1]

  • Sensitization: Some individuals may develop allergic skin reactions after exposure.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to preventing exposure. The following PPE is mandatory when handling 3-[(4-Aminophenyl)methyl]-1-phenylurea.

Hand Protection
  • Gloves: Nitrile gloves are recommended for handling this compound.[2] Due to the potential for skin absorption, double gloving is advised, particularly when handling larger quantities or during procedures with a high risk of splashing. Gloves should be changed every 30 to 60 minutes, or immediately if they become contaminated or damaged.[3] Always inspect gloves for any signs of degradation before use.

Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect street clothes and skin from contamination.

  • Gown: For procedures with a higher potential for splashing or aerosol generation, a disposable gown made of a low-permeability fabric should be worn over the lab coat.[3]

Eye and Face Protection
  • Safety Glasses: Safety glasses with side shields are the minimum requirement for eye protection.

  • Chemical Goggles and Face Shield: When there is a potential for splashing, chemical splash goggles and a face shield must be worn to provide full protection to the eyes and face.[3][4][5]

Respiratory Protection
  • Engineering Controls: All handling of solid 3-[(4-Aminophenyl)methyl]-1-phenylurea that may generate dust should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Respirator: In situations where engineering controls are not sufficient to control exposure, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] A proper fit test and training are required before using a respirator.[3]

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free, double-glovedPrevents skin contact and absorption.[3]
Body Protection Long-sleeved lab coat; disposable gown for high-risk tasksProtects skin and clothing from contamination.[3]
Eye Protection Safety glasses with side shields; chemical gogglesProtects eyes from dust particles and splashes.[3]
Face Protection Face shield (in addition to goggles)Provides full facial protection from splashes.[4][5]
Respiratory Use within a chemical fume hood; respirator as neededMinimizes inhalation of airborne particles.[5]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling 3-[(4-Aminophenyl)methyl]-1-phenylurea is crucial for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • The container should be clearly labeled with the chemical name and associated hazards.

Weighing and Aliquoting
  • All weighing and aliquoting of the solid compound must be conducted in a chemical fume hood or a ventilated balance enclosure to prevent the generation and spread of dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust clouds.

Solution Preparation
  • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • If sonication is required, ensure the vessel is securely capped to prevent aerosolization.

Experimental Use
  • Conduct all experiments involving 3-[(4-Aminophenyl)methyl]-1-phenylurea in a well-ventilated area, preferably within a chemical fume hood.

  • Keep containers closed when not in use.

Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B Proceed once fully protected C Weigh/Aliquot Solid B->C Ensure ventilation is active D Prepare Solution C->D E Conduct Experiment D->E F Decontaminate Work Surfaces E->F Upon completion G Segregate and Dispose of Waste F->G H Doff PPE Correctly G->H

Safe Handling Workflow Diagram

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 3-[(4-Aminophenyl)methyl]-1-phenylurea, including weighing paper, gloves, and disposable gowns, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Disposal Procedures: All waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[6]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][6] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS office.

By adhering to these guidelines, researchers can confidently and safely work with 3-[(4-Aminophenyl)methyl]-1-phenylurea, fostering a culture of safety and scientific excellence within the laboratory.

References

  • American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]

  • Medicom. (n.d.). Pesticides PPE - Choosing the right personal protective equipment. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.